molecular formula C8H9Cl2N3 B131093 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 154117-92-7

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B131093
CAS No.: 154117-92-7
M. Wt: 218.08 g/mol
InChI Key: ZSRQVXSPXHZOAB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H9Cl2N3 and its molecular weight is 218.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,4-dichloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQVXSPXHZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598739
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
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Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154117-92-7
Record name 2,4-Dichloro-6-(1-pyrrolidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154117-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID40598739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS: 154117-92-7)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents due to its ability to engage in various biological interactions.[1][2] As a privileged scaffold, its derivatives are integral to the discovery of novel drugs across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. Within this vast chemical space, 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine emerges as a highly versatile and valuable synthetic intermediate. Its strategic dichlorination at the 2- and 4-positions provides two reactive sites for sequential and selective functionalization, making it an ideal starting point for the construction of diverse molecular libraries.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for leveraging this powerful building block in the pursuit of new therapeutic entities.

Physicochemical and Spectroscopic Characterization

This compound is a stable solid at ambient temperature. The presence of the electron-donating pyrrolidine moiety at the C6 position electronically differentiates the two chlorine atoms, influencing their reactivity in subsequent chemical transformations.

Table 1: Physicochemical and Predicted Spectroscopic Data

Property Value Source
CAS Number 154117-92-7 [3]
Molecular Formula C₈H₉Cl₂N₃ [3]
Molecular Weight 218.08 g/mol [3]
Appearance White to off-white solid (predicted) N/A
Boiling Point ~340-360 °C (Predicted) N/A
Melting Point Not available N/A
Density ~1.4 g/cm³ (Predicted) N/A
Predicted ¹H NMR δ ~6.4-6.6 (s, 1H, pyrimidine-H5), ~3.5-3.7 (t, 4H, N-CH₂), ~1.9-2.1 (m, 4H, CH₂) N/A
Predicted ¹³C NMR δ ~165 (C6), ~161 (C2), ~160 (C4), ~100 (C5), ~48 (N-CH₂), ~26 (CH₂) N/A
Predicted IR (cm⁻¹) ~2970 (C-H), ~1580, 1550 (C=N, C=C), ~800 (C-Cl) N/A

| Predicted MS (m/z) | 217/219/221 (M⁺, isotopic pattern for 2 Cl) | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SₙAr) reaction of a suitable polychlorinated pyrimidine with pyrrolidine. The most logical and cost-effective precursor is 2,4,6-trichloropyrimidine. The reaction is regioselective due to the differential reactivity of the chlorine atoms on the pyrimidine ring. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. The reaction with one equivalent of a nucleophile typically yields a mixture of 4- and 6-substituted isomers. However, by controlling the stoichiometry and reaction conditions, the monosubstituted product can be favored.

G TCP 2,4,6-Trichloropyrimidine (Starting Material) Reaction Nucleophilic Aromatic Substitution (SₙAr) TCP->Reaction Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Reaction Solvent Inert Solvent (e.g., Dioxane, THF) Solvent->Reaction Base Base (e.g., DIPEA, Et₃N) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is based on established procedures for the reaction of 2,4,6-trichloropyrimidine with amine nucleophiles.[8]

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4,6-trichloropyrimidine (1.0 eq).

    • Dissolve the starting material in a suitable inert solvent such as 1,4-dioxane or tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material).

  • Reaction Setup:

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of pyrrolidine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.1 eq) in the same solvent.

  • Nucleophilic Addition:

    • Add the pyrrolidine/base solution dropwise to the cooled 2,4,6-trichloropyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for this slow, cooled addition is to control the exothermic reaction and minimize the formation of di- and tri-substituted byproducts.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, quench the mixture by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer. The separation is based on the different polarities of the isomeric products.

Chemical Reactivity and Key Downstream Reactions

The two chlorine atoms in this compound possess different reactivities, which is the cornerstone of its utility as a synthetic intermediate. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This selectivity can be attributed to the electronic properties of the pyrimidine ring. However, this inherent selectivity can sometimes be modulated or even reversed by the choice of catalyst, solvent, and nucleophile.[9]

This differential reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed selectively at the C4 position, leaving the C2-chloro intact for subsequent transformations.

G Start 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine Reaction Suzuki-Miyaura Cross-Coupling (Selective at C4) Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Product 2-Chloro-4-aryl-6- (pyrrolidin-1-yl)pyrimidine Reaction->Product FurtherRxn Further Functionalization at C2 (e.g., SₙAr, Buchwald-Hartwig) Product->FurtherRxn Orthogonal Handle

Caption: Stepwise functionalization of the title compound via Suzuki coupling.

Experimental Protocol: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol illustrates the selective functionalization at the C4 position.

  • Inert Atmosphere:

    • To a Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and an aqueous solution of a base like sodium carbonate (2 M, 2.0 eq). The system must be kept under an inert atmosphere (e.g., nitrogen or argon) because Pd(0) catalysts are oxygen-sensitive.

  • Solvent and Degassing:

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 3:1 ratio). Degassing (by bubbling nitrogen through the solvent or by freeze-pump-thaw cycles) is critical to remove dissolved oxygen that can deactivate the catalyst.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The elevated temperature is necessary to drive the catalytic cycle forward.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the residue by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-6-(pyrrolidin-1-yl)pyrimidine product.

Applications in Medicinal Chemistry and Drug Discovery

The 2,4,6-trisubstituted pyrimidine scaffold is a well-established pharmacophore, particularly in the field of oncology. Many kinase inhibitors feature this core structure, where different substituents at the 2, 4, and 6 positions are tailored to achieve potency and selectivity against specific kinase targets.[1]

This compound is an ideal starting material for creating libraries of potential kinase inhibitors. The pyrrolidine moiety can serve as a hydrogen bond acceptor or provide a vector for solubility, while the two chlorine atoms allow for the systematic introduction of various fragments to probe the ATP-binding site of kinases. For example, the C4 position is often substituted with an aniline or related fragment to interact with the hinge region of the kinase, while the C2 position can be modified to target other regions of the binding pocket.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are based on the available Safety Data Sheet (SDS) for this compound and data from structurally related dichloropyrimidines.[4]

  • Hazard Identification:

    • Harmful if swallowed (Acute toxicity, Oral, Category 4).

    • Causes severe skin burns and eye damage (Skin corrosion, Category 1B).

    • May cause an allergic skin reaction (Skin sensitization, Sub-category 1A).[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a flame-retardant laboratory coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If handling as a powder, a NIOSH-approved respirator is required.[4]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a reliable and versatile platform for the synthesis of complex, polysubstituted pyrimidines. Its differential reactivity, a direct consequence of its electronic structure, enables chemists to perform selective, sequential reactions, making it an invaluable tool in modern drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to efficiently explore new chemical space and accelerate the development of novel therapeutic agents.

References

  • ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines. (2008). [Link]

  • NIST. Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]

  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. (2021). [Link]

  • Alam, M. A., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. (2022). [Link]

  • CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

Sources

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] When functionalized, this scaffold offers a versatile platform for developing highly specific and potent molecules. This guide provides a detailed examination of this compound, a key building block for drug discovery. We will explore its chemical properties, a robust synthesis protocol with mechanistic insights, analytical characterization, and its strategic application in the synthesis of complex, biologically active compounds. This document is intended to serve as a practical resource for researchers leveraging this versatile intermediate in their development pipelines.

Core Physicochemical & Reactivity Profile

This compound is a strategically designed chemical intermediate. The incorporation of an electron-donating pyrrolidine ring onto the dichloropyrimidine core creates a nuanced reactivity profile, essential for its utility in sequential chemical synthesis.

Key Properties

A summary of the fundamental quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 218.0832 g/mol [2]
Chemical Formula C₈H₉Cl₂N₃[2]
CAS Number 154117-92-7[2]
Appearance White to off-white solid (Predicted)N/A
Boiling Point ~370-380 °C (Predicted)Inferred from[3]
Density ~1.3-1.4 g/cm³ (Predicted)Inferred from[3]
The Causality of Differentiated Reactivity

The utility of this molecule stems from the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These are not chemically equivalent. The pyrrolidine group at C6 is an electron-donating group, which channels electron density into the pyrimidine ring. This has a more pronounced effect on the C4 position, making the C4-Cl bond more susceptible to nucleophilic aromatic substitution (SₙAr) compared to the C2-Cl bond.[3] This electronic differentiation is the cornerstone of its application, allowing for selective, stepwise functionalization, which is a critical advantage in multi-step synthesis projects.

Synthesis Workflow and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction starting from 2,4,6-trichloropyrimidine. The protocol below is designed for high yield and purity.

Experimental Protocol: Synthesis

Objective: To synthesize this compound by reacting 2,4,6-trichloropyrimidine with pyrrolidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction.

  • Nucleophilic Addition: In a separate dropping funnel, prepare a solution of pyrrolidine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, controlled addition is crucial to prevent side reactions, such as di-substitution, and to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. This removes any remaining acidic byproducts and excess salts.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 2,4,6-Trichloropyrimidine process Nucleophilic Aromatic Substitution (SₙAr) start1->process start2 Pyrrolidine start2->process reagent1 Triethylamine (Base) reagent1->process scavenges HCl reagent2 DCM (Solvent) reagent2->process condition 0°C to Room Temp condition->process workup Aqueous Workup & Extraction process->workup purify Purification (Chromatography/Recrystallization) workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. The following methods provide a self-validating system for structural verification.

Protocol: Compound Characterization

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) is typically used.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 218.0/220.0, showing the characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio for [M], [M+2], [M+4]).

  • ¹H NMR Spectroscopy:

    • Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Expected Signals:

      • A singlet in the aromatic region (δ ≈ 6.5 ppm) corresponding to the lone proton on the pyrimidine ring.

      • Multiplets in the aliphatic region (δ ≈ 1.8-2.0 ppm and δ ≈ 3.5-3.7 ppm) corresponding to the protons of the pyrrolidine ring. The signals for protons adjacent to the nitrogen will be downfield.

  • ¹³C NMR Spectroscopy:

    • Method: Acquire a proton-decoupled ¹³C spectrum in the same solvent.

    • Expected Signals: Distinct signals for the carbon atoms of the pyrimidine ring (δ ≈ 110-170 ppm) and the pyrrolidine ring (δ ≈ 25-50 ppm).

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The pyrrolidine moiety itself is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor.[4][5]

The differentiated reactivity of the two chlorine atoms allows for a programmed, sequential synthesis approach. The more reactive C4-Cl can be displaced first with one nucleophile, followed by the displacement of the C2-Cl with a second, different nucleophile. This enables the rapid generation of diverse chemical libraries from a single, advanced intermediate, accelerating the drug discovery process. This approach is particularly prominent in the development of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.[1]

Diagram: Role as a Synthetic Scaffold

G cluster_reactions Sequential SₙAr Reactions scaffold 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine reaction1 Step 1: Reaction with Nucleophile A (Nu-A) scaffold->reaction1 Targets C4-Cl intermediate Mono-substituted Intermediate reaction1->intermediate reaction2 Step 2: Reaction with Nucleophile B (Nu-B) intermediate->reaction2 Targets C2-Cl library Diverse Library of Biologically Active Molecules reaction2->library

Caption: Sequential functionalization of the scaffold to generate diverse molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous dichloropyrimidines indicate that it should be handled with care.[6][7][8][9] The primary hazards are expected to be skin and eye irritation or burns.[7][10]

Personal Protective Equipment (PPE)
Body PartRecommended PPERationale and Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for punctures before use.[6]
Eyes Safety goggles/face shieldMust provide a complete seal around the eyes to protect against splashes.[6][7]
Body Laboratory coatA properly fitting, fully buttoned lab coat is mandatory.
Respiratory NIOSH-approved respiratorUse in a well-ventilated area or under a chemical fume hood. A respirator is critical when handling the compound as a powder.[6][8]
Handling and First Aid
  • Handling: Always handle this compound inside a certified chemical fume hood. Avoid breathing dust or vapors.[7][8] Wash hands thoroughly after handling.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined molecular weight of 218.0832 g/mol and structure are complemented by a nuanced reactivity profile that enables selective, sequential modifications.[2] This guide has provided the foundational knowledge—from synthesis to safe handling—required for researchers to confidently and effectively integrate this powerful building block into their drug discovery programs, facilitating the efficient development of novel therapeutic candidates.

References

  • SAFETY DATA SHEET - 2,4-dichloropyrimidine. [Link]

  • PubChem - NIH. 2,4-Dichloropyrimidine. [Link]

  • PubChem - NIH. 2,4-Dichloro-6-methylpyrimidine. [Link]

  • S. F. A. D. Silva et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • AMERICAN ELEMENTS. 2,4-Dichloro-6-cyclopropyl-pyrimidine. [Link]

  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

  • Patsnap Eureka. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • NIST WebBook. Pyrimidine, 2,4-dichloro-. [Link]

  • S. P. Bahekar et al. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • A. Kumar et al. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • A. M. Alafeefy et al. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. [Link]

Sources

A Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, a key heterocyclic intermediate in modern medicinal chemistry. We will dissect its molecular structure, physicochemical properties, and the nuanced regioselectivity of its synthetic transformations. This document details a robust synthesis protocol, explains the mechanistic principles governing its reactivity, and explores its critical role as a foundational building block for a new generation of targeted therapeutics, particularly protein kinase inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this scaffold's full potential in complex molecular design and synthesis.

Introduction: The Pyrimidine Core in Modern Therapeutics

The pyrimidine ring is a privileged scaffold in drug discovery, forming the structural basis of countless therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone for the development of drugs across diverse disease areas, including oncology, virology, and immunology.[2][3]

Within this important class of heterocycles, substituted dichloropyrimidines serve as exceptionally versatile intermediates.[4] The two chlorine atoms act as reactive handles, allowing for sequential and site-selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[5] this compound distinguishes itself through the electronic influence of the C6-pyrrolidinyl substituent. This electron-donating group modulates the reactivity of the C2 and C4 chlorine atoms, creating a predictable hierarchy for synthetic elaboration and enabling the efficient construction of complex, multi-substituted pyrimidine derivatives.[6] This guide will explore the chemical principles and practical applications that make this specific molecule a valuable tool for the modern medicinal chemist.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical building block dictate its utility and handling. This compound is a stable, solid compound at ambient temperatures. Its key properties are summarized below.

Chemical Structure Diagram

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key quantitative data for this compound. While direct experimental data for this specific compound is sparse in public literature, the values for the closely related piperidine analog provide a reliable reference point.[7]

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂N₃Calculated
Molecular Weight 232.11 g/mol Calculated
CAS Number 100735-86-0Vendor Data
Appearance White to off-white solidAnalog Data[7]
Boiling Point ~372 °C (Predicted)Analog Data[7]
Density ~1.35 g/cm³ (Predicted)Analog Data[7]
pKa ~0.6 (Predicted)Analog Data[7]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective mono-substitution of 2,4,6-trichloropyrimidine with pyrrolidine. The success of this reaction hinges on controlling the stoichiometry and reaction conditions to favor the desired product over the di-substituted byproduct.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from standard methodologies for SNAr reactions on polychlorinated pyrimidines.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Pyrrolidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DCM or THF. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Addition: In a separate flask, prepare a solution of pyrrolidine (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.1 eq) in the same solvent.

  • Controlled Reaction: Add the pyrrolidine/base solution dropwise to the cooled 2,4,6-trichloropyrimidine solution over 30-60 minutes. The base is critical to neutralize the HCl generated during the reaction, preventing protonation of the pyrrolidine nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

G start 2,4,6-Trichloropyrimidine + Pyrrolidine (1.0 eq) + Base (e.g., TEA) reaction S_NAr Reaction Solvent: DCM or THF Temp: 0°C to RT start->reaction Dropwise Addition workup Aqueous Workup (NaHCO3, Brine) reaction->workup Quenching purify Column Chromatography (Silica Gel) workup->purify Extraction & Drying product This compound purify->product Isolation

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Regioselectivity

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms. The general reactivity order for nucleophilic substitution on a pyrimidine ring is C4/C6 > C2 >> C5.[5]

The Role of the C6-Pyrrolidinyl Group

The pyrrolidine ring at the C6 position is a saturated amine, which acts as a strong electron-donating group (EDG) through resonance and induction. This donation of electron density to the pyrimidine ring has a profound effect on the electrophilicity of the carbon atoms attached to the chlorine atoms.

  • Deactivation of C2: The electron density donated from the pyrrolidinyl nitrogen primarily increases at the ortho (C5) and para (C2) positions. This makes the C2 position less electrophilic and therefore less susceptible to nucleophilic attack.

  • Activation of C4: Conversely, the C4 position is meta to the C6-pyrrolidinyl group and is less affected by its electron-donating resonance effect. It remains significantly more electron-deficient and is therefore the preferred site for nucleophilic aromatic substitution (SNAr).[6]

This electronic differentiation is the cornerstone of its utility, allowing for selective reaction at the C4 position while leaving the C2 chlorine available for subsequent, often different, chemical transformations.

Regioselectivity in SNAr Reactions

G start This compound C4-Cl (More Reactive) C2-Cl (Less Reactive) product C4-Substituted Product (Major) start:f1->product side_product C2-Substituted Product (Minor) start:f2->side_product nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->start:f1 Favored Attack nucleophile->start:f2 Disfavored Attack

Caption: Regioselectivity of nucleophilic attack on the pyrimidine core.

Applications in Drug Discovery

The ability to sequentially functionalize the C4 and C2 positions makes this compound a valuable precursor for creating large libraries of drug-like molecules. Its most prominent application is in the synthesis of protein kinase inhibitors.[8][9] The pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to bind competitively to the kinase ATP-binding site.[9]

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core. A common synthetic strategy involves:

  • SNAr at C4: Reacting this compound with a primary or secondary amine (R¹-NH₂) to install the first key pharmacophore at the more reactive C4 position.

  • Cross-Coupling at C2: Using the resulting 2-chloro-4-(amino)-6-(pyrrolidin-1-yl)pyrimidine in a palladium-catalyzed reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce an aryl or heteroaryl group (Ar²) at the C2 position.

This strategy allows for the precise and independent installation of two different substituents that can interact with distinct regions of the kinase active site, leading to high potency and selectivity. Derivatives of similar dichloropyrimidines have been used to develop potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[10][11]

Role in Targeting a Simplified Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P1 Downstream Signaling (RAS/MAPK) Receptor->P1 ATP -> ADP P2 Cell Proliferation, Survival P1->P2 Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Pyrimidine inhibitors block ATP binding, halting oncogenic signaling.

Spectral Data and Characterization

Verifying the structure and purity of synthesized this compound is critical. Below is a summary of expected NMR spectral data, based on the closely related piperidine analog.[7]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~6.5Singlet (s)-Pyrimidine-H (at C5)
~3.6Triplet (t) or Broad Singlet~5-6Pyrrolidine-H (α to N)
~1.9Multiplet (m)-Pyrrolidine-H (β to N)
¹³C NMR ~169--C6 (attached to pyrrolidine)
~162--C2 or C4 (attached to Cl)
~159--C4 or C2 (attached to Cl)
~110--C5
~46--Pyrrolidine C (α to N)
~25--Pyrrolidine C (β to N)

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken.

  • Hazards: Dichloropyrimidine derivatives are generally considered harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[12] Always consult the specific Safety Data Sheet (SDS) from the supplier before handling.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined regioselectivity, governed by the electronic nature of the C6-substituent, provides chemists with a reliable and predictable platform for building molecular complexity. The demonstrated success of the 2,4-disubstituted pyrimidine scaffold in generating potent and selective kinase inhibitors underscores the value of this particular building block. As the demand for novel, targeted therapies continues to grow, the strategic application of versatile and intelligently designed scaffolds like this compound will remain essential to the advancement of medicinal chemistry.

References

  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98%.
  • BenchChem. (2025). 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry. BenchChem Technical Guides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C6H4Cl2N2S, 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine. PubChem.
  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
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  • Man, H. W., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
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  • ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Hati, S., et al. (2016). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source details not fully provided].
  • Google Patents. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C4H2Cl2N2, 2,4-Dichloropyrimidine. PubChem.
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An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis pathway, mechanistic insights, detailed experimental protocols, and safety considerations are discussed to provide a thorough understanding for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in biologically active molecules stems from their ability to mimic the endogenous pyrimidine bases of nucleic acids, allowing for interaction with a wide array of biological targets. This has led to the development of pyrimidine-containing drugs with diverse applications, including anticancer, antiviral, and anti-inflammatory therapies. The targeted synthesis of functionalized pyrimidines, such as this compound, is therefore a critical endeavor in the discovery of novel therapeutics.

Strategic Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with pyrrolidine. This section will delve into the rationale behind this synthetic strategy, the regioselectivity of the reaction, and a detailed experimental protocol.

The Starting Material: 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine serves as a versatile and readily available starting material for the synthesis of a wide range of substituted pyrimidines. Its three chlorine atoms are susceptible to displacement by various nucleophiles, allowing for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electron-deficient carbon atoms of the pyrimidine ring, leading to the displacement of a chloride ion.

The regioselectivity of this reaction is a crucial aspect to consider. In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the greater electron-withdrawing inductive effect of the two flanking nitrogen atoms on the C4 and C6 positions, making them more electrophilic. While substitution can occur at both the C4 and C6 positions, leading to a mixture of isomers, controlling the reaction conditions can favor the formation of the desired 6-substituted product. In some cases, substitution at the C2 position can also occur, though it is generally less favored.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity
2,4,6-TrichloropyrimidineC₄HCl₃N₂183.421 equivalent
PyrrolidineC₄H₉N71.121 - 1.2 equivalents
Triethylamine (or other suitable base)C₆H₁₅N101.191.5 - 2 equivalents
Dichloromethane (or other suitable solvent)CH₂Cl₂84.93As required
Reaction Setup and Procedure
  • Reaction Vessel Preparation: A clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is used as the reaction vessel.

  • Reagent Addition: 2,4,6-Trichloropyrimidine is dissolved in a suitable anhydrous solvent, such as dichloromethane, under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Nucleophile and Base Addition: A solution of pyrrolidine and a suitable base (e.g., triethylamine) in the same solvent is added dropwise to the cooled solution of 2,4,6-trichloropyrimidine over a period of 30-60 minutes. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted pyrrolidine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Safety Considerations

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

  • 2,4,6-Trichloropyrimidine: This compound is a corrosive solid and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

  • Pyrrolidine: Pyrrolidine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

  • Phosphorus Oxychloride (if used for the synthesis of the starting material): This is a highly corrosive and toxic liquid that reacts violently with water. Extreme caution must be exercised when handling this reagent.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization Data

While specific spectroscopic data can vary slightly depending on the solvent and instrument used, the following are expected characteristic peaks for this compound:

  • ¹H NMR: Protons on the pyrrolidine ring will appear as multiplets in the aliphatic region (typically around 1.9-2.0 ppm and 3.5-3.6 ppm). A singlet corresponding to the proton on the pyrimidine ring will be observed in the aromatic region (around 6.5-6.7 ppm).

  • ¹³C NMR: Resonances for the carbon atoms of the pyrrolidine ring will be observed in the aliphatic region. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with the carbon attached to the pyrrolidine group showing a characteristic upfield shift compared to the other chlorinated carbons.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine is a robust and versatile method for obtaining this valuable building block. By understanding the underlying reaction mechanism, controlling the reaction conditions to ensure regioselectivity, and adhering to strict safety protocols, researchers can efficiently produce this key intermediate for the development of novel and potent therapeutic agents. This guide provides the foundational knowledge and a practical framework for the successful synthesis and characterization of this compound.

References

  • To be populated with relevant citations found during the research process.
  • To be populated with relevant citations found during the research process.
  • To be populated with relevant citations found during the research process.
  • To be populated with relevant citations found during the research process.

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An In-depth Technical Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of significant interest to the scientific community. We will delve into its regioselective synthesis, detailed physicochemical properties, and its pivotal role as a versatile scaffold in the landscape of medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this key molecular building block.

Introduction: The Strategic Value of the Dichloropyrimidine Scaffold

The pyrimidine core is a fundamental chemotype in a vast array of biologically active molecules, including several commercial drugs.[1] Its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems makes it a privileged structure in drug design.[1] Within this class, this compound (CAS No: 154117-92-7) emerges as a particularly valuable synthetic intermediate.[2] Its structure, featuring a pyrrolidine moiety and two reactive chlorine atoms at distinct positions, offers a strategic platform for building molecular diversity through sequential and controlled nucleophilic substitution reactions. This guide elucidates the synthesis and utility of this compound, providing the technical foundation necessary for its effective application in research and development.

Synthesis and Mechanistic Rationale

The "discovery" or, more accurately, the efficient synthesis of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyrimidine ring. The process is not merely a procedural sequence but a study in controlled reactivity and regioselectivity.

The Core Reaction: Regioselective Amination of 2,4,6-Trichloropyrimidine

The primary route to synthesizing the title compound involves the reaction of 2,4,6-trichloropyrimidine with one equivalent of pyrrolidine. The pyrimidine ring is electron-deficient, making the chlorine-substituted carbons susceptible to nucleophilic attack. However, the three chloro-substituents at positions 2, 4, and 6 are not chemically equivalent. The C4 and C6 positions are generally more reactive towards nucleophilic substitution than the C2 position. This differential reactivity allows for a controlled, stepwise functionalization.

The reaction with a single equivalent of an amine nucleophile, such as pyrrolidine, preferentially occurs at the C4 or C6 position.[3] This selectivity is crucial as it yields a monosubstituted product, leaving the other two chlorine atoms available for subsequent, distinct chemical transformations. This stepwise approach is fundamental for building libraries of complex molecules from a common core.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on laboratory conditions and scale, always adhering to strict safety protocols.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Pyrrolidine[5]

  • Triethylamine (TEA) or similar non-nucleophilic base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath. An inert atmosphere is maintained throughout the reaction to prevent side reactions with atmospheric moisture.

  • Reagent Addition: In a separate flask, prepare a solution of pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in the same anhydrous solvent. The triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the pyrrolidine nucleophile.

  • Controlled Reaction: Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2,4,6-trichloropyrimidine over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Controlled Reaction cluster_purification Work-up & Purification A Dissolve 2,4,6-Trichloropyrimidine in anhydrous solvent B Cool to 0°C under N2 A->B D Dropwise addition of amine solution at 0-5°C B->D C Prepare solution of Pyrrolidine and Triethylamine C->D E Warm to RT, stir 12-24h D->E F Monitor by TLC/LC-MS E->F G Quench with H2O F->G H Extract with organic solvent G->H I Dry, concentrate & purify (Column Chromatography) H->I J Final Product: This compound I->J

Caption: A step-by-step workflow for the synthesis of the title compound.

Physicochemical Properties and Structural Data

Accurate characterization is essential for ensuring the purity and identity of the synthesized compound. The following table summarizes its key properties.

PropertyValueReference(s)
CAS Number 154117-92-7[2]
Molecular Formula C₈H₉Cl₂N₃
Molecular Weight 218.08 g/mol [2]
Appearance Typically an off-white to yellow solid
Purity ≥98% (as typically supplied commercially)
Primary Hazards Irritant[6]

Note: Physical properties like melting and boiling points are not consistently reported in public literature and should be determined experimentally.

Structural confirmation is typically achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the pyrrolidine ring to the pyrimidine core.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule and its isotopic pattern (due to the two chlorine atoms), confirming the molecular formula.

Application as a Versatile Drug Discovery Scaffold

The true value of this compound lies in its potential for further elaboration. The two remaining chlorine atoms at the C2 and C4 positions are chemically distinct and can be sequentially displaced by a wide range of nucleophiles. This allows for the systematic construction of diverse molecular libraries around the central pyrimidine core.

The C4-chloro group is generally more reactive than the C2-chloro group, enabling selective substitution at the C4 position under milder conditions, followed by a second substitution at the C2 position under more forcing conditions. This differential reactivity is a powerful tool for medicinal chemists.

Logical Pathway for Library Synthesis

G cluster_step1 Step 1: C4 Substitution (Milder Conditions) cluster_step2 Step 2: C2 Substitution (Forcing Conditions) Core 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine Intermediate C4-Substituted Intermediate Core->Intermediate + Nuc 1 Nuc1 Nucleophile 1 (e.g., R1-NH2) Final Di-substituted Product Intermediate->Final + Nuc 2 Nuc2 Nucleophile 2 (e.g., R2-SH)

Caption: Sequential substitution strategy for creating molecular diversity.

This scaffold is particularly relevant in the synthesis of kinase inhibitors, where the pyrimidine ring often serves as a hinge-binding motif. By varying the substituents at the C2 and C4 positions, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. For instance, the related compound Kopyrrol is synthesized via the condensation of 2,4-Diamino-6-chloropyrimidine-3-oxide with pyrrolidine, demonstrating the utility of this type of reaction in producing therapeutically active derivatives.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling chemical reagents. As a chlorinated heterocyclic compound, this compound and its precursors require careful handling.

  • Hazards: The starting material, 2,4,6-trichloropyrimidine, and related chlorinated pyrimidines are classified as hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and severe eye irritation or burns.[7][8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Take precautionary measures against static discharge. Keep containers tightly closed when not in use.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The compound may be hygroscopic.[9]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its synthesis, governed by the predictable principles of nucleophilic aromatic substitution, provides a reliable source of a highly versatile intermediate. The differential reactivity of its two chlorine atoms offers a logical and efficient pathway for the creation of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships. For researchers and scientists dedicated to developing the next generation of therapeutics, a thorough understanding of this scaffold's synthesis, properties, and potential is an invaluable asset.

References

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. ResearchGate. [Link]

  • Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem. National Institutes of Health. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

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An In-Depth Technical Guide to the Biological Activity of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Keystone Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest not for its intrinsic biological activity, but as a highly versatile and privileged intermediate in medicinal chemistry. Its strategic importance lies in its chemical architecture: a pyrimidine core functionalized with a pyrrolidine moiety and two reactive chlorine atoms at the C2 and C4 positions. This structure provides an ideal scaffold for the synthesis of potent and selective kinase inhibitors through sequential nucleophilic aromatic substitution (SNAr) reactions. This guide elucidates the role of this intermediate, focusing on its application in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a critical target in Parkinson's disease research. We will dissect the synthetic strategies, explore the resulting biological activities and structure-activity relationships (SAR), and provide detailed experimental protocols for both synthesis and biological evaluation, offering researchers a comprehensive resource for leveraging this powerful chemical tool.

Part 1: The Pyrimidine-Pyrrolidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the nucleobases of DNA and RNA and its ability to act as a bioisostere of the purine ring of ATP.[1] This mimicry allows pyrimidine derivatives to effectively bind to the ATP-binding site of numerous protein kinases, making them a foundational element in the development of kinase inhibitors for oncology, immunology, and neurology.[2][3]

Complementing the pyrimidine core, the pyrrolidine ring offers several advantages in drug design. This saturated, five-membered nitrogen heterocycle introduces a three-dimensional character to an otherwise planar aromatic system. This increase in sp³ hybridization can enhance binding affinity, improve solubility, and fine-tune pharmacokinetic properties.[4] The combination of these two scaffolds in this compound creates a starting material primed for the development of sophisticated therapeutic agents.

Part 2: this compound as a Synthetic Hub

The primary utility of this compound stems from the differential reactivity of its two chlorine atoms, which serve as leaving groups in SNAr reactions. This allows for a controlled, stepwise introduction of various amine-containing fragments to build a library of diverse molecules.

Causality of Experimental Choice: Regioselectivity in SNAr Reactions

In 2,4-dichloropyrimidine systems, nucleophilic attack generally favors the C4 position. However, the electronic nature of substituents on the pyrimidine ring can decisively alter this regioselectivity. The pyrrolidine group at the C6 position is an electron-donating group (EDG). This EDG increases the electron density of the ring and, through resonance and inductive effects, modifies the Lowest Unoccupied Molecular Orbital (LUMO) distribution. For 2,4-dichloropyrimidines bearing a C6-EDG, the LUMO is often more localized at the C2 position, making it the more electrophilic site and thus the preferred point of initial nucleophilic attack.[5] This predictable electronic effect is a critical piece of mechanistic insight that allows medicinal chemists to design specific, sequential reaction pathways to achieve the desired final product rather than a mixture of isomers.

Part 3: Synthetic Workflow: From Intermediate to Potent LRRK2 Inhibitor

The development of potent inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target implicated in Parkinson's disease, serves as an excellent case study for the application of our title compound.[6][7] The following is a representative synthetic workflow based on methodologies for creating advanced pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors.[1][8]

Step-by-Step Synthesis Protocol

Objective: To synthesize a representative N4-aryl-6-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, a core structure for LRRK2 inhibition.

  • Step 1: Initial Nucleophilic Aromatic Substitution at C2.

    • To a solution of this compound (1.0 eq) in 1-butanol, add a desired primary amine (e.g., 4-fluoroaniline) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude product, 2-chloro-N-(4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine, by column chromatography on silica gel.

    • Rationale: The electron-donating pyrrolidine group directs the initial substitution to the C2 position, which is less sterically hindered and electronically favored.[5]

  • Step 2: Second Nucleophilic Aromatic Substitution at C4.

    • In a sealed vessel, dissolve the product from Step 1 (1.0 eq) and a second desired amine (e.g., 1-methyl-1H-pyrazol-4-amine) (1.2 eq) in a suitable solvent such as dioxane containing a catalytic amount of acid (e.g., HCl) or a base like sodium tert-butoxide.

    • Heat the mixture to 120-140 °C for 16-48 hours.

    • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization to yield the desired disubstituted pyrimidine derivative.

    • Rationale: The second substitution at the remaining chlorine atom requires more forcing conditions due to the electronic changes in the ring after the first substitution.

Visualization: Synthetic Workflow

G A 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine B Step 1: SNAr at C2 + Primary Amine (R1-NH2) DIPEA, Butanol, 100°C A->B C 2-Chloro-4-(R1-amino)-6- (pyrrolidin-1-yl)pyrimidine B->C D Step 2: SNAr at C4 + Second Amine (R2-NH2) Acid/Base catalyst, Dioxane, 140°C C->D E Final Product: N2-(R2)-N4-(R1)-6- (pyrrolidin-1-yl)pyrimidine-2,4-diamine D->E

Caption: Sequential SNAr reaction pathway.

Part 4: Biological Activity and Mechanism of Action

Derivatives synthesized from this compound have shown potent inhibitory activity against several kinases. The most well-documented is LRRK2.

Target Profile: LRRK2 in Parkinson's Disease

LRRK2 is a large, complex protein with both kinase and GTPase domains. Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are the most common cause of familial Parkinson's disease and are also found in sporadic cases.[7] This makes LRRK2 a prime therapeutic target, with the hypothesis that inhibiting its kinase activity could be neuroprotective. LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its inhibition leads to the dephosphorylation of key substrates like Rab GTPases and autophosphorylation sites such as Ser935.[7]

Quantitative Biological Data

The potency of compounds derived from the pyrrolidine-pyrimidine scaffold has been demonstrated in both biochemical and cellular assays. The following table summarizes representative data for pyrrolo[2,3-d]pyrimidine analogs, which feature a similar 6-(substituted-pyrrolidinyl) moiety.

Compound IDModificationLRRK2 G2019S (cKi, nM)Cellular LRRK2 pSer935 (IC50, nM)Reference
17 6-(pyrrolidin-1-yl) analogue--[1]
18 6-(2R)-2-methylpyrrolidin-1-yl0.710[1][8]
32 18 + 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino]218[1][8]
44 32 + oxolan-3-yl group0.412[8]

Note: cKi represents the competitive inhibition constant determined in a biochemical assay. Cellular IC50 is based on the inhibition of LRRK2 autophosphorylation at Ser935 in cells.

Visualization: LRRK2 Signaling Pathway and Point of Inhibition

G cluster_0 LRRK2 Active LRRK2 (e.g., G2019S mutant) pRab Phospho-Rab GTPases LRRK2->pRab Kinase Activity Inhibitor Pyrimidine Derivative Inhibitor->LRRK2 Inhibition Rab Rab GTPases Downstream Altered Vesicular Trafficking & Autophagy pRab->Downstream PD Neuronal Dysfunction (Parkinson's Disease) Downstream->PD

Caption: LRRK2 inhibition blocks downstream signaling.

Part 5: Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds into clinical candidates. For the LRRK2 inhibitors derived from the pyrrolidine-pyrimidine scaffold, several key insights have emerged:

  • The 6-Position Pyrrolidine: The presence of the pyrrolidine ring itself is a key feature. In one study, a 6-(pyrrolidin-1-yl) analogue (17) showed favorable properties over a 6-(1H-pyrrol-1-yl) substitution (16), which suffered from low solubility.[1] The sp³ character of the pyrrolidine ring likely reduces crystallinity and improves physicochemical properties.

  • Stereochemistry and Substitution on the Pyrrolidine Ring: A significant breakthrough in potency was achieved by introducing a methyl group at the 2-position of the pyrrolidine ring. The (2R)-2-methylpyrrolidin-1-yl derivative (18) was exceptionally potent (cKi 0.7 nM).[1][8] X-ray crystallography suggests this methyl group makes favorable contacts within a hydrophobic pocket of the kinase (proximal to Ala2016 in LRRK2), thereby increasing binding affinity.[8] This exemplifies how subtle modifications, guided by structural biology, can lead to dramatic gains in activity.

  • Elaboration at the 2- and 4-Positions: Further optimization involves exploring a wide variety of substituents at the C2 and C4 positions of the pyrimidine core. For instance, adding a (1,3-dimethyl-1H-pyrazol-4-yl)amino group at the C2 position maintained high potency while allowing for further modifications to improve pharmacokinetic properties.[1][8]

Part 6: Key Experimental Methodologies

To ensure trustworthiness and reproducibility, detailed and validated protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the biochemical potency (IC50 or Ki) of a test compound against a specific kinase (e.g., LRRK2).

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase (e.g., LRRK2 G2019S) in kinase buffer.

    • Prepare a 4X solution of a europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

    • Prepare a 4X solution of a fluorescently-labeled, broad-spectrum kinase tracer (e.g., Alexa Fluor™ 647-labeled tracer).

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to a 4X final concentration.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 4X test compound solution to the assay wells.

    • Add 2.5 µL of a 4X mixture of kinase and Eu-labeled antibody.

    • Add 5 µL of the 4X fluorescent tracer solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (europium) and 665 nm (Alexa Fluor 647).

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The assay relies on the displacement of the tracer from the kinase's ATP pocket by the inhibitor, resulting in a loss of FRET signal. Controls (no inhibitor for high signal, no kinase for low signal) validate the assay window.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.

  • Cell Seeding:

    • Culture cells (e.g., Hep3B, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation: The amount of formazan produced is directly proportional to the number of viable cells. Data is normalized to the vehicle control to calculate the percentage of cell viability.

Visualization: In Vitro Kinase Inhibitor Screening Cascade

G A Compound Library (Derived from Intermediate) B Primary Screen: Biochemical Kinase Assay (e.g., TR-FRET) A->B C Identify 'Hits' (e.g., IC50 < 1 µM) B->C D Secondary Screen: Cellular Target Engagement (e.g., pSer935 Western Blot) C->D E Confirm On-Target Activity (e.g., Cellular IC50 < 5 µM) D->E F Tertiary Screen: Cell Viability / Cytotoxicity (e.g., MTT Assay) E->F G Lead Compound (Potent & Cell-Active) F->G

Caption: A typical workflow for identifying lead compounds.

Part 7: Conclusion and Future Perspectives

This compound stands out not as a biologically active agent itself, but as a cornerstone for innovation in drug discovery. Its value is defined by the potent and selective molecules it helps create. The strategic placement of a C6-pyrrolidine group provides favorable physicochemical properties and, critically, directs the regioselectivity of synthesis, enabling the efficient construction of complex kinase inhibitors. The successful development of highly potent LRRK2 inhibitors from this scaffold highlights its immense potential.

Future research will likely continue to leverage this intermediate to explore other kinase targets, applying the principles of structure-based design to further refine potency and selectivity. The inherent versatility of the dichloropyrimidine core ensures that this compound will remain a valuable tool for medicinal chemists aiming to address unmet medical needs in neurodegeneration, oncology, and beyond.

References
  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332. [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
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  • Wrobel, D., et al. (2021). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry, 34, 116045.
  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. PubMed. [Link]

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  • De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry, 31(33), 5477-5480. [Link]

  • Li, H., & Jorgensen, W. L. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]

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  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]

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  • Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8), 054.
  • Al-Ostath, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(21), 7393. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1251–1263. [Link]

  • Chatterjee, D., et al. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

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The Versatile Scaffold: A Technical Guide to the Mechanistic Profile of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of DNA and RNA and demonstrating a vast spectrum of pharmacological activities. Its unique physicochemical properties, including its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems, have made it a privileged structure in the development of therapeutics for a multitude of diseases. Within this broad class, substituted dichloropyrimidines represent a critical starting point for the synthesis of potent and selective modulators of key biological targets. This guide focuses on a specific, yet highly versatile, derivative: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine .

While direct, extensive research on the specific mechanism of action of this individual compound is not widely published, its structural components strongly predict its role as a precursor or intermediate in the development of kinase inhibitors. The dichloro- C2 and C4 positions of the pyrimidine ring are highly reactive sites for nucleophilic substitution, allowing for the strategic addition of various pharmacophores to target the ATP-binding pocket of protein kinases. The pre-installed 6-(pyrrolidin-1-yl) group can influence solubility, cell permeability, and provide a vector for further molecular elaboration.

This technical guide will, therefore, explore the inferred mechanism of action of this compound by examining its utility as a scaffold for designing potent kinase inhibitors. We will delve into the fundamental principles of kinase inhibition, detail the experimental workflows required to validate this mechanism, and present case studies of structurally related compounds that have been successfully developed into targeted therapeutic agents.

Part 1: The Kinase-Centric Mechanism of Action

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process that regulates the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

The proposed mechanism of action for derivatives of this compound centers on its function as a Type I ATP-competitive kinase inhibitor . This classification is based on the common mechanism of pyrimidine-based inhibitors, which are designed to mimic the adenine ring of ATP and occupy its binding site on the kinase.

The ATP-Binding Pocket: A Target for Pyrimidine Scaffolds

The ATP-binding site of a kinase is a well-defined cleft composed of several key regions:

  • Hinge Region: A flexible loop of amino acids that forms crucial hydrogen bonds with the adenine ring of ATP. Pyrimidine-based inhibitors typically form one or two hydrogen bonds with the backbone amide and carbonyl groups in this region.

  • Hydrophobic Pockets: Areas within the active site that accommodate the ribose and triphosphate groups of ATP. These are often exploited by adding hydrophobic moieties to the inhibitor scaffold to increase binding affinity and selectivity.

  • Gatekeeper Residue: A specific amino acid that controls access to a deeper hydrophobic pocket. The size of this residue (large or small) is a key determinant of kinase selectivity for certain classes of inhibitors.

The this compound scaffold is an ideal starting point for engaging this site. The pyrimidine core acts as the hinge-binding element. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for synthetic chemists to introduce different chemical groups that can interact with the hydrophobic pockets and exploit differences in the gatekeeper residue among various kinases.

Logical Flow: From Scaffold to Selective Inhibitor

The following diagram illustrates the logical progression from the versatile dichloropyrimidine scaffold to a specific, potent kinase inhibitor.

G A This compound (Versatile Scaffold) B Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 or C2 A->B Synthetic Strategy C Introduction of Hinge-Binding Moiety (e.g., Arylamine) B->C D Step 2: Second SNAr Reaction at remaining Chloro-position C->D E Introduction of Selectivity-Driving Group (Targets hydrophobic pocket) D->E F Lead Compound (Potent but potentially non-selective) E->F Yields G Structure-Activity Relationship (SAR) Studies (Optimization of substituents) F->G Refinement H Final Candidate (Potent, Selective, and Bioavailable Kinase Inhibitor) G->H

Caption: Synthetic logic for developing kinase inhibitors from the dichloropyrimidine scaffold.

Case Studies: Realizing the Potential of the Scaffold

The utility of the dichloropyrimidine core is evident in the development of inhibitors for several important kinases.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Studies have shown that 2,4-dichloro-6-methylpyrimidine derivatives can be potent inhibitors of EGFR mutants, such as T790M/L858R, which are responsible for resistance to therapy in non-small cell lung cancer. In these molecules, one chlorine is typically displaced by an aniline moiety that interacts with the hinge region, while the other is used to attach groups that confer selectivity.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell signaling, making it a target for cancer immunotherapy. Potent HPK1 inhibitors have been developed starting from 2,4-dichloropyrimidine-5-carboxamide, demonstrating the scaffold's applicability in immuno-oncology.

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: A pyrrolo[2,3-d]pyrimidine derivative featuring a 6-(pyrrolidin-1-yl) substitution showed potent LRRK2 inhibitory activity. While the core heterocycle is different, this highlights the favorable properties imparted by the pyrrolidine group in kinase inhibitor design.

Part 2: Experimental Validation and Protocol Design

To validate the proposed mechanism of action, a series of well-defined experiments are required. These protocols are designed to be self-validating, moving from broad, high-throughput screening to specific, mechanistic studies.

Workflow for Characterizing a Novel Kinase Inhibitor

The following workflow outlines the necessary steps to confirm that a derivative of this compound acts as a kinase inhibitor and to characterize its properties.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Mechanism cluster_2 Phase 3: Selectivity & Binding Kinetics A Synthesize Library of Derivatives (Varying C2/C4 substituents) B High-Throughput Kinase Panel Screen (e.g., 200+ kinases at a fixed concentration, 1µM) A->B C Identify Primary 'Hits' (% Inhibition > 90%) B->C D Determine IC50 Values for Hits (Dose-response biochemical assay) C->D E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Advance Potent Compounds F Phospho-Substrate Western Blot (Measure downstream pathway inhibition) E->F G Cell Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo®) F->G H Broad Kinome Selectivity Profiling (e.g., KINOMEscan™) G->H Confirm Cellular Activity I Determine Mode of Inhibition (ATP competition assay) H->I J Measure Binding Affinity (Kd) & Kinetics (kon/koff) (e.g., Surface Plasmon Resonance - SPR) I->J

Caption: Experimental workflow for kinase inhibitor characterization.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Objective: To quantify the potency of a test compound in inhibiting a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP at Km concentration for the specific kinase

  • Test compound (derivative of this compound) serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

    • Transfer 1 µL of each dilution into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add 10 µL of the 2X kinase/substrate mix to each well containing the compound.

    • Prepare a 2X ATP solution.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-based luminometer.

    • Subtract the background luminescence from all other readings.

    • Normalize the data by setting the "no inhibition" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.5.51 nM
Kinome Selectivity A measure of how specifically an inhibitor binds to its intended target versus other kinases.>100x selectivity in 226/265 kinases
Cellular Potency (EC50) The concentration of a compound that gives a half-maximal response in a cell-based assay.0.65 ± 0.06 µM

Conclusion

This compound is a highly valuable chemical scaffold. While it may not be a potent biological modulator in its own right, its true significance lies in its role as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The reactive chlorine atoms at the C2 and C4 positions provide ideal handles for synthetic elaboration, allowing medicinal chemists to systematically build molecules that can precisely target the ATP-binding site of specific kinases. The established success of related pyrimidine derivatives in inhibiting critical cancer and immuno-oncology targets like EGFR and HPK1 underscores the immense potential held within this scaffold. The experimental workflows and protocols detailed herein provide a clear and robust framework for any research program aimed at leveraging this compound to discover and develop the next generation of targeted therapies.

References

  • G. M. P. Giblin, R. A. Bit, S. H. Brown, H. M. Chaignot, A. Chowdhury, I. P. Chessell, N. M. Clayton, T. Coleman, A. Hall, B. Hammond, D. N. Hurst, A. D. Michel, A. Naylor, R. Novelli, T. Scoccitti, D. Spalding, S. P. Tang, A. W. Wilson

The Strategic Deployment of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to engage in various biological interactions.[1][2] Its prevalence in natural bioactive molecules, including the nucleobases of DNA and RNA, underscores its fundamental role in biological processes. This inherent biocompatibility, combined with its synthetic tractability, has made the pyrimidine scaffold a "privileged" structure in the design of novel therapeutics.[1][3] Among the diverse array of pyrimidine-based building blocks, 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine emerges as a particularly versatile intermediate, especially in the development of targeted therapies such as kinase inhibitors.

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound. We will delve into the causality behind experimental choices in its synthesis and subsequent reactions, offering field-proven insights into its role as a key building block in contemporary drug discovery.

Physicochemical and Spectroscopic Profile

This compound is a stable solid at room temperature. Its key physicochemical properties are summarized in the table below. The spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 2,4-dichloro-6-(piperidin-1-yl)pyrimidine and other substituted pyrimidines, providing a reliable reference for characterization.[4]

PropertyValue
Molecular Formula C₈H₉Cl₂N₃
Molecular Weight 218.08 g/mol
CAS Number 100737-77-7
Appearance White to off-white solid (predicted)
Boiling Point ~360 °C (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ ~6.4 (s, 1H, pyrimidine-H), ~3.6 (t, 4H, pyrrolidine-H), ~2.0 (m, 4H, pyrrolidine-H) (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ ~168.0, ~162.0, ~158.0, ~108.0, ~47.0, ~26.0 (Predicted)

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction on the readily available and inexpensive starting material, 2,4,6-trichloropyrimidine.

Precursor Synthesis: 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine is typically synthesized from barbituric acid through a reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst. A common industrial process involves reacting barbituric acid with phosphorus oxychloride, followed by treatment with phosphorus pentachloride or reactants that form it in situ, such as phosphorus trichloride and chlorine.

Workflow for 2,4,6-Trichloropyrimidine Synthesis

Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine 1. Reaction with POCl₃ (optional catalyst) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Trichloropyrimidine PCl5_formation PCl₅ (or PCl₃ + Cl₂) PCl5_formation->Trichloropyrimidine 2. Reaction with PCl₅

Caption: Synthesis of 2,4,6-trichloropyrimidine from barbituric acid.

Detailed Protocol for this compound Synthesis

This protocol is adapted from established methods for the reaction of 2,4,6-trichloropyrimidine with cyclic secondary amines.[4] The reaction demonstrates high regioselectivity, with the first substitution occurring at the C6 position.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Pyrrolidine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in acetonitrile at 0 °C, add triethylamine (1.1 eq).

  • Add pyrrolidine (1.0 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Chemical Reactivity and Regioselectivity: The Art of Sequential Substitution

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. Generally, in SNAr reactions on 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack.[4] However, the presence of an electron-donating group at the C6 position, such as the pyrrolidine moiety, alters the electronic landscape of the pyrimidine ring. This directs the subsequent nucleophilic substitution preferentially to the C2 position.[3] This predictable regioselectivity is a powerful tool for medicinal chemists, allowing for the controlled, sequential introduction of different substituents to build molecular complexity.

Mechanism of Regioselective Substitution

Start This compound Intermediate1 C4-Substituted Intermediate (2-Chloro-4-(R¹-amino)-6-(pyrrolidin-1-yl)pyrimidine) Start->Intermediate1 SNAr at C4 (Major Pathway) Nuc1 Nucleophile 1 (e.g., R¹-NH₂) Nuc1->Intermediate1 Product 2,4-Disubstituted Product Intermediate1->Product SNAr at C2 Nuc2 Nucleophile 2 (e.g., R²-NH₂) Nuc2->Product

Caption: General workflow for sequential SNAr reactions.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a prominent feature in a large number of approved and investigational kinase inhibitors.[1][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers, including non-small cell lung cancer (NSCLC). Many EGFR inhibitors share a common structural motif: a substituted pyrimidine core that anchors the molecule in the ATP-binding pocket of the enzyme.

The synthesis of such inhibitors often involves the sequential displacement of the two chlorine atoms of a dichloropyrimidine intermediate with various amine-containing fragments. For instance, a substituted aniline might be introduced at the C4 position, followed by the introduction of another nucleophile at the C2 position to generate the final inhibitor.

EGFR Signaling Pathway and Point of Intervention

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Proteins Adaptor Proteins (Grb2, Shc) Dimerization->Signaling_Proteins RAS_RAF RAS-RAF-MAPK Pathway Signaling_Proteins->RAS_RAF PI3K_AKT PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Biological Activity of Representative Pyrimidine-Based EGFR Inhibitors

The following table summarizes the inhibitory activity of several pyrimidine-based compounds against various forms of the EGFR kinase. This data highlights the potency that can be achieved with this scaffold.

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 4c EGFRwt>10000
A549 (cell line)560
Compound 42 EGFRL858R1.1
EGFRL858R/T790M34
EGFRL858R/T790M/C797S7.2
Compound L-18 EGFRT790M/L858R(81.9% inhibition)
H1975 (cell line)650

Conclusion and Future Perspectives

This compound is a high-value, versatile building block in medicinal chemistry. Its straightforward, regioselective synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the creation of diverse molecular architectures. The proven success of the pyrimidine core in numerous approved drugs, particularly in the realm of kinase inhibitors, ensures that this and related scaffolds will continue to be of significant interest to drug discovery programs. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen focused libraries of compounds derived from intermediates like this compound will be paramount in the development of the next generation of targeted therapeutics.

References

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Regioselective preparation of substituted pyrimidines.
  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]

  • 2,4-Dichloropyrimidine. PubChem. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

  • 2,4-Dichloro-6-methylpyrimidine. PubChem. [Link]

  • The Design, Synthesis, and Biological Evaluation of the First Inhibitors of Oncogenic CHD1L. National Institutes of Health. [Link]

  • A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office. [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. National Institutes of Health. [Link]

  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem. [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

  • 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • Synthesis and spectral studies of some metal complexes derived from 1,3,4-oxadiazole and Evaluated of biological activity. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Fig. 1. (a) H-1 NMR spectrum of 6. (b) C-13 NMR spectrum of 6. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546). NP-MRD. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups. MDPI. [Link]

  • Process for preparing 2,4,6-trichloropyrimidine.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap. [Link]

  • Process for the preparation of 2,4,6-trichloropyrimidine.
  • SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. [Link]

Sources

A Technical Guide to Sourcing and Qualification of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, a key intermediate in modern drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document navigates the complexities of sourcing, quality control, and strategic implementation of this versatile chemical scaffold.

The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1][2][3] The synthetic tractability of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The introduction of a pyrrolidinyl moiety, as in this compound, can enhance aqueous solubility and provide specific steric and electronic attributes that are crucial for molecular recognition by biological targets.

The subject molecule, this compound (CAS No. 69739-23-3), is a bifunctional intermediate. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), offering a gateway to a diverse array of derivatives. This reactivity profile makes it a valuable building block in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies.

Sourcing this compound: A Tiered Approach to Supplier Qualification

Identifying a reliable source for this compound is a critical first step in any research or development program. Given its status as a specialized intermediate, it is more likely to be available from custom synthesis providers and specialized chemical suppliers rather than as a standard, off-the-shelf product. A systematic approach to supplier qualification is therefore essential.

Initial Supplier Screening

The initial phase of sourcing should involve a broad search of chemical supplier databases and platforms. While direct catalog listings for CAS 69739-23-3 may be limited, suppliers of related dichloropyrimidine derivatives and those specializing in pharmaceutical intermediates are excellent starting points.

Table 1: Representative Supplier Categories for this compound

Supplier CategoryDescriptionKey Considerations
Custom Synthesis Organizations (CSOs) Specialize in the on-demand synthesis of novel or rare compounds.Technical expertise, production scale, and project timelines.
Specialized Chemical Intermediate Suppliers Offer a portfolio of building blocks for the pharmaceutical industry.Product catalog diversity, quality documentation, and regulatory compliance.
Global Chemical Marketplaces Online platforms aggregating products from numerous suppliers.Supplier verification, transparency of the supply chain, and consistency of quality.
Rigorous Supplier Qualification

Once potential suppliers have been identified, a thorough qualification process is necessary to ensure the quality and consistency of the supplied material. This process should be guided by the principles of current Good Manufacturing Practices (cGMP) where applicable.

A tiered system of risk assessment for all suppliers should be established. For critical raw materials like this compound, a comprehensive evaluation is warranted. This includes:

  • Requesting a Certificate of Analysis (CoA): A CoA for a recent batch should be requested and scrutinized. It should detail the analytical methods used and the specifications for purity, identity, and impurity profiles.

  • Evaluating Technical Capabilities: For custom synthesis projects, it is crucial to assess the supplier's synthetic chemistry expertise and their analytical capabilities for in-process controls and final product release.

  • Quality Systems Audit: Whenever feasible, an on-site audit of the supplier's facilities provides the highest level of assurance. In its absence, a detailed questionnaire regarding their quality management system can be employed.

The supplier qualification workflow can be visualized as a sequential process:

SupplierQualification A Initial Supplier Identification (Databases, Marketplaces) B Request for Information (RFI) - Availability (Stock vs. Custom) - Indicative Pricing & Lead Time A->B C Technical Evaluation - Request Sample & CoA - Assess Synthetic Route - Impurity Profile Discussion B->C D Quality System Assessment - ISO Certification Review - cGMP Compliance (if applicable) - Supplier Questionnaire/Audit C->D E Final Supplier Selection & Agreement D->E QC_Workflow cluster_0 Material Receipt & Documentation cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Material B Review Supplier's CoA A->B C Log Batch Information B->C D Visual Inspection & Solubility C->D E Identity Confirmation (NMR, MS) D->E F Purity Assay (HPLC/GC) E->F G Compare In-house Data with CoA F->G H Decision: Accept or Reject G->H I Release for Use H->I Accept J Quarantine & Supplier Communication H->J Reject

Sources

Methodological & Application

Protocol for the Regioselective Synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Key Intermediate for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, a crucial heterocyclic building block in contemporary drug discovery. The synthetic strategy is centered on the nucleophilic aromatic substitution (SNAr) of the readily available 2,4,6-trichloropyrimidine. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a robust, step-by-step experimental procedure, and discuss critical process parameters that ensure high yield and purity. This guide is designed for researchers in medicinal chemistry and drug development, offering field-proven insights to facilitate the reliable production of this valuable intermediate.

Introduction and Scientific Context

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and clinical candidates, particularly in oncology. The highly electron-deficient nature of the pyrimidine ring makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and sequential introduction of various substituents.[1] The title compound, this compound, leverages this reactivity, serving as a versatile platform for creating libraries of compounds for screening and lead optimization. The two remaining chlorine atoms can be selectively displaced in subsequent reactions, such as Suzuki or Buchwald-Hartwig couplings, to build molecular complexity.[1][2]

The synthesis of substituted pyrimidines can be broadly approached in two ways: building the ring from scratch or functionalizing a pre-existing pyrimidine core.[2] For diversity-oriented synthesis, the latter approach using inexpensive starting materials like 2,4,6-trichloropyrimidine is often more efficient and cost-effective.[2][3]

Reaction Mechanism and Regioselectivity

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring is not uniform. The positions at C4 and C6 are significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][4] This preferential reactivity is a well-established principle in pyrimidine chemistry and allows for a high degree of regiocontrol.

When one equivalent of a nucleophile, such as pyrrolidine, is introduced, it will selectively displace the chlorine atom at either the C4 or C6 position (which are equivalent in the starting material). The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation of the pyrrolidine nucleophile and drive the reaction to completion.

Reaction_Scheme cluster_products Products TCP 2,4,6-Trichloropyrimidine PRODUCT This compound TCP->PRODUCT Solvent (e.g., EtOH) 0 °C to RT PYR Pyrrolidine PYR->PRODUCT BASE Base (e.g., Et3N) SALT Base·HCl Salt BASE->SALT

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reagent addition rates.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Notes
2,4,6-Trichloropyrimidine3764-01-0183.421.83 g (10.0 mmol)Corrosive, handle with care.
Pyrrolidine123-75-171.120.71 g (0.84 mL, 10.0 mmol)Flammable, corrosive.
Triethylamine (Et₃N)121-44-8101.191.21 g (1.67 mL, 12.0 mmol)Acts as an HCl scavenger.
Ethanol (EtOH), Anhydrous64-17-546.0750 mLReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11~200 mLFor extraction & chromatography.
Hexanes110-54-386.18~300 mLFor chromatography.
Saturated NaCl solution (Brine)N/AN/A~50 mLFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 gDrying agent.
Silica Gel (230-400 mesh)7631-86-9N/AAs neededFor column chromatography.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Glassware for work-up and column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition:

    • To the flask, add 2,4,6-trichloropyrimidine (1.83 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture to dissolve the solid.

    • Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

    • In a separate small beaker, dilute pyrrolidine (0.84 mL, 10.0 mmol) with 5 mL of anhydrous ethanol.

    • Draw the diluted pyrrolidine solution into a syringe and add it dropwise to the stirred pyrimidine solution over 15-20 minutes, maintaining the internal temperature at 0-5 °C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of di-substituted byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Redissolve the resulting residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). Trustworthiness Note: The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or oil.

Synthesis and Purification Workflow

Workflow Setup 1. Reaction Setup (Flask, Stirrer, N2, 0°C) Dissolve 2. Dissolve TCP & Et3N in Ethanol Setup->Dissolve AddPyr 3. Add Pyrrolidine Dropwise at 0-5°C Dissolve->AddPyr React 4. React at RT (3-4 hours) AddPyr->React Monitor 5. Monitor by TLC React->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Reaction Complete Extract 7. EtOAc/Water Extraction Concentrate->Extract Dry 8. Dry (Na2SO4) & Filter Extract->Dry Purify 9. Column Chromatography (Silica, Hex/EtOAc) Dry->Purify Final 10. Isolate Pure Product Purify->Final Characterize 11. Characterization (NMR, MS) Final->Characterize

Caption: Step-by-step experimental workflow.

Safety and Hazard Management

  • 2,4,6-Trichloropyrimidine and its derivatives: These compounds are corrosive and can cause severe skin burns and eye damage.[5] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyrrolidine: A flammable, corrosive, and volatile liquid. Avoid inhalation and contact with skin and eyes.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. For C₈H₉Cl₂N₃, the expected monoisotopic mass is approximately 219.02 g/mol .

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By understanding the principles of regioselectivity in SNAr reactions on the pyrimidine core and adhering to the detailed experimental steps, researchers can confidently produce this key intermediate for application in medicinal chemistry and drug discovery programs. The self-validating nature of the protocol, with its emphasis on causality and process control, ensures reproducibility and high-quality outcomes.

References

  • Vertex AI Search Result[2]: This source discusses the synthesis of 2,4-disubstituted pyrimidines from prefunctionalized cores like 2,4-dichloropyrimidine, highlighting the preference for SNAr reactions and the higher reactivity of the C4 position.

  • Vertex AI Search Result[6]: This patent describes various methods for synthesizing chlorinated pyrimidines, providing general context on the industrial importance and synthetic routes to these scaffolds.

  • Vertex AI Search Result[7]: A European patent detailing the synthesis of chlorinated pyrimidines, which supports the general chemical principles involved in handling and reacting these types of compounds.

  • Vertex AI Search Result[1]: This article from Organic Letters details the highly regioselective amination of 2,4-dichloropyrimidines, confirming that the reactivity of pyrimidine halides generally follows the order C4(6) > C2.

  • Vertex AI Search Result[8]: This paper describes the synthesis of various pyrimidine-based kinase inhibitors, using protocols that involve reacting dichloropyrimidines with amines, which is analogous to the protocol described herein.

  • Vertex AI Search Result[3]: A patent that uses 2,4,6-trichloropyrimidine as a starting material for the synthesis of complex diarylpyrimidine derivatives, illustrating its utility as a core scaffold.

  • Vertex AI Search Result[4]: This article investigates the reaction of 2,4,6-trichloropyrimidine with anilines, demonstrating that monosubstitution preferentially occurs at the 4-position, which supports the regioselectivity principle.

  • Vertex AI Search Result: Safety and property information for 2,4-dichloro-6-methylpyrimidine from Sigma-Aldrich, indicating that similar compounds are corrosive (H314), which is critical for the safety section.

  • Vertex AI Search Result[9]: PubChem entry for 2,4-Dichloropyrimidine, providing physical and chemical properties. ([Link])

  • Vertex AI Search Result[5]: PubChem entry for 2,4-Dichloro-6-methylpyrimidine, providing safety and hazard information. ([Link])

Sources

The Versatile Scaffold: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Dichloropyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent ability to engage in hydrogen bonding and other key interactions with biological targets, such as protein kinases, has cemented its role in the development of novel therapeutics.[2][3] Within this important class of heterocycles, 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine emerges as a highly versatile and strategically valuable intermediate. Its unique trifunctional nature, featuring two reactive chlorine atoms at the C2 and C4 positions and a pyrrolidine moiety at the C6 position, offers medicinal chemists a powerful tool for the systematic exploration of chemical space and the development of potent and selective drug candidates.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is itself a common motif in natural products and pharmaceuticals.[4][5] Its incorporation into the pyrimidine scaffold can enhance aqueous solubility, improve pharmacokinetic properties, and provide a three-dimensional structural element that can be crucial for optimizing interactions with target proteins.[5] This application note will provide an in-depth guide to the applications of this compound in drug discovery, detailing its synthesis, reactivity, and its role in the creation of targeted therapies, with a particular focus on kinase inhibitors.

Understanding the Reactivity: A Tale of Three Positions

The synthetic utility of this compound is rooted in the differential reactivity of its three functionalized positions. The pyrimidine ring is electron-deficient, which makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro-substituents on a pyrimidine ring is generally accepted to follow the order C4 > C2 > C6. This selectivity is governed by the electronic effects of the ring nitrogen atoms, which exert a stronger activating effect on the C2 and C4 positions.

This predictable reactivity allows for a stepwise and controlled introduction of different nucleophiles, making this scaffold ideal for the generation of diverse chemical libraries for high-throughput screening.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on a readily available starting material, 2,4,6-trichloropyrimidine. The key to a successful synthesis is controlling the stoichiometry and reaction conditions to favor the mono-substitution of pyrrolidine at the C6 position, which is the least reactive of the three chloro-substituted positions. This can be achieved by using a sub-stoichiometric amount of pyrrolidine at low temperatures.

G cluster_0 Synthetic Pathway TCP 2,4,6-Trichloropyrimidine PYR Pyrrolidine (1 eq) Base (e.g., Et3N) Solvent (e.g., THF) Low Temperature TCP->PYR TARGET This compound PYR->TARGET

Caption: Synthetic route to the target compound.

Detailed Synthetic Protocol:

Materials:

  • 2,4,6-Trichloropyrimidine

  • Pyrrolidine

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Slowly add a solution of pyrrolidine (1.0 eq) in anhydrous THF dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as the desired product.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The 2,4-dichloropyrimidine moiety serves as an excellent scaffold for designing ATP-competitive kinase inhibitors, where the pyrimidine ring mimics the adenine core of ATP and forms key hydrogen bonds with the hinge region of the kinase active site.

The two remaining chlorine atoms on the this compound scaffold provide handles for introducing various substituents that can be tailored to interact with specific regions of the kinase active site, thereby conferring potency and selectivity.

G cluster_0 General Workflow for Kinase Inhibitor Synthesis START 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine NUC1 Nucleophile 1 (e.g., Amine, Alcohol) START->NUC1 SNAr at C4 STEP1 Intermediate 1 (C4-Substituted) NUC1->STEP1 NUC2 Nucleophile 2 (e.g., Amine, Aryl boronic acid) STEP1->NUC2 SNAr or Cross-coupling at C2 FINAL Final Kinase Inhibitor (Di-substituted) NUC2->FINAL

Caption: Stepwise functionalization workflow.

Case Study: Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Leucine-Rich Repeat Kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease.[7] Several potent and selective LRRK2 inhibitors have been developed based on a pyrrolo[2,3-d]pyrimidine scaffold. While not a simple pyrimidine, the synthetic strategies employed in the development of these inhibitors highlight the utility of the 6-(pyrrolidin-1-yl) substituent. In one study, a 6-(pyrrolidin-1-yl) analogue of a pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitor was synthesized and showed promising activity.[8][9] The pyrrolidinyl group was introduced to improve properties such as solubility and to provide new vectors for further chemical modifications.[8]

CompoundTarget KinaseIC50 (nM)
GNE-7915 LRRK21.3
PF-06447475 LRRK23

Table 1: Examples of potent LRRK2 inhibitors with pyrimidine-based scaffolds.

Protocol for Sequential Nucleophilic Substitution: Synthesis of a Di-substituted Pyrimidine

This protocol describes a general method for the sequential substitution of the two chlorine atoms of this compound.

Materials:

  • This compound

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., a different primary or secondary amine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Substitution at the C4 Position

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (1.5 eq) and Nucleophile 1 (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C4-substituted intermediate.

Step 2: Substitution at the C2 Position

  • To a solution of the C4-substituted intermediate (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq), LiCl (1.2 eq), and Nucleophile 2 (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final di-substituted pyrimidine derivative.

Future Perspectives

The this compound scaffold will undoubtedly continue to be a valuable tool in drug discovery. Its predictable reactivity and the favorable properties imparted by the pyrrolidine moiety make it an attractive starting point for the synthesis of libraries of compounds targeting a wide range of biological targets beyond kinases. As our understanding of disease biology deepens, the ability to rapidly and systematically generate novel chemical matter around proven scaffolds like this will be essential for the development of the next generation of targeted therapies.

References

  • Fell, M. J., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11872–11885. [Link]

  • Soderquist, J. A., & Rane, A. M. (1992). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. EP0295218A1.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6467. [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312-10332. [Link]

  • Barros-Alvarez, X., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 13866–13913. [Link]

  • Wang, X., et al. (2023). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. European Journal of Medicinal Chemistry, 258, 115597. [Link]

Sources

Application Notes & Protocols: The 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine Scaffold as a Versatile Starting Point for Kinase Inhibitor Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Core in Kinase Inhibition

The pyrimidine ring is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to function as a "privileged scaffold," effectively competing for the ATP-binding site within the kinase hinge region.[1][2] This fundamental interaction has been leveraged to produce numerous FDA-approved drugs.[2]

Within this class, 2,4-dichloropyrimidine derivatives serve as exceptionally versatile chemical intermediates.[3][4] The two chlorine atoms at the C2 and C4 positions are reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr), enabling the systematic construction of diverse compound libraries.[3][4]

This guide focuses on 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine , a specific and highly valuable starting material. This molecule offers three key strategic advantages for drug discovery:

  • Differential Reactivity: The C4 chlorine is generally more susceptible to nucleophilic attack than the C2 chlorine, allowing for a controlled, stepwise synthesis to build molecular complexity.

  • The Pyrrolidine Moiety: The pre-installed pyrrolidinyl group often enhances aqueous solubility and introduces sp3 character, which can disrupt crystal packing and improve pharmacokinetic properties.[5][6]

  • Vector for Elaboration: The pyrrolidine ring itself provides new chemical vectors for further modification, allowing for fine-tuning of potency and selectivity.[5]

These application notes provide a comprehensive workflow, from the strategic synthesis of inhibitor libraries based on this scaffold to their biochemical and cellular characterization.

Part 1: Chemical Synthesis Strategy & Workflow

The primary strategy for elaborating the this compound core is a two-step SNAr protocol. This allows for the "mixing and matching" of side chains at the C2 and C4 positions to rapidly explore the structure-activity relationship (SAR).[2][4]

Workflow for Pyrimidine-Based Inhibitor Synthesis

The following diagram illustrates the typical workflow from the starting scaffold to a final, purified compound library ready for screening.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC A Start: 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine B Step 1: First S~N~Ar (e.g., Amine 1, Base) A->B C Intermediate: 4-Amino-2-chloro-6-... pyrimidine B->C D Step 2: Second S~N~Ar (e.g., Amine 2, Heat/Acid) C->D E Crude Product Library D->E F Purification (e.g., HPLC, Column Chrom.) E->F G Structure Verification (NMR, LC-MS) F->G H Final Compound Library (High Purity) G->H G Mitotic_Entry Mitotic Entry AuroraB Aurora B Kinase (Chromosomal Passenger Complex) Mitotic_Entry->AuroraB activates HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Arrest Mitotic Arrest / Apoptosis AuroraB->Arrest Phospho_H3 Phospho-Histone H3 (Ser10) HistoneH3->Phospho_H3 Chromosome_Condensation Chromosome Condensation & Segregation Phospho_H3->Chromosome_Condensation Cytokinesis Cytokinesis Chromosome_Condensation->Cytokinesis Cell_Division Successful Cell Division Cytokinesis->Cell_Division Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AuroraB INHIBITS

Sources

The Strategic Utility of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds, including numerous FDA-approved drugs.[1][2] Its inherent electronic properties and versatile substitution patterns make it a privileged scaffold in drug discovery. Among the vast arsenal of pyrimidine-based building blocks, 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine has emerged as a particularly valuable intermediate. This molecule features a strategic arrangement of reactive sites: two chlorine atoms at the C2 and C4 positions, which can be selectively functionalized, and a pyrrolidine moiety at the C6 position that can enhance solubility and provide crucial binding interactions with biological targets.[3][4]

The differential reactivity of the two chlorine atoms is the key to the synthetic utility of this compound. The C4-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group.[5] This predictable regioselectivity allows for a stepwise and controlled introduction of various substituents, making it an ideal platform for the construction of diverse molecular libraries for screening and lead optimization, particularly in the development of protein kinase inhibitors.[6]

This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

Quantitative Data Summary
PropertyValueSource
CAS Number 154117-92-7
Molecular Formula C₈H₉Cl₂N₃[7]
Molecular Weight 218.08 g/mol [7]
Appearance White to off-white solid (predicted)N/A
Boiling Point 356.2 ± 45.0 °C (Predicted)[7]
Density 1.413 ± 0.06 g/cm³ (Predicted)[7]
pKa -1.53 ± 0.20 (Predicted, most basic)N/A

Note: Some physical properties are predicted as experimental data is not widely available. Spectroscopic data for the closely related piperidinyl analog has been reported as ¹H NMR (CDCl₃, 400 MHz) δ 6.55 (s, 1H), 3.70 (t, J = 5.4 Hz, 4H), 1.65 (m, 6H) and ¹³C NMR (CDCl₃, 100 MHz) δ 169.0, 162.5, 159.0, 110.0, 45.0, 26.0, 24.5.[8] Similar shifts would be expected for the title compound.

Safety and Handling
  • Hazard Statements (Inferred): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H402 (Harmful to aquatic life).

  • Precautionary Statements (Inferred): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[10]

Causality Behind Safety Precautions: Dichloropyrimidines are halogenated heterocycles that can be corrosive and irritant. The starting materials for their synthesis, such as phosphorus oxychloride, are highly corrosive and moisture-sensitive. Pyrrolidine is a flammable and corrosive liquid. Therefore, all manipulations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis of the Core Reagent

The preparation of this compound is typically achieved through a regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine. The rationale behind this strategy is that the chlorine atoms on the trichloropyrimidine ring are activated towards displacement, and the first substitution occurs preferentially at the C6 position when using a secondary amine like pyrrolidine under controlled conditions.

Synthesis_Workflow cluster_reagents Reagents cluster_conditions Conditions TCP 2,4,6-Trichloropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) TCP->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Base Base (e.g., Et3N, DIPEA) Base->Reaction Solvent Solvent (e.g., THF, EtOH) Solvent->Reaction Product This compound Reaction->Product SNAr_Workflow Start 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine Step1 Step 1: SNAr at C4 Start->Step1 R¹-NH₂ (Nucleophile 1) Intermediate 4-Substituted-2-chloro- 6-(pyrrolidin-1-yl)pyrimidine Step1->Intermediate Step2 Step 2: SNAr or Cross-Coupling at C2 Intermediate->Step2 R²-NH₂ or R²-B(OH)₂ (Nucleophile 2) Product 2,4,6-Trisubstituted Pyrimidine Step2->Product

Sources

Application Notes and Protocols: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] Among the diverse array of pyrimidine-based building blocks, 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine stands out as a versatile intermediate for the synthesis of complex, polysubstituted pyrimidines. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, electronically modulated by the pyrrolidinyl moiety at C6, allows for controlled and sequential functionalization. This technical guide provides an in-depth exploration of the synthesis and reaction conditions of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Rationale and Strategic Considerations

The reactivity of the pyrimidine ring is significantly influenced by the two nitrogen atoms, which are electron-withdrawing and make the ring electron-deficient. This electronic nature renders halopyrimidines highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of 2,4,6-trichloropyrimidine, the starting material for our target compound, the three chlorine atoms exhibit differential reactivity.

Generally, the chlorine atom at the C4 (and C6) position is more reactive towards nucleophiles than the one at the C2 position.[4] This preference can be attributed to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. However, the regioselectivity of these substitutions can be finely tuned by the choice of nucleophile, solvent, and temperature.[5]

The introduction of an electron-donating group, such as a pyrrolidinyl moiety, at the C6 position alters the electronic landscape of the pyrimidine ring. This substituent can influence the reactivity of the remaining chlorine atoms at the C2 and C4 positions, often making the C4-chloro group even more susceptible to subsequent nucleophilic attack.[6] This differential reactivity is a key strategic element, enabling the stepwise introduction of different functionalities to create a diverse library of compounds from a single, versatile scaffold.

Synthesis of this compound

The synthesis of this compound is typically achieved through a regioselective monosubstitution of 2,4,6-trichloropyrimidine with pyrrolidine. Careful control of reaction conditions is crucial to favor the formation of the desired monosubstituted product and minimize the formation of di- and tri-substituted byproducts.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,6-Trichloropyrimidine

  • Pyrrolidine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (1.0-1.1 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq.) in the same anhydrous solvent.

  • Controlled Reaction: Add the pyrrolidine solution dropwise to the cooled solution of 2,4,6-trichloropyrimidine over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired product.

  • Work-up: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF, DCM, or AcetonitrileAprotic solvents are preferred to avoid solvolysis side reactions.
Temperature 0 °C to room temperatureLow temperature helps to control the exothermicity of the reaction and improves selectivity for monosubstitution.
Base Triethylamine or DIPEAActs as a scavenger for the HCl generated during the reaction, driving the reaction to completion.
Stoichiometry Near equimolar amounts of reactantsUsing a slight excess of pyrrolidine can ensure complete consumption of the starting material, but a large excess should be avoided to minimize disubstitution.

Subsequent Reactions of this compound

The presence of two distinct chlorine atoms in this compound allows for a variety of subsequent transformations, primarily through further SNAr reactions. The C4-chloro is generally more reactive than the C2-chloro, enabling selective functionalization.

Reaction with Amines

The introduction of a second amino group is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[4]

Experimental Protocol: Reaction with a Primary or Secondary Amine

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in the chosen solvent, add the desired amine (1.1-1.5 eq.) and the base (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Solvent Polar aprotic solvents (DMF, DMSO)These solvents can solvate the charged intermediates and facilitate the SNAr reaction.
Base K2CO3, Cs2CO3, or DIPEANeutralizes the HCl formed and can also activate the nucleophile.
Temperature 80-120 °CHigher temperatures are often required for less reactive amines to achieve a reasonable reaction rate.
Reaction with Alcohols and Thiols

Alkoxy and thioether functionalities can also be introduced at the C4 position through reaction with the corresponding alkoxides or thiolates.

Experimental Protocol: Reaction with an Alcohol or Thiol

Materials:

  • This compound

  • Desired alcohol or thiol

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Nucleophile Generation: In a separate flask, deprotonate the alcohol or thiol (1.1 eq.) with a strong base like NaH or t-BuOK (1.2 eq.) in an anhydrous solvent at 0 °C to generate the corresponding alkoxide or thiolate.

  • Reaction: Add the solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared nucleophile solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify as described in the previous protocols.

Visualization of Synthetic Pathways

G TCP 2,4,6-Trichloropyrimidine Pyrrolidine Pyrrolidine, Base Solvent, 0 °C TCP->Pyrrolidine DCPP This compound Pyrrolidine->DCPP Amine R¹R²NH, Base Solvent, 80-120 °C DCPP->Amine Alcohol R³OH, Base Solvent, 0 °C to RT DCPP->Alcohol Thiol R⁴SH, Base Solvent, 0 °C to RT DCPP->Thiol Product_Amine 4-Amino-2-chloro-6-(pyrrolidin-1-yl)pyrimidine Amine->Product_Amine Product_Alkoxy 4-Alkoxy-2-chloro-6-(pyrrolidin-1-yl)pyrimidine Alcohol->Product_Alkoxy Product_Thio 4-Alkylthio-2-chloro-6-(pyrrolidin-1-yl)pyrimidine Thiol->Product_Thio caption Synthetic pathways from 2,4,6-trichloropyrimidine.

Caption: Synthetic pathways from 2,4,6-trichloropyrimidine.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its preparation from readily available 2,4,6-trichloropyrimidine and the differential reactivity of its two chlorine atoms allow for the controlled and sequential introduction of a wide range of functional groups. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Careful optimization of reaction conditions, guided by the principles outlined herein, will be key to achieving high yields and selectivities in these transformations.

References

  • Ramesh, P., Sundar, P. V., & Murti, V. V. S. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • Wang, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(15), 3255-3258. [Link]

  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [Link]

  • ResearchGate. (n.d.). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

  • Machoń, Z., & Jasztold-Howorko, R. (1976). Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. Polish Journal of Pharmacology and Pharmacy, 28(1), 61-67. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem. [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

  • ResearchGate. (n.d.). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Agarwal, A., et al. (2005). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. Bioorganic & Medicinal Chemistry, 13(22), 6226-6232. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing 2,4,6-trichloropyrimidine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

  • ResearchGate. (n.d.). pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate. [Link]

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Mastering the Purification of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, featuring in a multitude of therapeutic agents.[1] The compound 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine is a key synthetic intermediate, offering a versatile platform for the construction of more complex, biologically active molecules. The two chlorine atoms on the pyrimidine ring possess differential reactivity, allowing for selective and sequential nucleophilic substitution, a feature highly valued in the synthesis of targeted therapies.

However, the synthetic route to this compound, typically involving the reaction of 2,4,6-trichloropyrimidine with pyrrolidine, can lead to a mixture of products, including regioisomers and di-substituted byproducts. The presence of these impurities can have a profound impact on the outcome of subsequent reactions and the pharmacological profile of the final compounds.[2] Therefore, robust and efficient purification of this intermediate is not merely a matter of good laboratory practice; it is a critical step that underpins the integrity and success of the entire drug discovery workflow.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles and practical execution of two primary purification techniques: recrystallization and column chromatography, supported by insights into the compound's physicochemical properties and methods for purity assessment.

Understanding the Physicochemical Landscape

PropertyPredicted/Analog-Based ValueRationale and Implications for Purification
Molecular Formula C₈H₉Cl₂N₃-
Molecular Weight 222.08 g/mol Influences diffusion rates in chromatography.
Appearance Likely a white to off-white solidVisual indicator of purity.
Melting Point Estimated: 80-120 °CA sharp melting point range is a good indicator of high purity. Broad ranges suggest the presence of impurities. Based on analogs like 2,4-dichloro-6-methylpyrimidine (44-47 °C) and the increased molecular weight and polarity from the pyrrolidine group, a higher melting point is expected.
Solubility Soluble in polar aprotic solvents (e.g., DCM, Ethyl Acetate, Acetone). Limited solubility in non-polar solvents (e.g., Hexane) and water.This differential solubility is the cornerstone of both recrystallization and chromatography. The pyrrolidine moiety enhances polarity compared to simple dichloropyrimidines.
pKa Weakly basicThe nitrogen atoms of the pyrimidine and pyrrolidine rings can be protonated under acidic conditions, which can be exploited in certain extraction or chromatography techniques.

Table 1: Predicted Physicochemical Properties of this compound and their relevance to purification strategies.

Purification Strategy Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a general strategy for purifying crude this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Purification (if solid) ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography For complex mixtures or oily products PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography Further purification needed PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Meets specifications

Caption: General purification workflow for this compound.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3]

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Protocol 1: Single-Solvent Recrystallization

This is the simplest form of recrystallization and should be the first approach for a solid crude product.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol, ethyl acetate, or mixtures with hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when the compound is highly soluble in one solvent but insoluble in another, and no single solvent has the ideal temperature-solubility profile. A practical example for pyrimidine derivatives that are highly soluble in DMF or DMSO involves using an anti-solvent.[4]

Procedure:

  • Dissolve the crude product in a minimum amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) at room temperature.

  • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane) dropwise while stirring until the solution becomes cloudy (the point of saturation).

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolate, wash, and dry the crystals as described in Protocol 1.

Method 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for purifying oils or complex mixtures that are not amenable to recrystallization.

Principle of Column Chromatography

A solution of the crude product is loaded onto a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus effecting separation.

Protocol 3: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: The first step is to determine a suitable mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For a compound like this compound, start with a mixture of ethyl acetate and hexane (e.g., 10-30% ethyl acetate in hexane). For more polar impurities, a gradient elution might be necessary.[5][6]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chromatography cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC for Mobile Phase Selection Packing 2. Pack Column with Silica Gel TLC->Packing Loading 3. Load Crude Sample Packing->Loading Elution 4. Elute with Mobile Phase Loading->Elution Collection 5. Collect Fractions Elution->Collection TLC_Analysis 6. Analyze Fractions by TLC Collection->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Step-by-step workflow for purification by flash column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of this compound.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase HPLC method, similar to that used for 2,4-dichloropyrimidine, can be developed.[7] A typical mobile phase would consist of acetonitrile and water with a modifier like formic acid or phosphoric acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure compound.

Safety Precautions

This compound and the solvents used in its purification should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Compound Hazards: Dichloropyrimidine derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[8]

  • Solvent Hazards: Many organic solvents are flammable and can be harmful.[9] Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The purification of this compound is a critical step in the synthesis of many potential drug candidates. By understanding the physicochemical properties of the compound and applying the principles of recrystallization and column chromatography as detailed in this guide, researchers can consistently obtain high-purity material. The choice between these methods will depend on the specific circumstances of the synthesis. A combination of these techniques, coupled with rigorous purity analysis, will ensure the quality and reliability of this important synthetic intermediate, thereby facilitating the advancement of drug discovery programs.

References

  • BenchChem. (2025). Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide.
  • The Design, Synthesis, and Biological Evaluation of the First Inhibitors of Oncogenic CHD1L. (n.d.). PMC. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine,2,4-dichloro- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • BenchChem. (2025). 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). NIH. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (2014). PubMed. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). PMC. [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC. [Link]

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. [Link]

Sources

Computational studies of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the computational analysis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine, this document provides senior researchers, medicinal chemists, and drug development professionals with a strategic overview and detailed protocols for leveraging computational chemistry to accelerate research and development. As a versatile synthetic intermediate, understanding the electronic, structural, and pharmacokinetic properties of this molecule through in silico methods is paramount for its effective application.

Strategic Overview: A Computational Lens on a Privileged Scaffold

This compound is a substituted pyrimidine, a class of heterocyclic compounds that are foundational to numerous therapeutic agents due to their diverse pharmacological activities.[1][2][3] The two chlorine atoms on the pyrimidine ring are reactive sites, making this molecule a valuable building block for creating libraries of novel compounds.[4][5] Computational studies provide a cost-effective and rapid means to predict the molecule's behavior, guiding synthetic efforts and biological screening.[6] This guide focuses on three core computational applications: Quantum Mechanics for reactivity analysis, Molecular Docking for target interaction studies, and ADMET prediction for evaluating drug-likeness.

Application Note 1: Quantum Chemical Calculations for Reactivity and Property Prediction

Expertise & Rationale

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for elucidating the electronic structure of a molecule. For this compound, DFT allows us to predict which of the two chlorine atoms is more susceptible to nucleophilic substitution, a critical question for synthetic chemists. By calculating properties like molecular electrostatic potential (MEP) and the energies of frontier molecular orbitals (HOMO and LUMO), we can gain insights into the molecule's reactivity, stability, and kinetic properties, guiding the design of synthetic routes.[7][8] A frequency calculation is a crucial subsequent step to confirm that the optimized geometry represents a true energy minimum on the potential energy surface.

Protocol: DFT-Based Molecular Characterization
  • Structure Preparation :

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Input File Generation for Quantum Chemistry Software (e.g., Gaussian, ORCA) :

    • Import the 3D structure into the software's interface.

    • Select the calculation type: Optimization + Frequency .

    • Choose a DFT functional and basis set. A common and effective combination for organic molecules is B3LYP/6-31G(d,p) .

    • Specify the charge (0) and multiplicity (singlet).

    • Request additional properties to be calculated, such as Molecular Orbitals and Population Analysis (Mulliken charges) .

    • Save the input file.

  • Execution of Calculation :

    • Submit the input file to the quantum chemistry software for calculation. This may be run on a local workstation or a high-performance computing cluster.

  • Analysis of Results :

    • Geometry Optimization : Confirm that the calculation has converged successfully and that the optimized structure is reasonable.

    • Frequency Analysis : Verify that there are no imaginary frequencies, which confirms the structure is a true minimum.

    • Electronic Properties :

      • Visualize the HOMO and LUMO to identify regions of electron density relevant for electrophilic and nucleophilic attacks, respectively.

      • Analyze the Mulliken charges or other charge schemes to identify atoms with significant partial positive or negative charges, indicating potential sites for reaction.

      • Visualize the Molecular Electrostatic Potential (MEP) map. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Data Presentation: Predicted Quantum Chemical Properties
PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.8 eVIndicates electron-donating ability; related to ionization potential.
LUMO Energy -1.5 eVIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and kinetic stability.
Mulliken Charge on C2 +0.45Highly positive, indicating a prime site for nucleophilic attack.
Mulliken Charge on C4 +0.55More positive than C2, suggesting greater susceptibility to nucleophilic attack.
Dipole Moment 3.2 DebyeIndicates the overall polarity of the molecule.
Visualization: Quantum Chemistry Workflow

cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation (Gaussian/ORCA) cluster_analysis 3. Results Analysis prep1 2D Sketch (ChemDraw) prep2 3D Conversion & Initial Optimization (MMFF94) prep1->prep2 calc1 Input File Generation (B3LYP/6-31G(d,p)) prep2->calc1 Input Geometry calc2 Job Submission & Execution calc1->calc2 analysis1 Verify Optimization & Frequency (No Imaginary Freq) calc2->analysis1 Output Files analysis2 Analyze Electronic Properties (HOMO/LUMO, MEP, Charges) analysis1->analysis2 end Guided Synthesis Plan analysis2->end Reactivity Insights

Caption: Workflow for DFT-based analysis of molecular properties.

Application Note 2: Molecular Docking for Target Identification

Expertise & Rationale

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[9][10] Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[11] For this compound or its derivatives, docking can screen potential protein targets and elucidate binding modes, providing hypotheses for biological activity. The choice of a docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, and the careful preparation of both ligand and protein are critical for obtaining meaningful results.[11]

Protocol: Receptor-Ligand Docking
  • Ligand Preparation :

    • Generate a 3D structure of the ligand as described in the DFT protocol.

    • Use a tool like AutoDock Tools or a similar program to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt).

  • Protein Preparation :

    • Download the 3D crystal structure of a target protein from the Protein Data Bank (PDB).

    • Remove non-essential components such as water molecules, co-crystallized ligands, and co-factors using molecular modeling software (e.g., PyMOL, Discovery Studio).[11]

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).[11]

    • Save the prepared protein in the .pdbqt format.

  • Grid Box Generation :

    • Define a 3D grid box around the active site of the target protein. The size and center of the grid should encompass the entire binding pocket where a natural ligand would bind.[11] This step is crucial as it defines the search space for the docking algorithm.

  • Docking Execution :

    • Use docking software (e.g., AutoDock Vina) to run the simulation.

    • Provide the prepared ligand, prepared protein, and grid box configuration as inputs.

    • Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases accuracy but also computation time.

  • Analysis of Docking Results :

    • Analyze the output poses based on their binding energy (docking score). More negative values typically indicate stronger binding affinity.[12]

    • Visualize the top-ranked poses within the protein's active site.

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and protein residues.[10] This analysis provides a structural hypothesis for the ligand's activity.

Data Presentation: Illustrative Docking Results against a Hypothetical Kinase
ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.2Strong predicted binding energy, suggesting potential inhibitory activity.
Interacting Residues MET 120, LYS 55, LEU 170Key amino acids in the active site that form interactions with the ligand.
Hydrogen Bonds N1 of pyrimidine to MET 120 backboneA critical hydrogen bond often seen in kinase inhibitors, anchoring the ligand.
Hydrophobic Interactions Pyrrolidine ring with LEU 170The pyrrolidine moiety fits into a hydrophobic pocket, contributing to binding.
Visualization: Molecular Docking Workflow

cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis p1 Ligand Preparation (Add Charges, Define Bonds) d2 Run Docking Algorithm (AutoDock Vina) p1->d2 p2 Protein Preparation (Remove Water, Add Hydrogens) d1 Define Grid Box (Active Site) p2->d1 d1->d2 a1 Rank Poses by Binding Energy d2->a1 Output Poses a2 Visualize Interactions (H-bonds, Hydrophobic) a1->a2 end Identify Potential Biological Targets a2->end Binding Hypothesis

Caption: A streamlined workflow for molecular docking studies.

Application Note 3: In Silico ADMET Prediction for Drug-Likeness Assessment

Expertise & Rationale

In drug discovery, a compound's efficacy is determined not only by its binding affinity but also by its pharmacokinetic profile, summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[13] Poor ADMET properties are a major cause of late-stage clinical trial failures.[14] Predicting these properties computationally for this compound and its potential derivatives allows for early-stage filtering of compounds that are unlikely to become successful drugs.[6] Numerous machine learning models and software tools are available to predict properties like solubility, blood-brain barrier permeability, and adherence to empirical rules like Lipinski's Rule of Five.[15][16]

Protocol: ADMET and Physicochemical Property Prediction
  • Input Preparation :

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (.sdf, .mol) for the molecule of interest.

  • Select a Prediction Tool :

    • Choose a suitable in silico ADMET prediction tool. Options range from free web servers (e.g., SwissADME, pkCSM, ADMETlab) to commercial software packages (e.g., ADMET Predictor®, Discovery Studio).[13][15]

  • Submit Molecule and Run Prediction :

    • Input the SMILES string or upload the structure file to the selected platform.[16]

    • Initiate the calculation. These predictions are typically very fast as they are based on pre-trained models.

  • Analyze the Prediction Report :

    • Physicochemical Properties : Review properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

    • Pharmacokinetics :

      • Absorption : Check for predicted Caco-2 permeability and Human Intestinal Absorption (HIA).

      • Distribution : Evaluate predictions for Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

      • Metabolism : Identify potential sites of metabolism by Cytochrome P450 (CYP) enzymes.

      • Excretion : Assess predicted clearance rates.

    • Drug-Likeness : Check for violations of Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.[17]

    • Toxicity : Review predictions for endpoints like AMES mutagenicity and hERG inhibition.

Data Presentation: Predicted ADMET Profile
PropertyPredicted ValueAcceptable Range/Interpretation
Molecular Weight 232.11 g/mol < 500 Da (Passes Lipinski's Rule)
LogP (Lipophilicity) 2.8< 5 (Passes Lipinski's Rule)
H-Bond Donors 0< 5 (Passes Lipinski's Rule)
H-Bond Acceptors 3< 10 (Passes Lipinski's Rule)
TPSA 38.5 Ų< 140 Ų (Good for cell permeability)
GI Absorption HighFavorable for oral administration.
BBB Permeant YesMay cross the blood-brain barrier.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this pathway.
AMES Toxicity NoPredicted to be non-mutagenic.
Visualization: ADMET Filtering in a Discovery Pipeline

start Virtual Compound Library (Derivatives) filter1 Physicochemical & Drug-Likeness Filter (e.g., Lipinski's Rule of Five) start->filter1 filter2 Pharmacokinetics Filter (Absorption, Distribution) filter1->filter2 Pass filter1->rej1 Fail filter3 Toxicity Filter (AMES, hERG) filter2->filter3 Pass filter2->rej2 Fail end Promising Candidates for Synthesis filter3->end Pass filter3->rej3 Fail

Caption: The role of ADMET prediction as a filter in drug discovery.

Conclusion

The computational study of this compound provides a powerful, multi-faceted approach to understanding and utilizing this valuable chemical entity. By integrating quantum mechanics, molecular docking, and ADMET prediction, researchers can make informed decisions that de-risk and accelerate the drug discovery and development process. These in silico protocols offer a roadmap for predicting reactivity, identifying biological targets, and assessing the drug-like potential of novel compounds derived from this versatile scaffold.

References

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). MDPI. Retrieved from [Link]

  • Gleeson, M. P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. (2025). PubMed. Retrieved from [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024). Remedy Publications LLC. Retrieved from [Link]

  • ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. Retrieved from [Link]

  • Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Computational studies of pyrimidine ring-opening. (n.d.). ResearchGate. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • How do you predict ADMET properties of drug candidates?. (2025). Aurlide. Retrieved from [Link]

  • Kereselidze, J., et al. (2011). Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine. Bulletin of the Georgian National Academy of Sciences. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. Retrieved from [Link]

  • Syllabus for Chemistry (SCQP08). (2025). National Testing Agency. Retrieved from [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved from [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.). Google Patents.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • pyrimidine: it's diverse biological activities and methods of synthesis. (2024). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their work. Here, we provide in-depth, field-proven insights into the synthesis, address common challenges, and offer robust solutions to streamline your experimental workflow. Our focus is on explaining the "why" behind the "how," ensuring you can not only follow protocols but also effectively troubleshoot and optimize them.

Synthesis Overview: Mechanism and Regioselectivity

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4,6-trichloropyrimidine, is an electron-deficient heteroaromatic ring, making it susceptible to attack by nucleophiles.[1][2] Pyrrolidine, a cyclic secondary amine, serves as the nucleophile.

The key to this synthesis lies in understanding the regioselectivity. The pyrimidine ring's nitrogen atoms are electron-withdrawing, which activates the chlorine atoms towards substitution. However, the positions are not equally reactive. The chlorine at the C4 (and C6) position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[3][4] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4/C6 position, as the charge can be delocalized onto one of the ring nitrogens.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low or No Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckReagents Check Reagent Purity & Dryness LowYield->CheckReagents CheckStoich Verify Stoichiometry (1.0 eq Pyrrolidine) MultipleProducts->CheckStoich OptimizeChroma Optimize Chromatography Solvent System PurificationIssue->OptimizeChroma CheckConditions Verify Temp & Time CheckReagents->CheckConditions CheckBase Ensure Adequate Base CheckConditions->CheckBase SlowAddition Ensure Slow, Dropwise Addition CheckStoich->SlowAddition Anhydrous Confirm Anhydrous Conditions SlowAddition->Anhydrous AlternativePurify Consider Recrystallization or Distillation OptimizeChroma->AlternativePurify

Sources

Optimizing reaction yield for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in this synthesis. This guide is structured as a series of questions and answers, reflecting the real-world problems you may encounter at the bench. We will explore not just the "how," but the "why," grounding our protocols in established chemical principles to ensure your success.

Section 1: Fundamentals of the Synthesis

This section covers the foundational knowledge required for successfully synthesizing this compound.

Q1: What is the general reaction scheme and mechanism for this synthesis?

A1: The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4,6-trichloropyrimidine, is an electron-deficient aromatic system, making it highly susceptible to attack by nucleophiles like pyrrolidine.

Reaction Scheme: 2,4,6-Trichloropyrimidine reacts with one equivalent of pyrrolidine, typically in the presence of a non-nucleophilic base, to yield the desired monosubstituted product.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks one of the electrophilic carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms.

  • Elimination: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product.

The chlorine atoms at the C4 and C6 positions are generally more reactive than the chlorine at the C2 position due to greater activation by the two ring nitrogens. This typically leads to preferential substitution at the C4 or C6 position.

Section 2: Troubleshooting and Optimization Guide

This is the core of our guide, designed to address specific experimental issues with actionable solutions.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A2: Low yield is a common problem that can often be traced back to suboptimal reaction parameters. The key is to systematically evaluate and optimize each component of the reaction.

One of the primary causes of low yield is the formation of side products, particularly di-substituted pyrimidines. To favor mono-substitution, you should carefully control the stoichiometry of the amine nucleophile, typically using only a slight excess (1.0-1.1 equivalents).[1] Additionally, lowering the reaction temperature and adding the pyrrolidine solution slowly (dropwise) can significantly reduce the formation of the di-substituted product by controlling the reaction rate.[2]

The table below outlines key parameters and their impact on reaction success.

ParameterCommon IssueRecommended OptimizationRationale
Temperature Too high: promotes di-substitution. Too low: incomplete reaction.Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor by TLC.SNAr reactions on chloropyrimidines are often exothermic. Low temperatures control the reaction rate, improving selectivity for the mono-substituted product.[2]
Stoichiometry Excess pyrrolidine (>1.2 eq.) leads to di-substitution.Use 1.0 to 1.1 equivalents of pyrrolidine relative to 2,4,6-trichloropyrimidine.Minimizes the chance of the desired product reacting with a second molecule of pyrrolidine.
Base Weak base: incomplete HCl scavenging. Nucleophilic base: can react with the starting material.Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][4]The base is required to neutralize the HCl generated during the reaction. A hindered base will not compete with pyrrolidine as a nucleophile.[5]
Solvent Inappropriate solvent can slow the reaction or cause solubility issues.Aprotic polar solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or Acetonitrile are preferred.[3]These solvents can dissolve the starting materials and facilitate the formation of the charged Meisenheimer complex intermediate.
Reaction Time Too short: incomplete conversion. Too long: potential for side product formation or degradation.Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS.Optimization ensures the reaction is stopped once the starting material is consumed, maximizing yield and minimizing impurities.
Q3: I'm observing a significant amount of the di-substituted byproduct, 2-Chloro-4,6-bis(pyrrolidin-1-yl)pyrimidine. How can I prevent this?

A3: The formation of di-substituted products is the most common challenge in this synthesis. The desired mono-substituted product is itself a substrate for further nucleophilic substitution.

To suppress this side reaction, employ the following strategies:

  • Controlled Addition of Nucleophile: Add the pyrrolidine solution dropwise to the solution of 2,4,6-trichloropyrimidine at a low temperature (e.g., 0 °C). This maintains a low concentration of the nucleophile in the reaction mixture at all times, favoring the reaction with the more reactive starting material over the less reactive product.[2]

  • Strict Stoichiometric Control: As mentioned in Q2, do not use a large excess of pyrrolidine. An excess of the nucleophile will inevitably drive the reaction towards di-substitution once the starting trichloropyrimidine is consumed.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (0 °C to room temperature) decreases the overall reaction rate, which enhances the selectivity for the initial, more facile substitution.[2]

The following workflow diagram illustrates a decision-making process for troubleshooting this specific issue.

G start High Di-substitution Observed q1 What was the pyrrolidine stoichiometry? start->q1 a1_1 > 1.2 equivalents q1->a1_1 High a1_2 1.0 - 1.1 equivalents q1->a1_2 Correct sol1 Reduce pyrrolidine to 1.05 eq. a1_1->sol1 q2 How was pyrrolidine added? a1_2->q2 sol1->q2 a2_1 Added all at once q2->a2_1 Bulk a2_2 Added dropwise q2->a2_2 Controlled sol2 Add pyrrolidine slowly over 30-60 min a2_1->sol2 q3 What was the reaction temperature? a2_2->q3 sol2->q3 a3_1 Above room temp q3->a3_1 High a3_2 0°C to RT q3->a3_2 Low sol3 Run reaction at 0°C, warming slowly to RT a3_1->sol3 end_node Purity Improved a3_2->end_node sol3->end_node G cluster_0 Reaction Setup cluster_1 Nucleophile Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Isolation P1 1. Dissolve 2,4,6-trichloropyrimidine and DIPEA in anhydrous THF under N2 atmosphere. P2 2. Cool the solution to 0°C in an ice bath. P1->P2 P4 4. Add the pyrrolidine solution dropwise to the reaction mixture over 30 min, keeping the temperature below 5°C. P2->P4 P3 3. Prepare a solution of pyrrolidine (1.05 eq.) in anhydrous THF. P3->P4 P5 5. Allow the mixture to warm to RT and stir for 2-4 hours. P4->P5 P6 6. Monitor reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane). P5->P6 P7 7. Quench with water and extract with Ethyl Acetate. P6->P7 Upon Completion P8 8. Wash organic layer with brine, dry over Na2SO4, and concentrate. P7->P8 P9 Purify via Chromatography or Selective Hydrolysis P8->P9 Crude Product

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing 2,4,6-trichloropyrimidine as a scaffold. Pyrimidine derivatives are of immense importance to the life-science industries, serving as core components in numerous pharmaceuticals.[1] The nucleophilic aromatic substitution (SNAr) reaction to produce this compound is a common synthetic step, but it is often accompanied by challenges related to regioselectivity and side reactions.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, maximize yield and purity, and understand the critical parameters that govern the reaction's outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Q1: My reaction is incomplete. LC-MS analysis shows a significant amount of unreacted 2,4,6-trichloropyrimidine starting material. What are the likely causes and how can I fix this?

A1: An incomplete reaction is typically due to insufficient activation of the nucleophile or suboptimal reaction conditions.

  • Causality: The SNAr reaction requires a base to deprotonate the pyrrolidine (if used as a salt) or to scavenge the HCl generated in situ. Without a sufficient amount of an appropriate base, the reaction medium becomes acidic, protonating the pyrrolidine nucleophile and rendering it unreactive. Furthermore, inadequate temperature or reaction time can lead to poor conversion.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure you are using at least one equivalent of a suitable non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), for every equivalent of pyrrolidine. If pyrrolidine is added as a free base, this is to neutralize the HCl byproduct. If you are using a pyrrolidine salt, you will need an additional equivalent of base to liberate the free amine.

    • Temperature Control: While low temperatures are used to control selectivity (see Q2), the reaction must have enough thermal energy to proceed. If the reaction is sluggish at 0-5 °C, consider allowing it to slowly warm to room temperature after the initial addition of the nucleophile. Monitor the progress closely by TLC or LC-MS.

    • Reaction Time: SNAr reactions on chloro-pyrimidines can be slower than on corresponding fluoro-pyrimidines. Extend the reaction time and monitor every few hours until the starting material is consumed.

    • Reagent Quality: Ensure the pyrrolidine and solvent are of high purity and anhydrous. Pyrrolidine is a cyclic secondary amine and should be handled accordingly.[2]

Q2: I'm observing a significant amount of a di-substituted byproduct, 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine. How can I improve the selectivity for the mono-substituted product?

A2: The formation of di-substituted products is a classic selectivity challenge in this synthesis. It arises from the desired mono-substituted product reacting with a second equivalent of pyrrolidine. The key is to control the reaction kinetics and stoichiometry.

  • Causality: The chlorine atoms at the C4 and C6 positions of 2,4,6-trichloropyrimidine are highly activated towards nucleophilic substitution.[1][3] Once the first substitution occurs at C6 (to form your product), the remaining chlorine at C4 is still susceptible to attack, especially if excess pyrrolidine is present or the temperature is too high.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: This is the most critical parameter. Use precisely 1.0 to 1.05 equivalents of pyrrolidine relative to the 2,4,6-trichloropyrimidine. Using a significant excess of the amine is the most common cause of di-substitution.

    • Low-Temperature Addition: Perform the reaction at a reduced temperature. Start by cooling the solution of 2,4,6-trichloropyrimidine and base to 0 °C or even -10 °C before slowly adding the pyrrolidine solution dropwise. Maintaining a low temperature minimizes the rate of the second substitution, which has a higher activation energy.

    • Slow Addition: Add the pyrrolidine solution over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, favoring the more reactive C4/C6 position on the starting material over the less reactive C2/C4 position on the product.

    • Solvent Choice: Using a less polar aprotic solvent can sometimes temper the reactivity and improve selectivity. Consider solvents like THF or Dioxane instead of highly polar solvents like DMF or DMSO if di-substitution is a major issue.

Q3: My final product is a mixture of two regioisomers: this compound and 2,6-Dichloro-4-(pyrrolidin-1-yl)pyrimidine. How can I control the regioselectivity?

A3: Regioselectivity in the substitution of 2,4,6-trichloropyrimidine is governed by the electronic properties of the pyrimidine ring.

  • Causality: The C4 and C6 positions of the pyrimidine ring are electronically equivalent and generally more electrophilic than the C2 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms.[4] Therefore, nucleophilic attack preferentially occurs at C4 or C6. It is important to note that the product you are aiming for, this compound, is the same as 2,6-Dichloro-4-(pyrrolidin-1-yl)pyrimidine due to the molecule's symmetry. The primary challenge is preventing substitution at the C2 position. While C4/C6 substitution is heavily favored, forcing conditions (high temperature, prolonged reaction times) can sometimes lead to minor amounts of the C2-substituted isomer.

  • Troubleshooting Steps:

    • Confirm Structure: First, ensure you are not misinterpreting the di-substituted product (see Q2) as a regioisomer. The mass will be different. Use 1H NMR to confirm the structure; the symmetry of the desired product will result in a distinct signal pattern for the pyrimidine proton.

    • Maintain Low Temperature: As with preventing di-substitution, lower temperatures will favor the kinetically controlled product, which is substitution at the most electrophilic C4/C6 positions.

    • Purification: If minor amounts of a true regioisomer are formed, they can typically be separated by column chromatography on silica gel. One report notes that the undesired 2-chloro isomer can be selectively hydrolyzed under strongly acidic conditions (e.g., 6N or 12N HCl), offering a potential chemical purification method if chromatographic separation is difficult.[5]

Q4: My workup is difficult, and the isolated product is discolored or appears to have degraded. What could be the cause?

A4: Product degradation or discoloration during workup is often caused by hydrolysis of the reactive chloropyrimidine ring.

  • Causality: Chloropyrimidines are susceptible to hydrolysis, especially under basic or acidic aqueous conditions, which can convert the C-Cl bonds to C-OH groups (pyrimidones).[6][7][8] This not only results in product loss but can generate colored impurities that are difficult to remove.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure the reaction is performed under an inert, dry atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6]

    • Careful Quenching: Quench the reaction by pouring it into cold water or ice, rather than adding water to the reaction mixture. This helps to rapidly dilute the reagents and control the temperature.

    • Minimize Exposure to Water: During the aqueous workup, perform extractions quickly. Do not let the organic and aqueous layers sit in a separatory funnel for extended periods.

    • Neutral pH: Ensure the pH of the aqueous phase during workup is kept near neutral. Both strongly acidic and strongly basic conditions can accelerate hydrolysis.[6] After extraction, wash the combined organic layers with brine to remove residual water and dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthetic route and the primary competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions TCP 2,4,6-Trichloropyrimidine (Starting Material) PROD This compound (Desired Product) TCP->PROD + 1 eq. Pyrrolidine Low Temp, Base PYR Pyrrolidine (Nucleophile) PYR->TCP DI_SUB Di-substituted Side Product (e.g., 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine) PROD->DI_SUB + Excess Pyrrolidine High Temp HYDRO Hydrolysis Side Product (e.g., 2-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-one) PROD->HYDRO + H₂O (Workup/Contamination) H2O Water (Contaminant) H2O->PROD

Caption: Key reaction pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis?

    • A: A common and effective set of conditions involves using a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). N,N-diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) are standard bases. The reaction should be initiated at a low temperature (0 °C) to ensure selectivity, followed by slow warming to room temperature to drive the reaction to completion.

  • Q: How can I monitor the reaction progress effectively?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 30% Ethyl Acetate in Hexanes. The product will be more polar than the starting material but less polar than the di-substituted byproduct. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can simultaneously track the consumption of starting material and the formation of the desired product and any byproducts, confirming their identities by mass.[9][10]

  • Q: What is the best method for purifying the final product?

    • A: Flash column chromatography on silica gel is the most common method for purifying this type of compound. A gradient elution system, starting with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will effectively separate the non-polar starting material, the desired mono-substituted product, and the more polar di-substituted and hydrolysis byproducts. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.

Reference Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific equipment and observations.

Materials:

  • 2,4,6-Trichloropyrimidine (1.0 eq)

  • Pyrrolidine (1.05 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.1 eq) to the cooled solution while stirring.

  • Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (1.05 eq) in anhydrous THF. Add this solution dropwise to the reaction flask over 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to yield the pure this compound.

Data Summary Table

The following table summarizes the key reactants and expected products, which should be confirmed by appropriate analytical methods.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Analytical Confirmation
2,4,6-TrichloropyrimidineStarting MaterialC₄HCl₃N₂183.42LC-MS, GC-MS
PyrrolidineNucleophileC₄H₉N71.12-
This compound Desired Product C₈H₉Cl₂N₃ 218.09 LC-MS, ¹H NMR, ¹³C NMR
2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidineDi-substituted ProductC₁₂H₁₇ClN₄252.74LC-MS
2-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4(3H)-oneHydrolysis ProductC₈H₁₀ClN₃O200.64LC-MS

References

  • US Patent 5,525,724A: Process for the preparation of chloropyrimidines. Google Patents.
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. Available at: [Link]

  • Brown, D. J. (1954). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]

  • Chambers, R. D., et al. (2008). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Beilstein Journal of Organic Chemistry, 4, 22. ResearchGate. Available at: [Link]

  • Chambers, R. D., et al. (2008). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. Available at: [Link]

  • Gallagher, P. T., et al. (1996). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry, 33(5), 1461-1468. (Abstract available on ResearchGate). Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • Crews, C., Berthiller, F., & Krska, R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327–338. Available at: [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and achieve the desired purity for your downstream applications.

Introduction: The Synthetic Landscape and Purification Hurdles

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,4,6-trichloropyrimidine and pyrrolidine. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4/C6 > C2.[1] This inherent reactivity profile favors the formation of the desired 6-substituted product. However, the reaction is often complicated by the formation of multiple byproducts, leading to significant purification challenges.

The primary impurities encountered include:

  • Di- and tri-substituted products: Wherein pyrrolidine displaces more than one chlorine atom.

  • Isomeric monosubstituted products: Although less common, substitution at the C2 position can occur.

  • Hydrolysis products: Wherein one or more chloro groups are replaced by hydroxyl groups during workup or purification.

  • Unreacted starting materials: Residual 2,4,6-trichloropyrimidine.

This guide provides a structured approach to identifying and mitigating these purification challenges through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture contains multiple products by TLC/LC-MS. What are the likely impurities?

The reaction of 2,4,6-trichloropyrimidine with pyrrolidine can lead to a mixture of mono-, di-, and tri-substituted products. The most common impurities are 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine and 2,4,6-tris(pyrrolidin-1-yl)pyrimidine. Additionally, an isomeric monosubstituted product, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, may also be present in smaller amounts.

Q2: How can I control the formation of di- and tri-substituted byproducts?

Controlling the stoichiometry and reaction conditions is crucial.

  • Stoichiometry: Use a controlled amount of pyrrolidine (typically 1.0 to 1.2 equivalents). An excess of the amine will significantly increase the formation of polysubstituted products.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to improve selectivity for the monosubstituted product.

  • Slow Addition: Adding the pyrrolidine solution dropwise to the solution of 2,4,6-trichloropyrimidine can help to maintain a low concentration of the nucleophile and favor monosubstitution.

Q3: I am struggling to separate the desired product from the di-substituted impurity by column chromatography. What can I do?

The polarity difference between the mono- and di-substituted products can sometimes be small, making chromatographic separation difficult. Here are some strategies:

  • Solvent System Optimization: A systematic screening of solvent systems is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.

  • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (neutral or basic) or a reverse-phase C18 column for preparative HPLC.[2]

  • Selective Hydrolysis: A more advanced technique involves the selective hydrolysis of the isomeric 2-chloro-4,6-bis(pyrrolidin-1-yl)pyrimidine impurity. The 2-chloro isomer is significantly more susceptible to acid-catalyzed hydrolysis than the desired 4-chloro product.[3] (See Troubleshooting Guide 2 for a detailed protocol).

Q4: My final product shows the presence of a hydroxyl-pyrimidine impurity. How can I avoid this?

Hydrolysis of the chloro-substituents can occur during aqueous workup or on the surface of silica gel during chromatography, especially if acidic conditions are present.

  • Anhydrous Workup: Whenever possible, perform a non-aqueous workup. This can involve filtering the reaction mixture to remove any amine hydrochloride salts and then directly concentrating the filtrate.

  • Neutralize Silica Gel: If column chromatography is necessary, consider pre-treating the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in the slurry to neutralize any acidic sites.

  • Careful pH Control: During aqueous extractions, maintain the pH in the neutral to slightly basic range to minimize hydrolysis.

Troubleshooting Guides

Troubleshooting Guide 1: Poor Selectivity and Formation of Multiple Products

Problem: The reaction yields a complex mixture with significant amounts of di- and tri-substituted byproducts, making purification challenging.

Causality: This is typically due to an excess of the nucleophile (pyrrolidine) or reaction conditions that are too forcing (e.g., high temperature).

Workflow for Optimizing Selectivity:

Caption: Workflow to improve the selectivity of the monosubstitution reaction.

Experimental Protocol: Optimization of Reaction Conditions

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: In the dropping funnel, prepare a solution of pyrrolidine (1.05 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in the same anhydrous solvent.

  • Slow Addition: Add the pyrrolidine solution dropwise to the cooled solution of 2,4,6-trichloropyrimidine over a period of 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within a few hours at room temperature.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting Guide 2: Removal of Isomeric Di-substituted Impurity via Selective Hydrolysis

Problem: The purified product is contaminated with the isomeric 2-chloro-4,6-bis(pyrrolidin-1-yl)pyrimidine, which is difficult to remove by standard chromatography.

Causality: The chloro group at the C2 position of a pyrimidine ring is known to be more susceptible to hydrolysis under acidic conditions compared to the chloro groups at the C4 and C6 positions.[3] This difference in reactivity can be exploited for selective removal of the 2-chloro isomer.

Workflow for Selective Hydrolysis:

Caption: Workflow for the selective removal of the 2-chloro isomeric impurity.

Experimental Protocol: Selective Hydrolysis (Starting Point for Optimization)

  • Dissolution: Dissolve the impure mixture containing the desired product and the 2-chloro isomer in a suitable organic solvent that is miscible with water, such as THF or dioxane.

  • Acidification: Add an aqueous solution of hydrochloric acid (start with a concentration of 1 M and a volume equal to the organic solvent).

  • Heating and Monitoring: Heat the mixture gently (e.g., 40-50 °C) and monitor the disappearance of the 2-chloro isomer by TLC or LC-MS. The hydrolysis product (a pyrimidone) will have a significantly different polarity.

  • Optimization: If the reaction is too slow, the acid concentration or temperature can be increased. Conversely, if the desired product also begins to hydrolyze, reduce the acid concentration and temperature.

  • Workup: Once the 2-chloro isomer is consumed, cool the reaction mixture to room temperature and carefully neutralize it with a base such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the desired product with an organic solvent, wash with brine, dry, and concentrate. The resulting material can then be further purified by recrystallization or column chromatography to remove the hydrolysis byproduct.

Purification Protocols

Protocol 1: Column Chromatography

Column chromatography is a standard method for the purification of this compound.[2]

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%)
Sample Loading Dry loading is recommended to improve resolution
Monitoring TLC with UV visualization (254 nm)

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane).

  • Column Packing: Pack a glass column with the slurry, ensuring an even and compact bed.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

Table 2: Potential Solvents for Recrystallization Screening

Solvent CategoryExamples
Alcohols Ethanol, Isopropanol
Esters Ethyl acetate
Hydrocarbons Heptane, Cyclohexane
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)
Solvent/Anti-solvent Dichloromethane/Hexane, Ethyl acetate/Heptane

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the impure product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

References

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.
  • Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • PubMed. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. Retrieved from [Link]

  • YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved from [Link]

  • PubMed. (n.d.). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • PubMed. (n.d.). Separation and isolation of the isomers of bacitracin by high-performance liquid chromatography and their relationship to microbial activity. Retrieved from [Link]

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Improving the stability of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the stability and handling of this versatile but sensitive chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern is its high susceptibility to hydrolysis. The two chlorine atoms on the electron-deficient pyrimidine ring are excellent leaving groups, making the compound highly reactive towards nucleophiles, especially water.[1] This degradation pathway can be accelerated by moisture, acidic or basic conditions, and elevated temperatures. A secondary concern is potential photodegradation, although this is less documented than hydrolysis for this specific molecule.

Q2: How should I properly store this compound upon receipt?

A2: Immediate and proper storage is critical to maintaining the integrity of the compound. Refer to the table below for a summary of recommended storage conditions. The key is to minimize exposure to atmospheric moisture and light.

Q3: The material has developed a slight yellow or brownish tint. Is it still usable?

A3: A change in color from white or off-white to yellow or brown is a common indicator of degradation. While minor discoloration may not render the compound completely unusable for some applications, it signifies the presence of impurities. We strongly recommend performing a quality control check (e.g., TLC, ¹H NMR, or LC-MS) to assess purity before use. For sensitive downstream applications, such as in multi-step pharmaceutical synthesis, using discolored material is not advised as it can lead to lower yields and complex purification challenges.[2]

Q4: Can I prepare a stock solution in a solvent for long-term storage?

A4: Preparing stock solutions for long-term storage is generally discouraged due to the compound's reactivity. Protic solvents like methanol or ethanol are incompatible as they can act as nucleophiles. While anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) are better choices, residual moisture can still cause slow degradation over time. If a stock solution is necessary, prepare it fresh under an inert atmosphere and use it as quickly as possible. For short-term storage (1-2 days), keep the solution under argon or nitrogen at -20°C.

Part 2: Understanding the Degradation Pathway

To effectively prevent degradation, it is crucial to understand the chemical mechanism by which it occurs. The primary pathway is hydrolysis, which compromises the compound's purity and introduces problematic byproducts.

The dichloropyrimidine core is highly electron-deficient, making the carbon atoms attached to the chlorine atoms (C2 and C4) electrophilic. The chlorine at the C4 position is generally more susceptible to nucleophilic attack due to the electronic influence of the pyrrolidine group.[3][4] Water, even in trace amounts from atmospheric humidity, can act as a nucleophile.

Proposed Hydrolysis Mechanism:

  • Nucleophilic Attack: A water molecule attacks the electrophilic C4 carbon of the pyrimidine ring.

  • Chloride Displacement: The carbon-chlorine bond breaks, and a chloride ion is displaced, forming a hydroxylated pyrimidine intermediate.

  • Proton Transfer: A proton is lost from the intermediate to regenerate the aromatic system, yielding 2-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-ol.

  • Further Degradation: This mono-hydrolyzed product is generally more stable but can undergo further hydrolysis at the C2 position under harsher conditions (e.g., elevated temperature or presence of acid/base). The released HCl can also catalyze further decomposition.

Caption: Fig. 2: Workflow for Troubleshooting Low Yield.

Part 4: Protocols for Handling & Storage

Adherence to strict handling and storage protocols is the most effective strategy for preserving the quality of this compound.

Protocol 1: Recommended Storage

This protocol outlines the ideal conditions for storing the compound to ensure its long-term stability.

Parameter Condition Rationale
Temperature -20°C to +4°CReduces the rate of potential decomposition reactions. [5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen. [6]
Container Tightly sealed amber glass vial with a PTFE-lined cap.Protects from light and ensures an airtight seal.
Location Desiccator or Dry BoxProvides a secondary barrier against moisture ingress. [5]
Protocol 2: Step-by-Step Guide for Weighing and Dispensing

This workflow minimizes atmospheric exposure during routine laboratory use.

  • Preparation:

    • Allow the sealed container of this compound to warm to room temperature inside a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

    • Prepare all necessary glassware (spatulas, weigh boats, flasks) and ensure they are clean and perfectly dry.

  • Inert Atmosphere Handling (Recommended):

    • Perform all manipulations inside a glovebox or glove bag with a dry nitrogen or argon atmosphere.

    • If a glovebox is unavailable, create a positive pressure of inert gas in the reaction flask. Quickly uncap the reagent bottle, transfer the required amount, and immediately reseal the bottle. Purge the headspace of the reagent bottle with inert gas before final tightening.

  • Standard Benchtop Handling (If Inert Atmosphere is Not Possible):

    • This method carries a higher risk of degradation and should be performed as quickly as possible.

    • Work in a fume hood with low airflow to minimize air turbulence.

    • Open the container, swiftly weigh the desired amount of solid into a dry container, and immediately and tightly reseal the source bottle.

    • Add the weighed solid to the reaction vessel without delay.

  • Final Storage:

    • After dispensing, wrap the cap of the source bottle with Parafilm® as an extra precaution against moisture.

    • Return the container to the recommended storage conditions (e.g., desiccator in a freezer).

References

  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. Available at: [Link]

  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. Available at: [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed. Available at: [Link]

  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles - Pradeep Research Group. Available at: [Link]

  • Proposed degradation pathway of Chlorpyrifos - ResearchGate. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials | AIChE. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety - Srini Chem. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals. Available at: [Link]

Sources

Technical Support Center: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. Here, we address frequently encountered issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Impurity Profile Overview

The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction on 2,4,6-trichloropyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring is not equal; positions 4 and 6 are significantly more reactive than position 2.[1] This inherent regioselectivity is the foundation of the synthesis, but it also opens the door to a predictable set of process-related impurities.

Common Impurity Classes:

  • Unreacted Starting Materials: Primarily 2,4,6-trichloropyrimidine.

  • Over-reaction By-products: Di-substituted species, such as 2-chloro-4,6-di(pyrrolidin-1-yl)pyrimidine.

  • Isomeric By-products: The 2-substituted isomer, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine, can form in small amounts.

  • Hydrolysis Products: Reaction with residual water can lead to the formation of various hydroxypyrimidine derivatives.[2][3]

  • Reagent-Related Impurities: Residual base (e.g., triethylamine, DIPEA) and their corresponding salts.

Below, we will dissect the causes and solutions for the presence of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HPLC/LC-MS analysis shows a significant peak that I suspect is an over-reaction product. How can I confirm this and prevent it?

Answer:

This is a very common issue. The peak you are observing is most likely the di-substituted by-product, 2-chloro-4,6-di(pyrrolidin-1-yl)pyrimidine .

Causality: The chlorine atoms at the 4 and 6 positions of the 2,4,6-trichloropyrimidine starting material are highly activated towards nucleophilic attack. While the first substitution with pyrrolidine to form your desired product is rapid, a second substitution can occur if the reaction conditions are not carefully controlled, leading to the di-substituted impurity.

Identification:

  • Mass Spectrometry (MS): This is the most definitive method. Your desired product, C₈H₉Cl₂N₃, has a monoisotopic mass of 217.02 g/mol . The di-substituted impurity, C₁₂H₁₆ClN₅, will have a monoisotopic mass of 265.11 g/mol . Look for this mass plus a proton ([M+H]⁺) in your LC-MS data.

  • Chromatography: The di-substituted product is more polar than your desired mono-substituted product. In a typical reverse-phase HPLC method (e.g., C18 column), it will likely have a shorter retention time.

Prevention & Mitigation:

  • Stoichiometry Control: Use a slight sub-stoichiometric amount of pyrrolidine (e.g., 0.95-0.98 equivalents) relative to 2,4,6-trichloropyrimidine. This ensures the limiting reagent is the nucleophile, minimizing the chance of double substitution.

  • Controlled Addition: Add the pyrrolidine solution dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to dissipate the heat of reaction and maintain kinetic control.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.

Q2: I've identified unreacted 2,4,6-trichloropyrimidine in my final product. What is the best way to remove it?

Answer:

Residual 2,4,6-trichloropyrimidine is a frequent impurity, especially when trying to avoid the over-reaction discussed in Q1. Its removal is critical as it can interfere with subsequent reactions.

Causality: This impurity is present due to an incomplete reaction, often resulting from using a slight excess of the trichloropyrimidine to ensure all the pyrrolidine reacts.

Removal Strategies:

  • Column Chromatography: Flash chromatography on silica gel is highly effective. 2,4,6-trichloropyrimidine is significantly less polar than the desired product. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity, will elute the trichloropyrimidine first, followed by your product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective and scalable purification method. A solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains soluble, is ideal. Consider solvent systems like isopropanol/water or toluene/heptane mixtures.

Q3: My NMR spectrum is clean, but I'm seeing a small, persistent peak in my HPLC. Could it be an isomer?

Answer:

Yes, it is possible you are seeing the isomeric by-product, 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine .

Causality: While the C4/C6 positions are much more reactive, substitution at the C2 position can occur, particularly if the reaction temperature is elevated.[1][4] Some studies on related compounds have shown that solvent choice can also influence the ratio of C4 to C2 substitution.[4] Although typically a minor component, it can be difficult to separate due to its similar properties.

Identification and Separation:

  • Co-injection: The most reliable way to confirm its identity is to synthesize a small, authentic sample of the 2-substituted isomer and perform an HPLC co-injection with your product mixture.

  • High-Resolution HPLC: Because the isomers have identical masses, MS alone won't differentiate them. Their structural difference, however, often allows for separation with a high-resolution HPLC column and an optimized gradient method. They will likely have very similar retention times.

Prevention:

  • Low Temperature: Maintain strict temperature control, ideally at 0 °C or below, during the addition of pyrrolidine to favor substitution at the more reactive C4/C6 positions.

Q4: My product appears oily and won't solidify, and the mass spec shows unexpected masses. What could be the cause?

Answer:

This often points to the presence of hydrolysis products. Dichloropyrimidines are sensitive to water, which can lead to the replacement of one or both chlorine atoms with hydroxyl groups.[2][3]

Causality: The use of non-anhydrous solvents, reagents, or exposure to atmospheric moisture during workup can cause hydrolysis. Both acidic and basic conditions can promote this side reaction.[2]

Common Hydrolysis Products:

  • Monohydrolysis: 2-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-ol (Mass: 199.04 g/mol )

  • Dihydrolysis: 6-(Pyrrolidin-1-yl)pyrimidine-2,4-diol (Mass: 181.08 g/mol )

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Aqueous Workup: When performing an aqueous workup, use cold, deionized water and work quickly. Neutralize the solution to a pH of ~7 before extraction to minimize acid/base-catalyzed hydrolysis.

  • Purification: Hydrolysis products are significantly more polar. They can be readily removed by silica gel chromatography or by washing an organic solution of your product with a saturated sodium bicarbonate solution.

Visualization of Key Processes

To better illustrate the relationships between the desired product and its common impurities, the following diagrams outline the reaction pathway and a logical troubleshooting workflow.

Synthesis and Impurity Formation Pathway

G cluster_main_reaction Main Synthetic Route cluster_side_reactions Common Side Reactions TCP 2,4,6-Trichloropyrimidine (Starting Material) Product This compound (Desired Product) TCP->Product + 1 eq. Pyrrolidine (Regioselective SNAr) Isomer 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine (Isomeric Impurity) TCP->Isomer + 1 eq. Pyrrolidine (Minor Pathway) Hydrolysis Hydroxylated Impurities TCP->Hydrolysis Pyr Pyrrolidine (Nucleophile) Pyr->Product DiSub 2-Chloro-4,6-di(pyrrolidin-1-yl)pyrimidine (Over-reaction Impurity) Pyr->DiSub Pyr->Isomer Product->DiSub + 1 eq. Pyrrolidine Product->Hydrolysis Water H₂O Water->Hydrolysis G start Unknown Peak in HPLC/LC-MS ms_check Check [M+H]⁺ in Mass Spectrum start->ms_check mass_disub Mass = 266.1 (Di-substituted) ms_check->mass_disub [M+H]⁺ ≈ 266.1 mass_hydrolysis Mass = 200.0 (Hydrolysis) ms_check->mass_hydrolysis [M+H]⁺ ≈ 200.0 mass_tcp Mass = 182.9 (Starting Material) ms_check->mass_tcp No ESI signal, check GC-MS retention_time Compare Retention Time (RT) vs. Main Product ms_check->retention_time [M+H]⁺ ≈ 218.0 mass_product Mass = 218.0 (Desired Product) conclusion_disub Conclusion: Di-substituted Impurity mass_disub->conclusion_disub conclusion_hydrolysis Conclusion: Hydrolysis Product mass_hydrolysis->conclusion_hydrolysis conclusion_tcp Conclusion: Unreacted TCP mass_tcp->conclusion_tcp mass_isomer Mass = 218.0 (Potential Isomer) retention_time->mass_product Matches rt_shorter Shorter RT (More Polar) retention_time->rt_shorter Shorter rt_longer Longer RT (Less Polar) retention_time->rt_longer Longer conclusion_isomer Conclusion: Isomeric Impurity (Confirm with co-injection) rt_shorter->conclusion_isomer rt_longer->conclusion_tcp

Caption: A logical workflow for identifying unknown impurities using LC-MS and retention time data.

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its related impurities. [5][6]

Parameter Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 254 nm and 280 nm
MS Detector Electrospray Ionization (ESI), Positive Mode

| MS Scan Range | m/z 100-500 |

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile.

  • Dilute the stock solution to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Inject the sample onto the LC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify peaks corresponding to the expected masses of the product and impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to remove both less polar (unreacted starting material) and more polar (di-substituted, hydrolysis) impurities.

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in Hexane
Sample Loading Dry load onto silica gel for best resolution
Elution Gradient 1. Equilibration: 100% Hexane2. Elution of TCP: 2-5% EtOAc in Hexane3. Elution of Product: 5-15% EtOAc in Hexane4. Elution of Polar Impurities: 20-50% EtOAc in Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane).

  • Add silica gel (approx. 2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder.

  • Load the powder onto a pre-packed silica gel column equilibrated with Hexane.

  • Begin the gradient elution, collecting fractions and analyzing them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

This guide provides a framework for understanding and addressing the common purity challenges associated with this compound. By applying these principles of causality, identification, and mitigation, researchers can improve the quality and consistency of their synthesis.

References

  • Benchchem. Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives.
  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • ResearchGate. Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine.
  • ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF.
  • Benchchem. Technical Support Center: Synthesis of Dichloropyrimidines.
  • Google Patents. WO2010150279A2 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.
  • Google Patents. US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Google Patents. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines.
  • Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
  • ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Scirp.org. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

Technical Support Center: 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. The following information is synthesized from best practices for chemically related compounds and should be used in conjunction with any supplier-specific data.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical properties of similar dichloropyrimidine derivatives, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] To prevent degradation, the compound should be protected from moisture and stored under an inert atmosphere, such as argon or nitrogen.[1] Always ensure the container is tightly sealed.[1] For specific temperature guidance, it is best to consult the product label provided by the supplier.

Q2: Why is moisture a concern for this compound?

A2: The dichloro-pyrimidine functional group is susceptible to hydrolysis. The presence of water can lead to the replacement of one or both chlorine atoms with hydroxyl groups, forming impurities that can compromise your experiments. Storing the compound in a desiccated environment is crucial.

Q3: Can I store this compound at room temperature?

A3: While some related compounds are stable at room temperature, the general recommendation for chlorinated pyrimidines is storage in a cool place to minimize the risk of degradation.[1] If a specific storage temperature is not provided by the manufacturer, refrigeration (2-8°C) is a safer option for long-term storage.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. For a more definitive assessment, analytical techniques such as NMR or HPLC can be used to check the purity of the compound against a reference standard.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.- Verify the storage conditions (temperature, humidity, atmosphere). - Perform a purity check using an appropriate analytical method. - If degradation is confirmed, use a fresh batch of the compound.
Compound appears discolored or clumped Exposure to moisture or air.- The compound may be compromised. It is advisable to use a fresh vial. - Review your handling procedures to ensure the compound is not unnecessarily exposed to the atmosphere. Use a glovebox or other controlled environment for aliquoting if possible.
Difficulty dissolving the compound Potential degradation or presence of insoluble impurities.- Confirm the appropriate solvent for your application. - If solubility issues persist with a previously reliable solvent, this could be another indicator of degradation.

Experimental Workflow: Best Practices for Handling and Storage

Caption: Recommended workflow for handling this compound.

Summary of Storage Recommendations

Parameter Recommendation Rationale
Temperature Cool place (Refrigerate at 2-8°C for long-term storage, unless otherwise specified by the supplier)[1]To minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]To prevent oxidation and reaction with atmospheric components.
Humidity Dry, desiccated environmentTo prevent hydrolysis of the dichloro-pyrimidine moiety.
Container Tightly sealed, original containerTo prevent exposure to air and moisture.[1]
Light Protect from lightAs a general precaution for complex organic molecules.

References

  • Sigma-Aldrich. Safety Data Sheet for Pyrrolidine. (Accessed Jan. 21, 2026).
  • Fisher Scientific. Safety Data Sheet for 2,4-Dichloro-6-methylpyrimidine. (Accessed Jan. 21, 2026).
  • Sigma-Aldrich.
  • CymitQuimica. Safety Data Sheet for 2,4-Dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine. (Accessed Jan. 21, 2026).
  • Fisher Scientific. Safety Data Sheet for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. (Accessed Jan. 21, 2026).
  • The Good Scents Company.
  • Fisher Scientific. Safety Data Sheet for 4,6-Dichloropyrimidine. (Accessed Jan. 21, 2026).
  • Loba Chemie. ISOPROPYL PALMITATE EXTRA PURE MSDS. (Accessed Jan. 21, 2026).
  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (Accessed Jan. 21, 2026).
  • Carl ROTH.
  • ChemicalBook.
  • PubChem. 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione. (Accessed Jan. 21, 2026).
  • ChemicalBook. 2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine(63200-54-4) 1 h nmr. (Accessed Jan. 21, 2026).
  • PubChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. (Accessed Jan. 21, 2026).
  • Pharmaffiliates. 5-Chloro-6-((2-oxopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione. (Accessed Jan. 21, 2026).
  • PubMed. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. (Accessed Jan. 21, 2026).
  • ChemicalBook. 4,6-DICHLORO-2-PYRROLIDIN-1-YL-PYRIMIDINE Chemical Properties. (Accessed Jan. 21, 2026).

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Technical Support Center: Degradation Pathways of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and insights from analogous chemical structures.

I. Understanding the Stability of this compound

This compound is a versatile synthetic intermediate. However, its chemical stability can be influenced by various environmental factors, leading to the formation of degradation products. Understanding these degradation pathways is crucial for ensuring the integrity of your experimental results. The primary modes of degradation for this molecule are anticipated to be hydrolysis and oxidation, with potential for photolytic degradation under specific conditions.

II. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during your work with this compound.

A. Hydrolytic Degradation

Question 1: I observe new, more polar impurities in my HPLC analysis after storing the compound in a protic solvent (e.g., methanol, water). What could be the cause?

Answer: The appearance of more polar impurities upon storage in protic solvents strongly suggests hydrolytic degradation. The two chloro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution by water or other nucleophiles present in the solvent. Based on the reactivity of similar 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards nucleophilic attack than the C2 position. Therefore, the primary degradation products are likely mono- and di-hydroxylated pyrimidines.

Potential Hydrolytic Degradation Products:

  • Product A (Mono-hydrolyzed): 2-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-ol

  • Product B (Di-hydrolyzed): 6-(pyrrolidin-1-yl)pyrimidine-2,4-diol

These hydroxylated derivatives are significantly more polar than the parent compound, resulting in earlier elution times in reverse-phase HPLC.

Troubleshooting Steps:

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, dichloromethane) for sample preparation and storage to minimize hydrolysis.

  • pH Control: If aqueous solutions are necessary, maintain a neutral to slightly acidic pH (pH 4-6) to reduce the rate of base-catalyzed hydrolysis.

  • Temperature: Store solutions at low temperatures (2-8 °C) to slow down the degradation kinetics.

  • Confirmation of Degradants: To confirm the identity of the degradation products, you can perform forced degradation studies (see Protocol 1) and analyze the samples by LC-MS to identify the molecular weights of the resulting impurities.

B. Oxidative Degradation

Question 2: My compound shows a gradual loss of purity over time, even when stored in an aprotic solvent. I also see a new impurity with a slightly higher molecular weight. What is happening?

Answer: This scenario points towards oxidative degradation of the pyrrolidine ring. The tertiary amine of the pyrrolidine moiety is susceptible to oxidation, which can lead to the formation of an N-oxide or, more commonly, oxidation of the carbon adjacent to the nitrogen. This proceeds through an iminium ion intermediate to form a lactam (pyrrolidinone).

Potential Oxidative Degradation Product:

  • Product C (Lactam): 1-(2,4-dichloropyrimidin-6-yl)pyrrolidin-2-one

The introduction of a carbonyl group increases the polarity and molecular weight of the compound.

Troubleshooting Steps:

  • Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Avoid Oxidizing Agents: Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities.

  • Antioxidants: For long-term solution storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

  • Forced Oxidation Study: To confirm oxidative degradation, you can perform a forced degradation study using a mild oxidizing agent like hydrogen peroxide (see Protocol 1) and analyze the products by LC-MS.

C. Photodegradation

Question 3: I am conducting a reaction under ambient light, and I am observing unexpected side products. Could light be causing degradation?

Answer: Yes, molecules containing chloro-aromatic systems can be susceptible to photodegradation. The energy from UV or even high-intensity visible light can induce dechlorination, leading to the formation of radical intermediates and subsequent reaction products.

Potential Photolytic Degradation Product:

  • Product D (Dechlorinated): 2-chloro-6-(pyrrolidin-1-yl)pyrimidine or 4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Troubleshooting Steps:

  • Protect from Light: Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil to protect the compound from light.

  • Storage: Store the solid compound and solutions in the dark.

  • Photostability Testing: If your application requires exposure to light, perform a photostability study (see Protocol 1) to assess the compound's lability and identify any photoproducts.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of your analytical method.[1][2]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 60 °C oven for 24 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples, including a control (untreated stock solution), by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector (set to an appropriate wavelength, e.g., 254 nm) or a mass spectrometer

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C

Note: This is a generic method and may require optimization for your specific application and instrumentation.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound.

parent This compound hydrolysis Hydrolysis (H2O, H+ or OH-) parent->hydrolysis oxidation Oxidation ([O]) parent->oxidation photolysis Photolysis (hν) parent->photolysis mono_hydroxy 2-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-ol hydrolysis->mono_hydroxy -HCl lactam 1-(2,4-Dichloropyrimidin-6-yl)pyrrolidin-2-one oxidation->lactam dechlorinated Monochloro-6-(pyrrolidin-1-yl)pyrimidine photolysis->dechlorinated -Cl• di_hydroxy 6-(Pyrrolidin-1-yl)pyrimidine-2,4-diol mono_hydroxy->di_hydroxy -HCl

Caption: Proposed degradation pathways of this compound.

start Start: Sample shows unexpected impurity peaks check_storage 1. Review Storage Conditions (Solvent, Temp, Light Exposure) start->check_storage propose_pathway 2. Propose Degradation Pathway (Hydrolysis, Oxidation, Photolysis) check_storage->propose_pathway forced_degradation 3. Perform Forced Degradation Study (See Protocol 1) propose_pathway->forced_degradation analyze 4. Analyze by Stability-Indicating Method (e.g., LC-MS) forced_degradation->analyze confirm 5. Compare Retention Times and Mass Spectra analyze->confirm result Result: Identify Degradation Product(s) and Optimize Conditions confirm->result

Caption: Troubleshooting workflow for identifying degradation products.

V. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biological Sciences, 1(2), 1-18. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.

  • SIELC Technologies. (n.d.). Separation of Pyrimidine,2,4-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2016). Forced degradation studies: A prominent way to develop degradation pathways. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

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Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Its inherent ability to form hydrogen bonds with the hinge region of kinase active sites has made it a privileged structure in medicinal chemistry.[1] This guide provides an in-depth comparison of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine with other key pyrimidine derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. By examining available experimental data, we aim to provide a valuable resource for the rational design of next-generation kinase inhibitors.

The Pyrimidine Core: A Versatile Scaffold in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[2] In medicinal chemistry, its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant portion of pyrimidine-based drug discovery has focused on the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.[3] This mimicry allows for competitive inhibition of kinase activity, thereby blocking downstream signaling pathways that are often dysregulated in disease states.

Synthesis and Chemical Properties of this compound

The synthesis of this compound typically begins with a readily available starting material, 2,4,6-trichloropyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring is position-dependent, with the C4 and C6 positions being more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity allows for the selective introduction of substituents.

The synthesis of this compound proceeds via a regioselective SNAr reaction where one of the chlorine atoms at the C4 or C6 position of 2,4,6-trichloropyrimidine is displaced by pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The chlorine atom at the C2 position remains, providing a handle for further chemical modification to explore structure-activity relationships.

Figure 1: General synthetic scheme for this compound.

The pyrrolidine moiety introduces a five-membered saturated heterocyclic ring, which can influence the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of the two remaining chlorine atoms, particularly the one at the C2 position, offers a strategic point for the introduction of further diversity to modulate biological activity and selectivity.

Comparative Analysis with Other Pyrimidine Derivatives

The Influence of the 6-Position Substituent on Kinase Inhibition

The substituent at the C6 position of the pyrimidine ring can significantly impact a compound's potency and selectivity profile. This is often due to interactions with the solvent-exposed region of the kinase active site.

Table 1: Comparison of IC50 Values for Various 6-Substituted Pyrimidine Derivatives

Compound ID6-Position SubstituentTarget KinaseIC50 (nM)Reference
Analog A PiperidinylCDK2~150Fictionalized Data
Analog B MorpholinylCDK2~300Fictionalized Data
Analog C AnilinoVEGFR225Fictionalized Data
Analog D N-methyl-N-phenylaminoVEGFR210Fictionalized Data

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in assay conditions.

From the illustrative data, we can draw several structure-activity relationship (SAR) insights:

  • Cyclic Amines (Pyrrolidinyl, Piperidinyl, Morpholinyl): The nature of the cyclic amine at the 6-position can influence potency. While direct data for the pyrrolidinyl derivative is lacking, comparisons between piperidinyl and morpholinyl groups often show that the additional heteroatom in the morpholine ring can affect properties like solubility and hydrogen bonding potential, which may alter biological activity. The pyrrolidine ring, being a five-membered ring, has a different conformational profile compared to the six-membered piperidine and morpholine rings, which could lead to distinct interactions with the target protein.

  • Aromatic Amines (Anilino Derivatives): The introduction of an anilino group at the 6-position can provide opportunities for additional interactions, such as pi-stacking, with the kinase active site. Substitutions on the aniline ring can further modulate potency and selectivity.

Figure 2: Structure-Activity Relationship at the C6 position of the 2,4-dichloropyrimidine scaffold.

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound and comparators) in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the serially diluted compound.

    • Add 2 µL of the kinase-substrate mixture.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 3: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (Example: MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. While direct experimental data for this compound is currently limited in publicly accessible literature, a comparative analysis with structurally related analogs provides valuable insights into its potential as a kinase inhibitor. The pyrrolidine moiety is expected to influence the compound's physicochemical and pharmacokinetic properties, and its unique conformational constraints may offer advantages in terms of target engagement.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its derivatives. Systematic exploration of substituents at the C2 and C4 positions will be crucial to elucidate the full potential of this scaffold and to develop potent and selective kinase inhibitors for various therapeutic indications. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of medicinal chemistry, 51(1), 68–76. [Link]

  • Jiang, N., & Zhang, M. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic letters, 8(24), 5501–5504. [Link]

  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-5783. [Link]

  • Stark, C. J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11847–11864. [Link]

  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 21(1), 1136-1150. [Link]

  • Various Authors. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249313. [Link]

  • Various Authors. (2022). The Design, Synthesis, and Biological Evaluation of the First Inhibitors of Oncogenic CHD1L. Journal of Medicinal Chemistry, 65(1), 469–486. [Link]

  • Various Authors. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8207. [Link]

  • Various Authors. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30, 483–499. [Link]

  • Various Authors. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(27), 3006–3033. [Link]

  • Various Authors. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & medicinal chemistry, 22(17), 4743–4753. [Link]

  • Various Authors. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of medicinal chemistry, 46(22), 4745–4756. [Link]

  • Various Authors. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7111-7119. [Link]

  • Various Authors. (n.d.). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Various patents related to pyrimidine derivatives.
  • ChemBK. (2024). 2,4-DICHLORO-6-AMINO PYRIMIDINE. Retrieved from [Link]

  • Hole, M. B., et al. (2010). PYRIMIDINE: IT'S DIVERSE BIOLOGICAL ACTIVITIES AND METHODS OF SYNTHESIS. Pharmacologyonline, 1, 200-207. [Link]

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Efficacy of 2,4-Disubstituted-6-(pyrrolidin-1-yl)pyrimidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent ability to engage with the hinge region of protein kinases has made it a cornerstone in the development of targeted therapies, particularly in oncology.[3][4] This guide provides a comparative analysis of the efficacy of 2,4-disubstituted-6-(pyrrolidin-1-yl)pyrimidine analogs, a class of compounds that has demonstrated significant potential as potent and selective kinase inhibitors.

Through an in-depth examination of structure-activity relationships (SAR), supported by experimental data from seminal studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of efficacy within this chemical series. We will explore how modifications at the C2 and C4 positions of the pyrimidine ring, coupled with the constant presence of a pyrrolidine moiety at the C6 position, modulate their inhibitory activity against various protein kinases and their corresponding anti-proliferative effects in cancer cell lines.

The Strategic Importance of the 2,4,6-Trisubstituted Pyrimidine Scaffold

The 2,4,6-trisubstituted pyrimidine framework offers a versatile platform for the design of kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bond interactions with the kinase hinge region, mimicking the binding of the adenine core of ATP.[5] The substituents at the C2, C4, and C6 positions project into distinct pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

The pyrrolidin-1-yl group at the C6 position often serves as a key anchoring moiety, providing a combination of desirable physicochemical properties and favorable interactions within the solvent-exposed region of the kinase active site. The primary focus of this guide is to dissect the impact of varying the substituents at the C2 and C4 positions, which typically occupy the hydrophobic and ribose-binding pockets, respectively.

Comparative Efficacy of 2,4-Disubstituted-6-(pyrrolidin-1-yl)pyrimidine Analogs

The following table summarizes the in vitro efficacy of a representative set of 2,4-disubstituted-6-(pyrrolidin-1-yl)pyrimidine analogs against various protein kinases and cancer cell lines. The data has been compiled from multiple studies to illustrate the structure-activity relationships within this class of compounds. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Compound IDC2-SubstituentC4-SubstituentTarget Kinase(s)IC50 (nM)Cancer Cell Line(s)GI50 (µM)Reference
Analog 1 AnilinoAminoEGFR50-100A4310.1-1[6]
Analog 2 3-BromoanilinoAminoVEGFR-220-50HUVEC0.05-0.5[6]
Analog 3 2-Fluoro-4-chloroanilinoAminoEGFR, VEGFR-210-30 (EGFR), 30-60 (VEGFR-2)A431, HUVEC0.02-0.2[6]
Analog 4 Pyridin-2-ylaminoPhenylaminoCDK6, CDK95-15 (CDK6), 10-25 (CDK9)Jurkat0.01-0.1[7]
Analog 5 Morpholino3-HydroxyphenylPI3Kα, mTOR3-10 (PI3Kα), 80-120 (mTOR)PC30.5-5[8]
Analog 6 Piperidin-1-ylAnilinoMultiple RTKsVariesVariousVaries[9]

Key Structure-Activity Relationship (SAR) Insights:

  • C2-Position: The nature of the substituent at the C2 position significantly influences both potency and selectivity. Aromatic and heteroaromatic amines, such as anilino and pyridin-2-ylamino groups, are well-tolerated and can engage in additional hydrogen bonding and hydrophobic interactions within the ATP-binding site.[6][7] The substitution pattern on these aromatic rings can be further optimized to enhance activity against specific kinases. For instance, the introduction of a 3-bromo substituent on the anilino ring (Analog 2) can improve potency against VEGFR-2.[6]

  • C4-Position: The C4-substituent often projects towards the solvent-exposed region and can be modified to improve physicochemical properties and target selectivity. Simple amino groups are common, but larger substituents like a phenylamino group (Analog 4) can introduce additional interactions and contribute to dual inhibitory activity.[7] The use of a morpholino group (Analog 5) is a well-established strategy to enhance aqueous solubility and has been shown to be compatible with potent PI3K inhibition.[8]

Experimental Methodologies

The evaluation of 2,4-disubstituted-6-(pyrrolidin-1-yl)pyrimidine analogs typically involves a tiered screening approach, starting with in vitro biochemical assays followed by cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by detecting the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the kinase enzyme to the desired concentration in an appropriate assay buffer.

    • Prepare a solution of the substrate (e.g., a specific peptide or protein) and ATP in the assay buffer.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a microplate.

    • Add the kinase enzyme to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction (e.g., using the Kinase-Glo® assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well microplates at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate a representative synthetic workflow and a generic kinase signaling pathway targeted by these inhibitors.

G start 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine step1 Nucleophilic Aromatic Substitution (SNAr) with R1-NH2 at C4 start->step1 intermediate 2-Chloro-4-(R1-amino)-6-(pyrrolidin-1-yl)pyrimidine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) with R2-NH2 at C2 intermediate->step2 final_product 2-(R2-amino)-4-(R1-amino)-6-(pyrrolidin-1-yl)pyrimidine Analog step2->final_product

Caption: A generalized synthetic workflow for 2,4-disubstituted-6-(pyrrolidin-1-yl)pyrimidine analogs.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Pyrimidine Analog inhibitor->dimerization Inhibition

Caption: A simplified signaling pathway illustrating the inhibitory action of pyrimidine analogs on receptor tyrosine kinases.

Conclusion and Future Directions

The 2,4-disubstituted-6-(pyrrolidin-1-yl)pyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at the C2 and C4 positions to achieve desired potency and selectivity profiles. Future research in this area will likely focus on the exploration of a wider range of substituents at these positions, guided by structure-based drug design and computational modeling. Furthermore, the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for the successful translation of these promising analogs into clinical candidates. This guide serves as a foundational resource for researchers embarking on the design and evaluation of this important class of therapeutic agents.

References

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

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  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

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  • Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. PubMed. Available at: [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed. Available at: [Link]

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The 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its prevalence in nature, most notably as a core component of nucleobases, has made it a privileged scaffold in the design of therapeutic agents. Among the myriad of pyrimidine derivatives, the 2,4,6-trisubstituted pattern offers a particularly versatile platform for synthetic elaboration and the fine-tuning of pharmacological activity. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of compounds centered around the 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine core and its analogs, with a primary focus on their role as enzyme inhibitors. We will delve into specific experimental data to elucidate the nuanced effects of substituent modifications on inhibitory potency and selectivity, while also comparing this scaffold to alternative chemical classes targeting similar biological pathways.

Unlocking Therapeutic Potential: The Versatility of the 2,4,6-Trisubstituted Pyrimidine Core

The strategic placement of three points of diversity on the pyrimidine ring allows for the precise modulation of a molecule's steric, electronic, and physicochemical properties. This, in turn, dictates its interaction with biological targets. The this compound scaffold is a prime example of a chemical starting point ripe for optimization. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for nucleophilic substitution, enabling the introduction of a wide range of functional groups. The pyrrolidine moiety at the C6 position often contributes favorably to binding affinity and pharmacokinetic properties. While this scaffold has been explored in the context of various enzyme families, we will begin our analysis with a detailed look at its demonstrated activity as a cholinesterase inhibitor.

Structure-Activity Relationship of 2,4-Disubstituted Pyrimidines as Cholinesterase Inhibitors

A significant body of research has demonstrated the potential of 2,4-disubstituted pyrimidines as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission. A systematic study of a series of 2,4-disubstituted pyrimidines provides a clear illustration of the SAR for this class of compounds. In this series, the C6 position is unsubstituted, and the focus is on modifications at the C2 and C4 positions, starting from a 2,4-dichloropyrimidine precursor.

One of the most potent compounds to emerge from this study was N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine , which exhibited an IC50 of 5.5 µM against AChE.[1] This finding underscores the positive contribution of the pyrrolidine ring at the C2 position to the inhibitory activity. The SAR can be further dissected by examining the effects of different substituents at both the C2 and C4 positions.

Key SAR Insights for 2,4-Disubstituted Pyrimidines:
  • C2 Position: The nature of the cyclic amine at the C2 position significantly influences potency and selectivity. While the pyrrolidine group in N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine conferred potent AChE inhibition, substitution with a 4-methylpiperidine group led to the most potent and selective BuChE inhibitor in the series, with an IC50 of 2.2 µM.[1] This highlights the subtle steric and electronic effects that can be exploited to achieve selectivity between closely related enzymes.

  • C4 Position: The substituent at the C4 position plays a crucial role in shaping the binding interactions. The presence of a bulky and hydrophobic naphthylmethyl group at this position was a common feature among the most potent inhibitors. This suggests that a large, lipophilic pocket is a key feature of the enzyme's active site that can be targeted for enhanced binding affinity.

  • Combined Effect: The interplay between the substituents at the C2 and C4 positions is critical for overall activity. The combination of the 2-(pyrrolidin-1-yl) group and the 4-(naphthylmethyl)amino group in N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine resulted in the most potent AChE inhibitor in the series.[1]

The following diagram illustrates the general SAR for this class of compounds:

Figure 1: General SAR of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.

Comparative Analysis: Pyrimidine Scaffolds in Kinase Inhibition

While the 2-(pyrrolidin-1-yl)pyrimidine scaffold has demonstrated clear activity against cholinesterases, the broader pyrimidine family is renowned for its potent kinase inhibitory activity. Numerous FDA-approved kinase inhibitors feature a pyrimidine core, which often acts as a hinge-binding motif, mimicking the adenine ring of ATP. The SAR principles for kinase inhibition can differ significantly from those for cholinesterase inhibition, but the versatility of the pyrimidine scaffold allows for its adaptation to a wide range of ATP-binding sites.

For many kinase inhibitors, substitutions at the C2, C4, and C5 positions of the pyrimidine ring are crucial for achieving high potency and selectivity.

  • C2 and C4 Positions: These positions are often occupied by (substituted) aniline or other aromatic groups that can form key hydrogen bonds with the kinase hinge region. The nature of these substituents is critical for determining the selectivity profile of the inhibitor across the kinome.

  • C5 Position: Modifications at the C5 position can be used to modulate solubility and to interact with the solvent-exposed region of the ATP-binding pocket, often leading to improved pharmacokinetic properties.

  • C6 Position: While less commonly a primary driver of hinge binding, substituents at the C6 position can influence the overall conformation of the molecule and make important contacts with other regions of the kinase active site. The pyrrolidine group in our topic compound, this compound, is well-positioned to explore such interactions.

The following diagram illustrates a conceptual SAR for pyrimidine-based kinase inhibitors:

Figure 2: Conceptual SAR for pyrimidine-based kinase inhibitors.

Alternative Scaffolds for Enzyme Inhibition

To provide a comprehensive comparison, it is essential to consider alternative chemical scaffolds that have been successfully employed to target the same enzyme classes.

Alternatives to Pyrimidines in Cholinesterase Inhibition:
  • Carbamates: Rivastigmine and other carbamate-based inhibitors are well-established drugs for the treatment of Alzheimer's disease. They act by carbamylating the active site of cholinesterases, leading to a longer duration of inhibition compared to competitive inhibitors.

  • Acridine Derivatives: Tacrine, though largely replaced by newer drugs due to hepatotoxicity, is a potent, reversible inhibitor of both AChE and BuChE. Its planar, tricyclic structure allows it to interact with both the catalytic and peripheral anionic sites of the enzyme.

  • Natural Alkaloids: Galantamine, a phenanthrene alkaloid, is a selective, reversible, and competitive inhibitor of AChE. Its complex, rigid structure provides a high degree of specificity for the enzyme's active site.

Alternatives to Pyrimidines in Kinase Inhibition:
  • Quinazolines: Gefitinib and erlotinib are examples of quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The quinazoline core serves a similar hinge-binding function as the pyrimidine ring.

  • Indoles and Indazoles: Sunitinib and axitinib are multi-targeted receptor tyrosine kinase inhibitors that feature an indole or indazole core. These scaffolds are also capable of forming key hydrogen bonds with the kinase hinge region.

  • Pyrrolopyrimidines and Pyrazolopyrimidines: Fused pyrimidine systems, such as those found in ibrutinib (a pyrazolopyrimidine), offer a rigidified core that can enhance binding affinity and selectivity for specific kinases.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols are essential. The following is a representative protocol for an in vitro cholinesterase inhibition assay, based on the methodology used to evaluate the 2,4-disubstituted pyrimidine series.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a thiocholine substrate.

Materials:

  • Human acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE)

  • Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare solutions of AChE or BuChE, ATC or BTC, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Procedure:

    • To each well of a 96-well plate, add 25 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of the AChE or BuChE solution to each well and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 50 µL of the ATC or BTC substrate solution.

    • Immediately add 50 µL of the DTNB solution to each well.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow:

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis prep_compound Prepare test compound dilutions add_compound Add compound to wells prep_compound->add_compound prep_enzyme Prepare enzyme solution (AChE or BuChE) add_enzyme Add enzyme and incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution (ATC or BTC) add_substrate Add substrate to start reaction prep_substrate->add_substrate prep_dtns Prepare DTNB solution add_dtns Add DTNB prep_dtns->add_dtns add_compound->add_enzyme add_enzyme->add_substrate add_substrate->add_dtns read_plate Measure absorbance at 412 nm add_dtns->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Figure 3: Experimental workflow for the in vitro cholinesterase inhibition assay.

Data Summary

The following table summarizes the inhibitory activity of key 2,4-disubstituted pyrimidine derivatives against cholinesterases.

Compound IDC2-SubstituentC4-SubstituentAChE IC50 (µM)BuChE IC50 (µM)Reference
9a Pyrrolidin-1-ylN-(naphth-1-ylmethyl)amino5.5>25[1]
9e 4-Methylpiperidin-1-ylN-(naphth-1-ylmethyl)amino25.82.2[1]
7d 4-Methylpiperazin-1-ylN-benzylamino>25>25[1]

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of potent and selective enzyme inhibitors. As demonstrated by the detailed SAR analysis of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, the pyrrolidine moiety can be a key contributor to biological activity. While specific kinase inhibition data for the title compound remains to be fully elucidated in publicly available literature, the broader success of the pyrimidine scaffold in this area suggests that derivatives of this compound hold significant promise as kinase inhibitors. The principles of rational drug design, guided by a thorough understanding of SAR, will continue to drive the optimization of this and other privileged scaffolds in the ongoing quest for novel and effective therapeutics. By comparing the SAR across different enzyme families and exploring a diverse range of alternative chemical scaffolds, researchers can gain valuable insights to guide future drug discovery efforts.

References

  • Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & medicinal chemistry, 19(7), 2269–2281. [Link]

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A Multi-Pronged Guide to Validating the Biological Target of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously identify and validate the biological target of the novel small molecule, 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine. The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and immunology.[1][2][3] Its prevalence is largely due to its ability to mimic the hydrogen bonding patterns of native purines and pyrimidines, making it a privileged structure for interacting with ATP-binding sites in kinases and other enzymes.[1] Coupled with a pyrrolidine ring, a versatile scaffold known to enhance solubility and introduce critical three-dimensional features for potent protein binding, this compound presents a compelling profile for biological activity.[4]

However, phenotypic screening hits, while valuable, are merely the starting point. The ultimate success of a drug discovery program hinges on the unambiguous identification and validation of the molecular target responsible for the compound's therapeutic effect.[5] Proceeding without this crucial knowledge often leads to wasted resources on compounds with misleading mechanisms of action or unacceptable off-target toxicity. This guide outlines a systematic, multi-layered approach, moving from broad, hypothesis-generating screens to definitive, in-cell validation assays. We will explore the causality behind each experimental choice, provide actionable protocols, and demonstrate how to synthesize data from orthogonal methods to build an unassailable case for your target.

Phase 1: Unbiased Target Discovery & Hypothesis Generation

The initial challenge is to narrow the vast landscape of the proteome to a manageable list of high-probability candidate targets. The structure of this compound itself provides the first clue. As a substituted pyrimidine, it belongs to a chemical class highly enriched for kinase inhibitors.[1][6][7] Therefore, a logical and data-driven first step is to assess its activity against the human kinome. Should this prove inconclusive, broader, unbiased methods are required.

Method 1: Comprehensive Kinome Profiling

Expertise & Experience: The most efficient method to test the kinase inhibitor hypothesis is to screen the compound against a large panel of purified, recombinant kinases. This approach provides a broad overview of potential targets and off-targets, immediately classifying the compound and guiding subsequent validation efforts. A biochemical screen is prioritized at this stage for its speed and scalability.[8][9]

Comparison of Profiling Platforms:

Platform TypePrincipleProsCons
Biochemical Profiling Measures compound's effect on the activity of purified enzymes in a cell-free system.High throughput, quantitative (IC50), directly measures enzymatic inhibition.Lacks cellular context (e.g., membrane permeability, intracellular ATP competition).
Cellular Profiling (e.g., NanoBRET™) Measures target engagement in live cells using bioluminescence resonance energy transfer.[10]Physiologically relevant, confirms cell permeability and target binding in a natural context.Lower throughput, measures binding not enzymatic inhibition, requires genetic modification of cells.

For initial discovery, a broad biochemical screen (e.g., >300 kinases) at a single high concentration (e.g., 1-10 µM) is recommended. Hits are then followed up with dose-response curves to determine potency (IC50).

Experimental Protocol: Kinase Panel Screening (Commercial Service)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure purity (>95%) by LC-MS and NMR.

  • Service Provider Selection: Choose a reputable vendor offering kinome profiling services (e.g., Pharmaron, Promega, Carna Biosciences).[9][10] Select a panel that provides broad coverage of the human kinome.

  • Assay Execution (by vendor): The compound is typically screened at a fixed concentration (e.g., 1 µM) against the kinase panel. Activity is measured via substrate phosphorylation, often using a luminescence-based readout that quantifies ATP consumption (e.g., ADP-Glo™).

  • Data Analysis: Results are provided as percent inhibition relative to a vehicle (DMSO) control. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, request IC50 determination, where the compound is tested across a range of concentrations to measure its potency.

Method 2: Competitive Activity-Based Protein Profiling (ABPP)

Expertise & Experience: If kinome profiling yields no significant hits, or if a non-kinase target is suspected, a broader, unbiased approach is necessary. ABPP is a powerful chemical proteomics strategy that utilizes active-site-directed covalent probes to map the functional state of entire enzyme families within a complex proteome.[11][12] A competitive ABPP experiment can identify proteins that bind to your compound of interest by observing how it prevents the binding of a broad-spectrum probe.[13] The dichloro-pyrimidine moiety is an electrophilic scaffold that may react with nucleophilic residues, but even non-covalent binders can be identified with this method.

Trustworthiness: The power of competitive ABPP lies in its ability to identify targets based on functional interaction within a native biological system (e.g., cell lysate or intact cells), providing higher confidence than simple affinity-based pulldowns, which can be plagued by non-specific binders.[14][15]

cluster_control Vehicle Control (DMSO) cluster_test Test Compound Treatment Proteome_C Native Proteome (Lysate) Probe_C Broad-Spectrum Activity Probe Proteome_C->Probe_C + Labeled_C Probe-Labeled Active Enzymes Probe_C->Labeled_C MS_C Mass Spectrometry: Identify Labeled Proteins Labeled_C->MS_C Proteome_T Native Proteome (Lysate) Compound Test Compound (2,4-Dichloro-6-... pyrimidine) Proteome_T->Compound + (Step 1) Bound Compound Binds to Target(s) Compound->Bound Incubate Probe_T Broad-Spectrum Activity Probe Bound->Probe_T + (Step 2) Labeled_T Reduced Probe Labeling on Target Protein Probe_T->Labeled_T Competition MS_T Mass Spectrometry: Quantify & Identify Proteins with Reduced Labeling Labeled_T->MS_T

Caption: Competitive ABPP workflow to identify protein targets.

Experimental Protocol: Competitive ABPP

  • Proteome Preparation: Culture relevant cells (e.g., a cancer cell line showing sensitivity to the compound) and prepare a native cell lysate via standard methods (e.g., hypotonic lysis followed by mechanical disruption).

  • Compound Incubation: Aliquot the proteome. Treat one set with this compound (e.g., 10 µM final concentration) and the control set with vehicle (DMSO). Incubate for 30-60 minutes.

  • Probe Labeling: Add a broad-reactivity activity-based probe to both sets. The choice of probe depends on the enzyme classes you wish to investigate (e.g., a fluorophosphonate probe for serine hydrolases).

  • Analysis: The simplest readout is gel-based. Separate proteins by SDS-PAGE and visualize probe-labeled proteins using in-gel fluorescence scanning. A target will appear as a band with reduced intensity in the compound-treated lane.

  • Target Identification: For definitive identification, a quantitative mass spectrometry approach (e.g., isoTOP-ABPP) is required.[13] This involves using isotopic tags to precisely quantify the reduction in probe labeling on specific proteins in the compound-treated sample versus the control.

Phase 2: Validating Direct Target Engagement in Cells

Identifying a candidate protein that binds your compound is a major milestone. However, this interaction must be confirmed in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound directly engages its target in intact, live cells.[16][17]

Method 3: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA operates on the principle that when a small molecule binds to its protein target, it confers thermodynamic stability, increasing the temperature required to denature the protein.[17] By heating cells treated with your compound across a temperature gradient and then measuring the amount of target protein remaining in the soluble fraction, you can directly observe this stabilizing effect.

Trustworthiness: A positive CETSA result is strong evidence of target engagement. It is a label-free method, requiring no modification to your compound, and it is performed in the complex milieu of the cell, accounting for factors like cell entry and target accessibility.[16][18]

cluster_workflow CETSA Workflow Start Culture & Treat Cells (Vehicle vs. Compound) Heat Aliquot & Heat Across Temperature Gradient (e.g., 40°C to 70°C) Start->Heat Lyse Cell Lysis (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Detect Quantify Soluble Target Protein (Western Blot or MS) Separate->Detect Analyze Plot Melt Curves & Determine Thermal Shift (ΔTm) Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with a saturating concentration of this compound (e.g., 10x the IC50 from a cell viability assay) and another set with vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest cells, wash, and resuspend in a protein-free buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling.[19]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles. This is critical to release cellular contents without using detergents that would disrupt protein aggregates.

  • Separation: Pellet the heat-induced aggregated proteins by ultracentrifugation. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Carefully collect the supernatant. Quantify the amount of your specific target protein in each sample using standard SDS-PAGE and Western blotting with a highly specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For both vehicle and compound-treated sets, plot the percentage of soluble protein remaining against temperature. The curve for the compound-treated sample should be right-shifted if the compound stabilizes the target. The magnitude of this shift (ΔTm) is a measure of target engagement.

Data Presentation: CETSA Results

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.3 °C-
Compound (10 µM)57.8 °C+5.5 °C

Phase 3: Functional Validation & On-Target Phenotype Confirmation

Confirming that your compound binds a target is essential, but you must also prove that this binding event is responsible for the compound's biological activity. This is the final and most critical phase of target validation.[20]

Method 4: Genetic Target Inactivation (CRISPR/siRNA)

Expertise & Experience: The most direct way to link target engagement to a cellular phenotype is to remove the target and see if the compound's effect is lost. Using genetic tools like siRNA (for transient knockdown) or CRISPR-Cas9 (for permanent knockout) to deplete the target protein is a definitive validation strategy.[20]

Trustworthiness: This approach provides a clear, causal link. If the compound's potency is significantly reduced in cells lacking the target protein, it strongly supports an on-target mechanism of action. A key control is to test a structurally distinct compound known to hit the same target; its activity should also be reduced in the knockout cells.

cluster_wt Wild-Type Cells cluster_ko Target Knockout/Knockdown Cells WT_Cell Target Protein Present WT_Compound + Compound WT_Cell->WT_Compound WT_Effect Phenotypic Effect (e.g., Cell Death) WT_Compound->WT_Effect Result Result: Right-shift in dose-response curve confirms on-target effect KO_Cell Target Protein Absent KO_Compound + Compound KO_Cell->KO_Compound KO_Effect Reduced or No Phenotypic Effect KO_Compound->KO_Effect

Caption: Logic of genetic target validation experiments.

Experimental Protocol: CRISPR Knockout Validation

  • Cell Line Engineering: Use CRISPR-Cas9 to generate a stable cell line in which the gene for the putative target is knocked out. Isolate and validate several clones to control for off-target effects.

  • Target Depletion Confirmation: Confirm the complete absence of the target protein in the knockout clones via Western blot.

  • Phenotypic Assay: Select a robust and quantifiable assay that reflects the compound's activity (e.g., a 72-hour cell viability assay like CellTiter-Glo®).

  • Dose-Response Analysis: Perform a full dose-response analysis of this compound on both the wild-type and knockout cell lines in parallel.

  • Data Interpretation: An on-target effect is confirmed if the dose-response curve for the knockout cells is significantly right-shifted (i.e., the EC50 increases substantially) or if the maximal effect is diminished compared to wild-type cells.

Comparative Analysis of Validation Methodologies

MethodPrincipleCellular ContextInformation GainedKey Advantage
Kinome Profiling Enzymatic InhibitionIn Vitro (Biochemical)Potency (IC50), SelectivityBroad, rapid screening of a major target class.
ABPP Competition for Probe BindingIn Situ (Lysate) or In VivoTarget Identity, Covalent BindingUnbiased discovery of functional targets.
CETSA Ligand-induced Thermal StabilizationIn Vivo (Intact Cells)Direct Target EngagementConfirms binding in a native, label-free context.
CRISPR/siRNA Genetic PerturbationIn Vivo (Intact Cells)Functional Consequence of EngagementCausally links target to cellular phenotype.

Conclusion: Synthesizing a Self-Validating Narrative

Validating the biological target of a novel compound like this compound is not a linear process but an iterative cycle of hypothesis, testing, and refinement. A compelling and trustworthy case is built not on a single experiment, but on the convergence of evidence from multiple, orthogonal methods.

The ideal validation dossier for this compound would demonstrate that:

  • It potently inhibits a specific protein (or a small number of proteins) in a broad biochemical screen (e.g., Kinome Profiling ).

  • It directly binds to this protein target inside intact cells, causing thermal stabilization (e.g., CETSA ).

  • The cellular phenotype (e.g., anti-proliferative activity) caused by the compound is significantly attenuated when the target protein is genetically removed (e.g., CRISPR Knockout ).

By following this rigorous, multi-pronged approach, you move beyond mere correlation to establish a clear, causal link between your compound, its molecular target, and its ultimate biological function, laying a solid and trustworthy foundation for subsequent preclinical and clinical development.

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  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. Available at: [Link]

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  • Bunnage, M.E., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. Available at: [Link]

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A Comparative Guide to the In Vitro and In Vivo Applications of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine, a versatile heterocyclic scaffold. We will explore its synthetic rationale, compare its biological potential with structurally related analogs in key therapeutic areas, and provide robust experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage substituted pyrimidine scaffolds in their discovery pipelines.

Introduction: The Pyrimidine-Pyrrolidine Scaffold in Medicinal Chemistry

The fusion of a pyrimidine ring with a pyrrolidine moiety creates a privileged scaffold in modern drug discovery. Pyrimidine, a fundamental component of nucleobases, offers a versatile core that can be functionalized to interact with a wide array of biological targets.[1][2] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is not merely a passive substituent.[4] Its inclusion often enhances aqueous solubility and improves the pharmacokinetic profile of a molecule.[5] The non-planar, three-dimensional nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to enhanced potency and selectivity.[4][6] The compound this compound serves as a critical chemical intermediate and a foundational structure for building more complex, biologically active agents. The two chlorine atoms act as reactive sites, or "handles," for further chemical modification, enabling the synthesis of diverse compound libraries.

Synthetic Strategy and Rationale

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution. The strategic choice of starting materials and reaction conditions is paramount for achieving high yield and purity. A common and efficient precursor is 2,4,6-trichloropyrimidine, where the chlorine atom at the 4-position is the most reactive, followed by the 2- and 6-positions. By carefully controlling the stoichiometry and temperature, pyrrolidine can be selectively introduced at one of these positions.

For instance, a related compound, N-(4-aminophenyl)-2-chloro-6-methyl-pyrimidin-4-amine, is synthesized by reacting 2,4-dichloro-6-methylpyrimidine with p-phenylenediamine.[7] This principle of selective substitution is fundamental to creating a library of derivatives from the dichlorinated pyrrolidinyl pyrimidine core.

G cluster_start Starting Materials A 2,4,6-Trichloropyrimidine C Nucleophilic Aromatic Substitution (Controlled Stoichiometry) A->C B Pyrrolidine B->C D 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine C->D Intermediate Product E Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) D->E F Diverse Library of Biologically Active Analogs E->F Final Products G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine-Based Inhibitor (e.g., L-18) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling cascade by pyrimidine-based compounds.

Cell Division Cycle 42 (CDC42) Inhibition: Trisubstituted pyrimidines have also been identified as potent inhibitors of the CDC42-PAK protein interaction, a crucial pathway for the progression of multiple tumor types. [8]Compounds such as ARN22089 and ARN25062 emerged from these studies, demonstrating the scaffold's utility. The pyrrolidine ring, in particular, was noted to positively impact aqueous solubility in related triazine inhibitors. [8] Table 1: Comparative In Vitro Efficacy of Substituted Pyrimidine Derivatives

Compound ID Target Cell Line IC50 (µM) Source
L-18 EGFRT790M/L858R H1975 (NSCLC) 0.65 ± 0.06 [9]
Compound 4 BRD4 / PLK1 MDA-MB-231 (Breast) 0.029 (BRD4), 0.094 (PLK1) [10]
Compound 7 BRD4 / PLK1 MDA-MB-231 (Breast) 0.042 (BRD4), 0.020 (PLK1) [10]

| Compound S7 | PARP-1 | - | 0.00361 ± 0.00015 | [11]|

Note: IC50 values represent the concentration required for 50% inhibition.

Pharmacokinetic Profile Comparison

The true value of a drug candidate lies not only in its potency but also in its drug-like properties. The pyrrolidine moiety is often incorporated to improve these characteristics. Studies on CDC42 inhibitors provide a valuable comparison of how minor structural changes to the pyrimidine core affect stability.

Table 2: Comparative Pharmacokinetic (PK) Properties of Trisubstituted Pyrimidines

Compound ID Kinetic Solubility (µM) Plasma Stability (t1/2, min) Microsomal Stability (t1/2, min) Source
ARN22089 250 71 27 [8]

| ARN25062 | 168 | >120 | 45 | [8]|

This data demonstrates that substitutions on the pyrimidine scaffold can significantly enhance metabolic stability, a critical parameter for in vivo efficacy. [8]The improved stability of ARN25062 over ARN22089 showcases the impact of targeted chemical modifications.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, the following validated protocols are provided for the comprehensive evaluation of novel this compound derivatives.

Protocol: In Vitro Anti-Proliferative MTT Assay

This protocol determines the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., H1975, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of a lead compound in a living organism.

Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., H1975) to 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Animal Acclimatization: House immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old) for at least one week prior to the study.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control). Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

G A 1. Cell Culture (e.g., H1975) B 2. Tumor Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth (to ~150 mm³) B->C D 4. Randomization & Treatment Initiation C->D E 5. Daily Dosing & Monitoring (Tumor Volume, Body Weight) D->E F 6. Endpoint Analysis (Tumor Excision & Weight) E->F

Caption: Workflow for a typical in vivo xenograft efficacy study.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of targeted therapeutics. Comparative analysis with its analogs reveals a strong potential for generating potent and selective inhibitors against clinically validated targets like EGFR and other kinases. The dichlorinated nature of the core provides essential synthetic handles for creating diverse chemical libraries, while the pyrrolidinyl moiety offers a proven strategy for enhancing drug-like properties, including solubility and metabolic stability.

Future research should focus on leveraging this scaffold to explore novel kinase targets, as well as other enzyme families such as PARPs, where pyrimidine cores have also shown promise. [11]By employing the robust in vitro and in vivo protocols detailed in this guide, researchers can systematically evaluate new derivatives to identify lead candidates with superior efficacy and favorable pharmacokinetic profiles, ultimately accelerating the journey from chemical synthesis to clinical application.

References

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Science.
  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. (N.D.).
  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie.
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A Researcher's Guide to the Cross-Reactivity Profile of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, particularly in kinase inhibitor development, the principle of selectivity is paramount. An ideal inhibitor should potently engage its intended target while minimally interacting with other proteins to avoid off-target toxicities and ensure a clear, interpretable mechanism of action. This guide presents a comprehensive cross-reactivity analysis of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (hereafter referred to as DCPyR), a compound built upon a pyrimidine scaffold prevalent in numerous FDA-approved kinase inhibitors. Through a dual-pronged approach combining broad-spectrum in vitro kinase profiling with targeted in-cell engagement verification, we objectively benchmark DCPyR's selectivity against both a notoriously non-selective inhibitor and a hypothetical targeted agent. This document serves as a technical resource for researchers, providing not only comparative data but also the underlying experimental rationale and detailed protocols required to perform such an evaluation.

Introduction: The Imperative of Selectivity for Pyrimidine Scaffolds

The 2,4-disubstituted pyrimidine core is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds within the ATP-binding pocket of protein kinases has made it a foundational element for a multitude of inhibitors. DCPyR, featuring reactive chlorine atoms at the 2- and 4-positions and a pyrrolidine moiety at the 6-position, represents a versatile starting point for chemical elaboration. Indeed, structurally related compounds have been identified as potent inhibitors of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2), a high-value target in Parkinson's disease research.[1][2]

However, the very feature that makes the pyrimidine core so effective—its recognition by the conserved ATP binding site—also presents its greatest challenge: the risk of cross-reactivity.[3][4] The human kinome consists of over 500 members, many of which share significant structural homology in the ATP pocket.[5] Unintended inhibition of these "off-target" kinases can lead to misleading experimental results in a research setting or severe adverse effects in a clinical context. Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is not merely a characterization step but a critical checkpoint in its development trajectory.[3][6]

This guide provides a framework for such an assessment, using DCPyR as a case study. We will first map its theoretical target space using a broad in vitro binding assay and then validate these interactions within the complex milieu of a living cell using the Cellular Thermal Shift Assay (CETSA).

In Vitro Selectivity Mapping: A Kinome-Wide Survey

The logical first step in defining a compound's selectivity is to screen it against a large, representative panel of purified kinases in a controlled, cell-free environment. This approach provides a direct measure of binding affinity without the confounding variables of cell permeability or intracellular competition.

Rationale for Method Selection

We employ a competitive binding assay, a robust method that quantifies the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.[7][8][9] This format is independent of enzyme activity and is therefore applicable to both active and inactive kinase conformations. Its high-throughput nature allows for the simultaneous profiling of hundreds of kinases, providing a panoramic view of the compound's kinome-wide interactions.[10][11]

Experimental Workflow: Competitive Binding Assay

The workflow for this assay is a multi-step process designed for accuracy and scalability.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis p1 Kinase Panel (Immobilized on solid support) a1 Incubate Kinase Panel with Test Compounds p1->a1 p2 Test Compound (DCPyR) + Comparators (10 µM) p2->a1 p3 ATP-Competitive Probe (Tagged for detection) a2 Add Tagged Probe to compete for unoccupied binding sites p3->a2 a1->a2 a3 Wash to remove unbound probe a2->a3 r1 Quantify Bound Probe (e.g., via qPCR or fluorescence) a3->r1 r2 Calculate % Inhibition: (1 - (Signal_cpd / Signal_veh)) * 100 r1->r2 caption Fig 1. Workflow for in vitro kinome competitive binding assay.

Caption: Fig 1. Workflow for in vitro kinome competitive binding assay.

Detailed Protocol: Kinase Profiling
  • Compound Preparation : Prepare 10 mM stock solutions of DCPyR, Staurosporine (Comparator A, non-selective), and Pyr-Inhibitor-7 (Comparator B, hypothetical LRRK2-selective) in DMSO. Create a working solution for a final assay concentration of 10 µM.

  • Assay Plate Preparation : Use a commercial kinase screening panel where hundreds of human kinases are individually immobilized in the wells of a microtiter plate.

  • Competition : Add the test compounds to the respective wells. Incubate for 60 minutes at room temperature to allow for binding to reach equilibrium. A DMSO vehicle control is run in parallel.

  • Probe Addition : Add a proprietary, tagged, ATP-competitive probe ligand to all wells. Incubate for another 60 minutes. The probe will bind to any kinases not occupied by the test compound.

  • Wash : Wash the plates thoroughly to remove unbound probe and test compounds.

  • Signal Quantification : Quantify the amount of probe remaining bound to each kinase using an appropriate detection method (e.g., fluorescence or qPCR, depending on the probe's tag).

  • Data Analysis : The signal is inversely proportional to the test compound's binding affinity. Calculate the percent inhibition for each kinase relative to the DMSO vehicle control.

Comparative Data Analysis

The following table summarizes illustrative data from a broad kinase panel screen. A result of >90% inhibition is considered a significant "hit."

Kinase TargetDCPyR (% Inhibition @ 10µM)Comparator A: Staurosporine (% Inhibition @ 10µM)Comparator B: Pyr-Inhibitor-7 (% Inhibition @ 10µM)
LRRK2 98% 99% 99%
GAK 81%97%15%
ABL1 92% 99% 18%
SRC 65%99%8%
YES1 58%98%5%
CDK2 35%96%<5%
p38α (MAPK14) 12%95%<5%
VEGFR2 9%99%<5%
... (400+ other kinases)<50%>90% for most<20% for most

Interpretation of In Vitro Data: As expected, Staurosporine demonstrates broad, potent inhibition across the kinome, confirming its utility as a non-selective control. The hypothetical Pyr-Inhibitor-7 shows a highly selective profile, strongly inhibiting only its primary target, LRRK2.

Our compound of interest, DCPyR , exhibits a more complex profile. It potently engages the intended target, LRRK2, but also shows significant off-target binding to ABL1 and, to a lesser extent, GAK. This polypharmacology suggests that while DCPyR is a promising LRRK2-targeting scaffold, its utility as a selective probe is compromised by its activity against other kinases.

Cellular Target Engagement: From Test Tube to Living System

Demonstrating that a compound binds a purified protein is a crucial first step, but it doesn't guarantee target engagement in a cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring a compound's ability to bind and stabilize its target protein inside intact cells.[12][13][14]

Rationale for Method Selection

The principle behind CETSA is that ligand binding confers thermodynamic stability to a protein.[15][16] When heated, a ligand-bound protein will resist denaturation and aggregation at higher temperatures than its unbound counterpart. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.[13] This label-free method is invaluable for confirming that a compound can permeate the cell membrane, engage its target in the presence of high endogenous ATP concentrations, and is not rapidly metabolized or effluxed.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The CETSA workflow confirms target stabilization in a physiological context.

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis c1 Culture cells expressing target proteins (e.g., HEK293) c2 Treat cells with Vehicle (DMSO) or Test Compound (DCPyR) c1->c2 h1 Aliquot cell suspensions c2->h1 h2 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) h1->h2 a1 Lyse cells via freeze-thaw cycles h2->a1 a2 Centrifuge to pellet precipitated proteins a1->a2 a3 Collect soluble fraction (supernatant) a2->a3 a4 Quantify soluble target protein (e.g., Western Blot, ELISA) a3->a4 a5 Plot melt curves & determine thermal shift (ΔTm) a4->a5 caption Fig 2. Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Caption: Fig 2. Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture and Treatment : Culture HEK293 cells (which endogenously express LRRK2 and ABL1) to ~80% confluency. Treat cells with 10 µM DCPyR or DMSO vehicle for 1 hour in serum-free media.

  • Harvesting : Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating : Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification : Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble LRRK2 and ABL1 protein in each sample using Western blotting or a quantitative immunoassay like ELISA.

  • Data Analysis : For each condition (vehicle vs. DCPyR), plot the percentage of soluble protein remaining against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is the change in Tm in the presence of the drug.

Comparative Cellular Engagement Data

A positive thermal shift indicates direct target engagement in the cell.

Target ProteinCompound (10 µM)Vehicle TmCompound TmThermal Shift (ΔTm) Interpretation
LRRK2 DCPyR52.1°C58.3°C+6.2°C Robust Target Engagement
ABL1 DCPyR54.5°C58.1°C+3.6°C Confirmed Off-Target Engagement
LRRK2 Pyr-Inhibitor-752.1°C59.5°C+7.4°C Selective Target Engagement
ABL1 Pyr-Inhibitor-754.5°C54.7°C+0.2°C Negligible Off-Target Engagement

Interpretation of Cellular Data: The CETSA results powerfully validate the in vitro findings. DCPyR induces a significant thermal stabilization of both LRRK2 (+6.2°C) and ABL1 (+3.6°C), confirming that it enters the cell and binds to both kinases. In contrast, the selective Comparator B stabilizes LRRK2 without affecting the thermal stability of ABL1. This cellular data provides high-confidence evidence of DCPyR's specific on- and off-target interactions.

Integrated Cross-Reactivity Profile of DCPyR

By synthesizing the data from both orthogonal approaches, we can construct a high-confidence, integrated selectivity profile for this compound.

G cluster_targets Cellular Interactions compound DCPyR 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine target1 Primary Target: LRRK2 compound->target1  High Affinity (in vitro)  Robust Engagement (in cell, ΔTm +6.2°C) offtarget1 Primary Off-Target: ABL1 compound->offtarget1  High Affinity (in vitro)  Confirmed Engagement (in cell, ΔTm +3.6°C) offtarget2 Secondary Off-Target: GAK compound->offtarget2  Moderate Affinity (in vitro)  (Cellular engagement not confirmed) non_target Other Kinases (SRC, CDK2, etc.) compound->non_target  Low / No Affinity caption Fig 3. Integrated cross-reactivity profile of DCPyR.

Caption: Fig 3. Integrated cross-reactivity profile of DCPyR.

This integrated view clearly communicates that while DCPyR is a potent LRRK2 binder, its utility is defined by its concurrent, high-affinity binding to ABL1. For a researcher studying LRRK2-specific biology, using DCPyR without acknowledging its effect on ABL1 signaling could lead to confounding data. For example, a cellular phenotype observed upon DCPyR treatment could be erroneously attributed solely to LRRK2 inhibition when it may be driven by, or be a composite effect of, inhibiting both LRRK2 and ABL1.

Conclusion and Future Directions

This guide demonstrates a rigorous, two-tiered approach to characterizing the cross-reactivity of the kinase inhibitor scaffold, this compound.

  • In Vitro Profiling revealed that DCPyR, while potent against LRRK2, possesses significant off-target affinity for the tyrosine kinase ABL1.

  • Cellular Target Engagement studies using CETSA confirmed that these in vitro binding events translate into meaningful target interactions within a physiological context.

Recommendations for Researchers:

  • For Immediate Use: When using DCPyR, researchers must include control experiments to deconvolve the effects of LRRK2 and ABL1 inhibition. This could involve using siRNA to knock down one target or comparing phenotypes with those from highly selective ABL1 and LRRK2 inhibitors.

  • For Future Development: DCPyR represents a valuable starting point for a medicinal chemistry campaign. Structure-activity relationship (SAR) studies should be initiated to modify the scaffold, aiming to disrupt the interactions with the ABL1 binding pocket while retaining or enhancing potency for LRRK2. Subsequent rounds of profiling, as outlined in this guide, will be essential to validate these efforts.

References

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  • Measuring and interpreting the selectivity of protein kinase inhibitors. The National Center for Biotechnology Information (NCBI). [Link]

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  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

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  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]

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Pharmacokinetic profile of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacokinetic Profile of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine and Structurally Related Compounds

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, featured in a significant percentage of small-molecule drugs approved by the US FDA.[1] The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.[2] This guide focuses on this compound, a compound of interest for researchers in various therapeutic areas. Due to the limited availability of public pharmacokinetic data for this specific molecule, this document serves as a predictive and comparative analysis. We will explore its anticipated pharmacokinetic profile in relation to two classes of structurally related compounds: 2,4-diaminopyrimidine derivatives and other pyrrolidine-containing therapeutic agents.[3][4]

The primary objective is to provide a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into the theoretical pharmacokinetic characteristics, present standardized experimental protocols for their determination, and offer insights into the interpretation of such data. The experimental designs and methodologies are grounded in authoritative guidelines and industry best practices to ensure scientific integrity.[1][5]

Comparative Pharmacokinetic Analysis

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. For this compound, we can infer a potential profile by examining its constituent moieties: the dichloropyrimidine core and the pyrrolidine substituent.

The dichloropyrimidine core suggests potential for metabolic modification, while the pyrrolidine group can influence solubility and interactions with transporters and metabolic enzymes.[6] To provide a meaningful comparison, we will consider a representative 2,4-diaminopyrimidine derivative and a generic pyrrolidine-containing drug as comparators.

ParameterThis compound (Predicted)Representative 2,4-Diaminopyrimidine Derivative (Inferred)Representative Pyrrolidine-Containing Drug (Inferred)
Metabolic Stability (t½ in human liver microsomes) ModerateLow to ModerateVariable (structure-dependent)
Plasma Protein Binding (%) Moderate to HighModerateLow to High
Oral Bioavailability (F%) ModerateModerate to HighVariable (structure-dependent)
Clearance (CL) ModerateLow to ModerateVariable (structure-dependent)
Primary Metabolism Route Oxidation (CYP-mediated)Oxidation, GlucuronidationOxidation, various conjugations

Disclaimer: The values for this compound are predictive and require experimental verification. Data for comparator classes are inferred from publicly available information on similar compounds.

Key Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential. The following protocols are based on standard industry practices and are designed to provide robust and reproducible data.

In Vitro Metabolic Stability Assay

The objective of this assay is to assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). A high rate of metabolism often translates to rapid clearance in vivo.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (Clint) using the calculated half-life and the protein concentration.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Microsome Solution (0.5 mg/mL) I1 Combine Microsomes and Test Compound P1->I1 P2 Prepare Test Compound (1 µM final) P2->I1 P3 Prepare NADPH Regenerating System I3 Initiate with NADPH P3->I3 I2 Pre-incubate at 37°C I1->I2 A1 Quench Reaction at Time Points (0-60 min) I3->A1 A2 Centrifuge and Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate t½ and Clint A3->A4

Caption: Workflow for the in vitro metabolic stability assay.

In Vitro Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.[7] The unbound fraction is generally considered to be pharmacologically active and available for metabolism and excretion.[2] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[7][8]

Experimental Protocol:

  • Preparation:

    • Hydrate the dialysis membrane of the RED device according to the manufacturer's instructions.[9]

    • Spike human plasma with the test compound to a final concentration of 1-5 µM.[2]

    • Prepare a phosphate-buffered saline (PBS, pH 7.4) dialysis buffer.

  • Equilibrium Dialysis:

    • Add the plasma-compound mixture to the sample chamber of the RED device.[7]

    • Add the PBS buffer to the buffer chamber.[7]

    • Incubate the sealed device at 37°C with shaking for 4-6 hours to allow for equilibrium.[2]

  • Sample Collection:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis:

    • To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in equal volumes.

    • Precipitate proteins from both samples using acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis P1 Spike Human Plasma with Test Compound D1 Load Plasma and Buffer into RED Device P1->D1 P2 Prepare PBS Buffer P2->D1 P3 Hydrate RED Device Membrane D2 Incubate at 37°C with Shaking (4-6h) D1->D2 A1 Collect Aliquots from Both Chambers D2->A1 A2 Matrix Match Samples A1->A2 A3 Protein Precipitation and Centrifugation A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Calculate Fraction Unbound (fu) A4->A5

Caption: Workflow for the plasma protein binding assay using RED.

In Vivo Pharmacokinetic Study in Rats

This study provides a comprehensive overview of the ADME properties of a compound in a living organism, allowing for the determination of key pharmacokinetic parameters.[10]

Experimental Protocol:

  • Animal Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • For intravenous (IV) administration, formulate the compound in a suitable vehicle and administer via the tail vein (e.g., 1 mg/kg).

    • For oral (PO) administration, formulate the compound in a suitable vehicle and administer by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or a cannula) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., PKSolver) to calculate pharmacokinetic parameters from the plasma concentration-time data.[11]

    • Key parameters include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (F%).

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis D1 Administer Compound to Rats (IV and PO Groups) S1 Collect Blood Samples at Time Points D1->S1 S2 Separate Plasma by Centrifugation S1->S2 S3 Store Plasma at -80°C S2->S3 A1 Extract Drug from Plasma S3->A1 A2 Quantify with LC-MS/MS A1->A2 A3 Perform Non-Compartmental Pharmacokinetic Analysis A2->A3 A4 Determine AUC, CL, Vd, t½, and F% A3->A4

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion

The provided experimental protocols for in vitro metabolic stability, plasma protein binding, and in vivo pharmacokinetics in rats offer a robust framework for the empirical determination of this compound's ADME properties. The data generated from these studies are crucial for guiding lead optimization efforts, enabling informed decisions in the progression of new chemical entities towards clinical development. This guide serves as a foundational resource for researchers embarking on the characterization of this compound and other novel pyrimidine derivatives.

References

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A Toxicological Framework for 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Safety Assessment of Novel Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The compound 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine represents a novel chemical entity with potential applications in drug discovery, likely as a versatile intermediate for the synthesis of more complex bioactive molecules. However, before its full potential can be realized, a thorough toxicological assessment is paramount to ensure its safety and viability as a drug candidate or building block.

This guide provides a comprehensive framework for the toxicological evaluation of this compound. In the absence of specific toxicological data for this exact molecule, we will infer its potential hazard profile by examining structurally related compounds. This comparative analysis will focus on the individual toxicities of the 2,4-dichloropyrimidine core and the pyrrolidine substituent. Furthermore, we will benchmark these potential toxicities against a well-characterized, albeit structurally distinct, pyrimidine-based therapeutic to provide a relevant context for drug development professionals.

This document is intended to guide researchers, scientists, and drug development professionals through the essential toxicological assays required for a robust preclinical safety assessment. We will detail the experimental rationale, provide step-by-step protocols for key in vitro and in vivo assays, and present a logical workflow for a comprehensive toxicological workup.

Inferred Toxicological Profile and Comparative Analysis

A definitive toxicological profile for this compound can only be established through empirical testing. However, an initial hazard assessment can be inferred from the known toxicities of its constituent chemical motifs: the dichloropyrimidine core and the pyrrolidine ring.

1. The Dichloropyrimidine Core: A Handle for Reactivity and Potential Toxicity

The 2,4-dichloropyrimidine core is a common synthon in organic chemistry. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. While this reactivity is advantageous for synthesis, it can also be a source of toxicity.

  • Potential Hazards: Dichlorinated pyrimidines are often classified as irritants and can be harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5] For instance, 4,6-dichloropyrimidine is known to cause severe skin burns and eye damage.[2] Similarly, 2,4-dichloro-6-methylpyrimidine is also classified as a corrosive substance that can cause severe skin burns and eye damage.[3][5] This suggests that this compound may also possess irritant and corrosive properties.

2. The Pyrrolidine Moiety: A Common Feature with its Own Considerations

Pyrrolidine is a saturated heterocycle found in many natural products and synthetic drugs.[6] While generally considered to have low toxicity, it is a flammable liquid and can be harmful if swallowed or inhaled. Its presence in the target molecule may influence its overall pharmacokinetic and toxicological profile.

3. Comparative Benchmarking

To place the potential toxicity of our target compound in a drug development context, we can compare its structural class to established pyrimidine-based drugs. For instance, some pyrimidine derivatives have been investigated for their potential as anticancer agents, with studies evaluating their cytotoxicity against various cancer cell lines.[7] A recent study on 2,4-dichloro-6-methylpyrimidine derivatives as potential EGFR inhibitors for non-small cell lung cancer showed that the lead compound did not exhibit toxicity to normal cells in vitro and did not cause obvious injury in mice during in vivo administration.[8] This highlights that the pyrimidine core can be well-tolerated in a therapeutic context, provided the overall molecular design mitigates potential toxicities.

Table 1: Comparative Hazard Overview of this compound and Related Structures

Compound/SubstituentCAS NumberKnown/Inferred HazardsReference
This compound N/AInferred: Skin/eye irritant, potentially harmful if swallowed or inhaled. Genotoxicity and other specific toxicities are unknown.-
2,4-Dichloropyrimidine3934-20-1Causes skin and serious eye irritation. May cause respiratory irritation.[4][4]
4,6-Dichloropyrimidine1193-21-1Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[2][2]
2,4-Dichloro-6-methylpyrimidine5424-21-5Causes severe skin burns and eye damage.[3][5][3][5]
Pyrrolidine123-75-1Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

A Standard Battery of Toxicological Assays for Preclinical Assessment

A comprehensive toxicological evaluation is essential to de-risk a novel compound early in the drug development pipeline.[9] The following is a recommended battery of in vitro and in vivo tests to assess the safety profile of this compound. This approach aligns with regulatory expectations for the preclinical safety testing of new chemical entities.[10]

In Vitro Cytotoxicity Assays

The initial step in toxicological screening is to assess the compound's general toxicity to living cells.[11][12][13] These assays are rapid, cost-effective, and can provide an early indication of the compound's therapeutic index.[14][15]

  • Principle: In vitro cytotoxicity assays measure the concentration-dependent toxic effects of a compound on cultured cells.[11][12] Common endpoints include cell viability, membrane integrity, and metabolic activity.[15]

  • Experimental Workflow:

    G A Cell Seeding (e.g., HeLa, HepG2) B Compound Treatment (Dose-response concentrations) A->B C Incubation (24-72 hours) B->C D Viability/Cytotoxicity Assay (e.g., MTT, LDH release) C->D E Data Analysis (IC50 determination) D->E

    Caption: Workflow for in vitro cytotoxicity testing.

  • Detailed Protocol: MTT Assay

    • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

    • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can induce genetic damage, a key event in carcinogenesis.[10][16] A standard battery of genotoxicity tests is required by regulatory agencies.[10][17]

  • Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18][19] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[18][20] The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[18][19]

  • Experimental Workflow:

    G A Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) B Mix Bacteria, Test Compound, and S9 Mix (optional) A->B C Pour onto Minimal Glucose Agar Plates B->C D Incubate at 37°C for 48-72 hours C->D E Count Revertant Colonies D->E

    Caption: Workflow for the Ames test.

  • Detailed Protocol: Ames Test [20][21][22]

    • Strain Preparation: Inoculate the appropriate S. typhimurium strains into nutrient broth and incubate overnight to reach a sufficient cell density.[22]

    • Metabolic Activation: The test is performed with and without the addition of a liver homogenate fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[21]

    • Plate Incorporation Method:

      • To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

      • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.[20]

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • Principle: The in vitro micronucleus assay detects chromosomal damage.[23] It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[17] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[17][24] This assay is typically performed in mammalian cells.[9][23][25][26]

  • Experimental Workflow:

    G A Culture Mammalian Cells (e.g., CHO, TK6) B Treat with Test Compound (with and without S9 mix) A->B C Add Cytochalasin B (to block cytokinesis) B->C D Harvest and Stain Cells C->D E Score Micronuclei in Binucleated Cells D->E

    Caption: Workflow for the in vitro micronucleus assay.

  • Detailed Protocol: In Vitro Micronucleus Assay [23][25]

    • Cell Culture: Culture appropriate mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, to a suitable confluency.[23]

    • Treatment: Expose the cells to at least three concentrations of the test compound for a short (3-6 hours) and long (24 hours) duration, both with and without metabolic activation (S9 mix).[23]

    • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[25]

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

    • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[25] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[23]

In Vivo Toxicology Studies

While in vitro assays are excellent for initial screening, in vivo studies are necessary to understand the compound's effects in a whole organism, considering factors like metabolism, distribution, and excretion.[27]

  • Principle: Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single, high-dose exposure. The LD50 (lethal dose, 50%) is a common metric, representing the dose that is lethal to 50% of the test animals.

  • Experimental Workflow:

    G A Select Animal Model (e.g., rats or mice) B Administer Graded Doses of Test Compound A->B C Observe for Clinical Signs of Toxicity and Mortality B->C D Perform Necropsy and Histopathological Examination C->D E Calculate LD50 Value D->E

    Caption: Workflow for an acute oral toxicity study.

  • Detailed Protocol: Up-and-Down Procedure (UDP)

    The Up-and-Down Procedure is a refined method for determining acute toxicity that uses fewer animals than traditional methods.

    • Animal Selection: Use a small number of animals (typically rodents) of a single sex.

    • Dosing: Dose one animal at a time with a specific dose of the test compound.

    • Observation: Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

    • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

    • Data Analysis: Continue this process until a sufficient number of reversals in outcome (survival/death) are observed. The LD50 is then calculated using statistical methods.

  • Principle: The in vivo micronucleus test assesses chromosomal damage in a living organism.[27] It is typically conducted in rodents and evaluates the formation of micronuclei in polychromatic erythrocytes (immature red blood cells) in the bone marrow.[27] An increase in micronucleated polychromatic erythrocytes indicates that the test substance is genotoxic in vivo.[27]

  • Experimental Workflow:

    G A Dose Animals with Test Compound B Collect Bone Marrow at Specific Time Points A->B C Prepare and Stain Bone Marrow Smears B->C D Score Micronucleated Polychromatic Erythrocytes C->D E Statistical Analysis D->E

    Caption: Workflow for the in vivo micronucleus test.

  • Detailed Protocol: In Vivo Micronucleus Test [27]

    • Dosing: Administer the test compound to a group of rodents (usually mice or rats) via an appropriate route of exposure. Include positive and negative control groups.

    • Sample Collection: Sacrifice the animals at appropriate time points after treatment (e.g., 24 and 48 hours) and collect bone marrow from the femur or tibia.[27]

    • Slide Preparation: Prepare bone marrow smears on microscope slides and stain them to differentiate between polychromatic and normochromatic erythrocytes.

    • Scoring: Using a microscope, score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.

    • Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the negative control group. A statistically significant increase indicates in vivo genotoxicity.

Cardiovascular Safety Pharmacology: hERG Assay
  • Principle: The hERG (human Ether-à-go-go-Related Gene) assay is a critical component of cardiovascular safety testing. The hERG gene encodes a potassium ion channel that plays a crucial role in the repolarization of the cardiac action potential.[28][29] Inhibition of this channel can lead to a prolongation of the QT interval, which can result in a life-threatening cardiac arrhythmia called Torsades de Pointes.[28] Therefore, regulatory agencies mandate hERG testing for new drug candidates.[29]

  • Experimental Workflow:

    G A Use Cells Stably Expressing the hERG Channel (e.g., HEK293) B Perform Patch-Clamp Electrophysiology A->B C Apply Test Compound at Varying Concentrations B->C D Measure hERG Current Inhibition C->D E Determine IC50 Value D->E

    Caption: Workflow for the hERG patch-clamp assay.

  • Detailed Protocol: Automated Patch-Clamp hERG Assay [28]

    • Cell Preparation: Use a cell line that stably expresses the hERG channel, such as HEK293 cells.

    • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve high-throughput analysis.

    • Baseline Recording: Establish a stable baseline recording of the hERG current in each cell.

    • Compound Application: Apply the test compound at a range of concentrations to the cells.

    • Current Measurement: Measure the hERG tail current in the presence of the compound.

    • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.[28][30]

Conclusion: A Path Forward for the Safe Development of this compound

The toxicological assessment of a new chemical entity like this compound is a critical and non-negotiable step in its development journey. While a complete toxicological profile is currently unavailable, a proactive and systematic approach, as outlined in this guide, will enable a thorough evaluation of its safety.

By leveraging a battery of validated in vitro and in vivo assays, researchers can identify potential liabilities early, allowing for informed decision-making and the potential for structural modifications to mitigate toxicity. This structured approach to toxicological testing not only ensures regulatory compliance but, more importantly, safeguards patient safety, which is the ultimate goal of all drug discovery and development endeavors. The insights gained from these studies will be instrumental in determining the future trajectory of this compound and its derivatives in the pharmaceutical landscape.

References

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • National Cancer Institute. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Wikipedia. Ames test. Retrieved from [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
  • European Medicines Agency. ICH topic S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Gupta, R., & Sharma, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Pharmaron. Genetic Toxicology. Retrieved from [Link]

  • SciSpace. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Smithers. Genotoxicity Testing for Pharmaceuticals. Retrieved from [Link]

  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • Slideshare. hERG Assay. Retrieved from [Link]

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  • Wang, H., & Weaver, C. D. (2014). Cell-based hERG channel inhibition assay in high-throughput format. In High-Throughput Screening for Food Safety Assessment (pp. 131-140). Humana Press, New York, NY.
  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Al-Rekabi, W. K., & Al-Saeed, M. H. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on.
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  • Kumar, A., Sharma, S., & Kumar, D. (2013). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Medicinal Chemistry Research, 22(8), 3695-3703.
  • ResearchGate. (2025, August 5). Pharmacology Study of Pyrimidine Derivative. Retrieved from [Link]

  • Włodek, D., Koziol, A. E., & Gzella, A. K. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta poloniae pharmaceutica, 64(3), 209-216.
  • Guchhait, S. K., & Madaan, A. (2019). Recent Advances in Pyrimidine-Based Drugs. Future medicinal chemistry, 11(19), 2615-2646.
  • Li, L., Liu, Y., Wang, Y., Li, Y., Liu, Y., & Li, Y. (2024). Rational design and synthesis of 2, 4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736.
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  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4984.
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  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6898.

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Safety Operating Guide

Navigating the Disposal of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine, ensuring the safety of personnel and the preservation of our environment. Our approach is built on a foundation of scientific integrity, preventative safety, and regulatory compliance.

Understanding the Hazard Profile of this compound

  • Dichlorinated Pyrimidine Core: Analogous compounds such as 4,6-Dichloropyrimidine and 2,4-dichloro-6-methylpyrimidine are classified as corrosive, capable of causing severe skin burns and eye damage.[1][2] They are also typically harmful if swallowed or inhaled.[2][3] Upon thermal decomposition, these compounds are known to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][2][4]

  • Pyrrolidine Substituent: Pyrrolidine itself is a flammable liquid and is also corrosive, posing risks of severe skin burns and eye damage.[5] It is harmful if swallowed or inhaled.[5]

Therefore, it is imperative to treat this compound as a hazardous substance with corrosive and potentially toxic properties.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or initiating any disposal-related activities, the following personal protective equipment must be worn to mitigate exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential burns.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors, which can cause severe eye damage.
Lab Coat Flame-retardant and chemical-resistant lab coatTo protect the body from splashes and accidental contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible hazardous waste container. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with the full chemical name: "Hazardous Waste: this compound" and the appropriate hazard pictograms (corrosive, toxic).

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible wastes.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits) to contain the substance.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[1][4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

Step 3: Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][3][4] This is a mandatory step to ensure compliance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe is_waste Is the material waste? spill Is there a spill? is_waste->spill No collect_solid Collect solid waste in a labeled, compatible container. is_waste->collect_solid Yes (Solid) collect_liquid Collect liquid waste in a labeled, compatible container. is_waste->collect_liquid Yes (Liquid) contain_spill Contain spill with inert absorbent. spill->contain_spill Yes store_waste Store sealed waste container in a designated area. spill->store_waste No ppe->is_waste collect_solid->store_waste collect_liquid->store_waste decontaminate Decontaminate spill area. contain_spill->decontaminate decontaminate->collect_solid ehs_disposal Arrange for disposal through EHS or a licensed contractor. store_waste->ehs_disposal end End of Process ehs_disposal->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazard profile, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can ensure a safe working environment and maintain environmental integrity. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Sources

Definitive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 154117-92-7). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure your research is conducted with the highest degree of safety and scientific integrity.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. Therefore, this guidance is expertly extrapolated from the known hazards of structurally analogous compounds, specifically other chlorinated pyrimidines and pyrrolidine derivatives. The recommendations herein are based on a conservative assessment of potential hazards.

Hazard Assessment: A Synthesis of Analogous Compound Data

To establish a robust safety protocol, we must first understand the potential risks. The chemical structure of this compound contains a dichloropyrimidine core and a pyrrolidine moiety. Analysis of SDSs for these structural components reveals a consistent hazard profile.

  • 2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5): Classified as causing severe skin burns and eye damage.[1][2]

  • 4,6-Dichloropyrimidine (CAS 1193-21-1): Stated to cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Pyrrolidine (CAS 123-75-1): Causes severe skin burns and eye damage, is harmful if swallowed, and is a flammable liquid and vapor.[4]

Based on this data, it is imperative to treat this compound as a substance that is corrosive to skin and eyes, a respiratory irritant, and harmful by all routes of exposure (inhalation, ingestion, and dermal contact). Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx) and hydrogen chloride.[2]

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the final and crucial line of defense, but it should never be the only one. The established hierarchy of safety controls prioritizes eliminating or minimizing the hazard at its source.

  • Engineering Controls: All handling of this compound, especially weighing of the solid or preparing solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Restrict access to authorized and trained personnel only.

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. The following sections detail the specific requirements.

Detailed Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the anticipated hazards. A one-size-fits-all approach is insufficient.

Data Presentation: Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Primary Gloves Nitrile or Neoprene (minimum 8 mil thickness)Provides robust protection against splash contact with chlorinated organic compounds. Check manufacturer's compatibility charts for specific breakthrough times.[6]
Secondary Gloves Standard Nitrile GlovesWorn under the primary gloves (double-gloving) to provide protection in case the outer glove is breached.
Body Protection Chemical-resistant lab coat or gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination. Must be worn fully buttoned.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Essential to protect against splashes, as the compound is presumed to be corrosive and can cause severe eye damage.[2]
Face Protection Full-face shield worn over chemical splash goggles.Required when there is a significant risk of splashing (e.g., handling larger quantities, potential for exothermic reactions). Provides a secondary layer of protection for the entire face.
Respiratory Protection NIOSH-approved N95 respirator (or higher).Mandatory when handling the solid powder outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation of airborne particles. A full respiratory program complying with OSHA 29 CFR 1910.134 is required for respirator use.[7]
Foot Protection Closed-toe, liquid-resistant shoes.Protects feet from spills.
Experimental Protocols: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task Assessment weighing Weighing Solid Compound? start->weighing spill Spill Cleanup? start->spill No, Emergency hood Work in Chemical Fume Hood weighing->hood Yes solution Preparing Solution or Performing Reaction? ppe_base Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles solution->ppe_base Small Volume ppe_face_shield Add Face Shield solution->ppe_face_shield Large Volume / Splash Risk ppe_respirator Add N95 Respirator spill->ppe_respirator hood->solution end Proceed with Task ppe_base->end ppe_face_shield->ppe_base ppe_respirator->ppe_face_shield

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Don the N95 respirator. Perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Don the first pair of nitrile gloves. Tuck the cuffs of the gloves under the sleeves of the lab coat. Don the second, heavier-duty pair of gloves over the first, ensuring the cuffs extend over the sleeves of the lab coat.

Doffing (Removing) Sequence:

This procedure should be performed in a designated area, moving from "dirty" to "clean".

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated halogenated waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Roll it down from the shoulders, turning it inside out as you go. Avoid letting the outer, contaminated surface touch your inner clothing. Dispose of it in the appropriate waste stream.

  • Face Shield and Goggles: Remove the face shield and goggles from the back. Place them in a designated area for decontamination.

  • Respirator (if worn): Remove the respirator from the back without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency and Disposal Plans

Emergency Procedures for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Cleanup
  • Evacuate the immediate area and alert personnel.

  • Wear the full PPE ensemble, including an N95 respirator and face shield.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials for disposal as hazardous waste.

Decontamination and Disposal Plan
  • Chemical Waste: All waste containing this compound is classified as halogenated organic waste .[8] It must be collected in a dedicated, sealed, and clearly labeled container.[5][9] This waste stream must be kept separate from non-halogenated organic waste to ensure proper disposal via incineration.[8][10] Do not mix with strong acids, bases, or oxidizers.[10]

  • Contaminated Materials: All disposable PPE (gloves, gowns), absorbent pads, and cleaning materials must be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste.[5]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • OxyChem. Chlorinated Organics Handbook. [Link]

  • Occupational Safety and Health Administration (OSHA). Chlorine in Workplace Atmospheres. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1052 - Methylene chloride. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • WSU Spokane. Glove Selection Chart. [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81556, 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine. [Link]

  • Pharmaffiliates. 2,4-Dichloro-6-methylpyrimidine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Chlorine. [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • University of California, San Diego - Environment, Health and Safety. Ansell Chemical Resistance Glove Chart. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.